molecular formula C11H13NO3 B5128982 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one

5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one

Cat. No.: B5128982
M. Wt: 207.23 g/mol
InChI Key: GXGGAMQHXKHZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one is 207.08954328 g/mol and the complexity rating of the compound is 232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8-4-2-3-5-10(8)14-7-9-6-12-11(13)15-9/h2-5,9H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGGAMQHXKHZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2CNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Structural Characterization and Analytical Profiling of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Drug Development Scientists

Introduction and Compound Identity

In the development of centrally acting skeletal muscle relaxants, the oxazolidinone scaffold remains a critical pharmacophore. While Metaxalone (5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one) is the clinically established agent, its structural analogs—specifically the ortho-cresol derivative 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one—present unique analytical challenges.

This guide provides a comprehensive technical analysis of this specific regioisomer. Whether encountered as a process-related impurity during Metaxalone synthesis (arising from o-cresol contamination in 3,5-xylenol) or as a distinct target for Structure-Activity Relationship (SAR) studies, precise characterization is mandatory.

Chemical Identity
ParameterDetail
IUPAC Name 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one
Common Designation Ortho-Metaxalone Analog; 5-(o-tolyloxymethyl)-2-oxazolidinone
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Structural Feature Chiral center at C5 (typically synthesized as racemate); Ortho-substituted phenyl ring

Synthetic Pathway and Process Origins

Understanding the synthesis is prerequisite to identifying potential impurities. The preparation of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one follows a classic two-step sequence analogous to Metaxalone production.

Synthesis Workflow
  • Etherification: Reaction of o-cresol with epichlorohydrin (or 3-chloro-1,2-propanediol) under basic conditions to yield 3-(2-methylphenoxy)-1,2-propanediol.

  • Cyclization: The diol intermediate is cyclized with a carbonyl source (Urea or Diethyl Carbonate) at elevated temperatures (180–200°C) using a metal catalyst (e.g., ZnO).

Visualization: Synthetic Route

The following diagram illustrates the reaction pathway and critical control points.[1]

Synthesis Start o-Cresol (2-methylphenol) Inter Intermediate: 3-(2-methylphenoxy)-1,2-propanediol Start->Inter Etherification (NaOH, Reflux) Reagent Epichlorohydrin (Base Catalyzed) Reagent->Inter Product Target: 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one Inter->Product Cyclization (200°C, -NH3/-EtOH) Cyclization Cyclization Agent (Urea / Diethyl Carbonate) Cyclization->Product

Figure 1: Synthetic pathway for the ortho-cresol oxazolidinone analog.

Spectroscopic Elucidation (NMR & IR)[2][3]

Distinguishing this compound from Metaxalone (3,5-dimethyl) and Mephenoxalone (2-methoxy) requires careful interpretation of the aromatic region in NMR and specific fingerprint bands in IR.

Nuclear Magnetic Resonance ( H NMR)

The key differentiator is the aromatic coupling pattern . Metaxalone shows isolated protons (singlets/broad singlets), whereas the ortho-isomer displays a complex multiplet system due to the adjacent protons.

Solvent: DMSO-


 (Recommended for solubility and exchangeable proton detection).
Frequency:  400 MHz or higher.
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
NH 7.45 - 7.60Broad Singlet1HCarbamate proton (exchangeable with D₂O).
Ar-H (3,4,5,6) 6.80 - 7.20Multiplet4HCritical Distinction: 3,5-dimethyl analog has only 3 Ar-H (singlets). This analog has 4 Ar-H with ortho/meta coupling.
C5-H 4.80 - 4.95Multiplet1HChiral center proton; deshielded by oxygen and ring strain.
O-CH₂ 4.00 - 4.15Doublet of Doublets2HDiastereotopic protons linking the ring to the phenoxy group.
C4-H₂ 3.25 - 3.55Multiplet (t/dd)2HRing methylene protons adjacent to Nitrogen.
Ar-CH₃ 2.15 - 2.25Singlet3HCritical Distinction: Integrates to 3H (vs 6H in Metaxalone).
Infrared Spectroscopy (FT-IR)
  • C=O Stretch (Amide I): Strong band at 1745–1760 cm⁻¹ (Characteristic of cyclic carbamate/oxazolidinone).

  • N-H Stretch: 3250–3350 cm⁻¹ (Broad).

  • C-O-C Stretch (Ether): 1230–1250 cm⁻¹ (Aryl alkyl ether).

  • Ar-H Out-of-Plane Bending: 740–760 cm⁻¹ (Indicative of ortho-substitution; Metaxalone 3,5-sub is ~840 cm⁻¹).

Chromatographic Purity & Impurity Profiling

Separating the ortho-isomer from the 3,5-dimethyl parent (Metaxalone) is challenging due to structural similarity. A stability-indicating HPLC method is required.

HPLC Method Parameters

This protocol ensures baseline resolution between the target analog and potential related substances.

  • Column: C18 (L1), 250 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB).

  • Mobile Phase: Isocratic elution.[2]

    • Acetonitrile: 45%

    • Buffer (10mM KH₂PO₄, pH 3.0): 55%

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 225 nm (Carbonyl/Phenyl absorption).[3]

  • Temperature: 30°C.

Retention Behavior[6]
  • Metaxalone (3,5-dimethyl): More lipophilic. Retention Time (RT) ~ 9–10 min.

  • Target Analog (2-methyl): Slightly less lipophilic (one less methyl group). RT ~ 7–8 min.

  • Resolution (Rs): Typically > 2.0 under these conditions.

Metabolic Stability & Biotransformation

For drug development professionals, understanding the metabolic fate is crucial.[4] Like Metaxalone, this analog undergoes Phase I metabolism primarily via CYP450 enzymes.

Predicted Metabolic Pathways
  • Aromatic Hydroxylation: The primary route. CYP enzymes (likely CYP1A2 or CYP2C19) will target the para-position (relative to the ether linkage) or the benzylic methyl group.

  • Ring Opening: Hydrolysis of the carbamate moiety is a minor pathway, leading to the corresponding amino-alcohol.

Visualization: Metabolic Pathway

The diagram below maps the predicted biotransformation routes.

Metabolism Parent Parent Compound: 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one CYP CYP450 Oxidation (Phase I) Parent->CYP Hydrolysis Carbamase/Esterase Parent->Hydrolysis Hydroxyl Metabolite 1: Hydroxy-aryl derivative (Para-hydroxylation) CYP->Hydroxyl Major Pathway Benzylic Metabolite 2: Benzylic Alcohol (-CH3 -> -CH2OH) CYP->Benzylic Minor Pathway OpenRing Metabolite 3: Amino-alcohol hydrolysis product Hydrolysis->OpenRing

Figure 2: Predicted metabolic biotransformation pathways mediated by Cytochrome P450 and esterases.

References

  • Sahu, P. K., et al. (2011). "Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Metaxalone in Bulk and its Pharmaceutical Formulations." Research Journal of Pharmacy and Technology.

  • National Center for Biotechnology Information. (2024). "Metaxalone Compound Summary." PubChem.

  • Sigma-Aldrich. (2024). "5-[(2-methylphenyl)methyl]-1,3-oxazolidin-2-one Product Specification." (Note: Used for structural analog comparison).

  • Reddy, P. B., et al. (2013). "Bioanalytical Method Development and Validation of Metaxalone in Human Plasma by LC-MS/MS." International Journal of Pharmaceutical Research and Allied Sciences.

Disclaimer: This guide is for research and educational purposes. The synthesis and analysis of chemical substances should only be performed by qualified personnel in appropriate laboratory settings.

Sources

Pharmacological Mechanism of Action for Mephenoxalone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the pharmacological mechanism, structure-activity relationships (SAR), and experimental validation workflows for mephenoxalone and its 5-substituted-2-oxazolidinone derivatives.

Technical Guide for Drug Development Professionals

Executive Summary

Mephenoxalone (5-[(o-methoxyphenoxy)methyl]-2-oxazolidinone) represents a class of centrally acting skeletal muscle relaxants distinguished by their ability to inhibit polysynaptic reflex arcs without ablating voluntary motor function. Unlike neuromuscular blocking agents (e.g., curare), mephenoxalone and its derivatives (e.g., metaxalone) act within the central nervous system (CNS) to modulate interneuronal excitability.

This guide analyzes the 5-aryloxymethyl-2-oxazolidinone scaffold, elucidating the GABAergic mechanism that underpins their therapeutic index and detailing the experimental protocols required to validate novel derivatives.

Chemical Basis & Structure-Activity Relationship (SAR)

The core pharmacophore is the 2-oxazolidinone ring substituted at the 5-position. Modifications to the aryloxy group drive potency and metabolic stability.

The Pharmacophore
  • Core Scaffold: 2-oxazolidinone ring.[1][2][3][4]

  • Linker: Methylene bridge (

    
    ) connecting the ring to the aryloxy moiety.
    
  • Lipophilic Domain: The aryl group (phenyl ring) which facilitates Blood-Brain Barrier (BBB) penetration.

SAR Rules for Derivatives

Analysis of mephenoxalone analogs (e.g., metaxalone) reveals critical substitution patterns:

Structural DomainModificationPharmacological Impact
Aryl Ring (C3/C4/C5) o-Methoxy (Mephenoxalone)Balanced potency/solubility; rapid metabolic O-demethylation.
3,5-Dimethyl (Metaxalone)Increased lipophilicity; longer half-life due to steric hindrance of metabolic sites.
Halogenation (Cl/F) Often increases potency (CNS depression) but raises toxicity risks.
Oxazolidinone Ring N-Alkylation Generally reduces activity; free NH is critical for hydrogen bonding at the receptor site.
C5-Linker Elongation Loss of activity; the distance between the aromatic ring and the carbamate moiety is pharmacophoric.

Pharmacological Mechanism of Action

The primary mechanism is Polysynaptic Reflex Inhibition via modulation of the GABA-A receptor complex.

Molecular Target: GABA-A Receptor

Mephenoxalone derivatives function as positive allosteric modulators (PAMs) of the


-aminobutyric acid type A (GABA-A) receptor. Unlike benzodiazepines which bind to the 

interface, oxazolidinones appear to interact with a distinct allosteric site (potentially overlapping with the barbiturate or neurosteroid sites), enhancing the affinity of GABA for its orthosteric site.
Signaling Cascade
  • Binding: The derivative binds to the transmembrane domain of the GABA-A receptor.

  • Conformational Change: Stabilizes the receptor in the open state upon GABA binding.

  • Ion Flux: Increases the frequency and duration of Chloride (

    
    ) channel opening.
    
  • Hyperpolarization: Influx of

    
     lowers the neuronal membrane potential (e.g., from -70mV to -85mV).
    
  • Inhibition: The neuron becomes refractory to excitatory inputs (e.g., Glutamate), effectively "dampening" the polysynaptic reflex arcs in the spinal cord that maintain muscle spasticity.

Pathway Visualization

GABASignaling Drug Mephenoxalone Derivative Receptor GABA-A Receptor Complex (Post-Synaptic Membrane) Drug->Receptor Allosteric Binding GABA Endogenous GABA GABA->Receptor Orthosteric Binding Channel Chloride (Cl-) Channel Opening Receptor->Channel Conformational Change Influx Cl- Influx Channel->Influx Conductance Increase Hyperpol Membrane Hyperpolarization (IPSP) Influx->Hyperpol Potential Drop Reflex Inhibition of Polysynaptic Reflex Arc Hyperpol->Reflex Dampened Excitability Relax Skeletal Muscle Relaxation Reflex->Relax Reduced Motor Tone

Caption: Signal transduction pathway showing the allosteric modulation of GABA-A receptors leading to muscle relaxation.

Experimental Validation Protocols

To validate the mechanism and efficacy of new mephenoxalone derivatives, the following tiered screening approach is required.

Tier 1: In Vivo Motor Coordination Screening (Rotarod Test)

Objective: Determine the median effective dose (


) for muscle relaxation vs. sedation.

Protocol:

  • Selection: Use male Swiss albino mice (20-30g).

  • Training: Train mice on a rotating rod (3 cm diameter, 15 rpm) for 3 consecutive days. Only mice capable of remaining on the rod for >180 seconds are selected.

  • Administration: Administer the test derivative (IP or Oral) suspended in 0.5% CMC.

  • Testing: Place mice on the rod at 30, 60, and 120 minutes post-administration.

  • Endpoint: "Fall-off" time. A fall within <60 seconds indicates motor impairment (muscle relaxation or sedation).

  • Data Analysis: Calculate % inhibition relative to vehicle control.

Tier 2: Mechanistic Differentiation (Strychnine vs. PTZ)

Objective: Distinguish between spinal (glycine/reflex) and supraspinal (GABA) mechanisms.

  • Anti-Strychnine Test: Strychnine blocks spinal glycine receptors. If the derivative prevents strychnine-induced convulsions, it suggests a spinal site of action (typical for mephenoxalone).

  • Anti-Pentylenetetrazol (PTZ) Test: PTZ blocks GABA-A receptors. Protection against PTZ seizures confirms GABAergic modulation.

Tier 3: In Vitro Electrophysiology (Whole-Cell Patch Clamp)

Objective: Quantify direct modulation of Chloride currents.

Protocol:

  • Preparation: Cultured hippocampal neurons or HEK293 cells expressing recombinant

    
     GABA-A receptors.
    
  • Setup: Whole-cell voltage-clamp configuration (

    
    ).
    
  • Perfusion: Apply GABA (

    
    ) alone, then GABA + Derivative.
    
  • Measurement: Record peak amplitude and decay time of

    
    .
    
  • Validation: Pre-treat with Flumazenil (BZD antagonist). If the derivative's effect persists, it binds to a non-BZD site (consistent with oxazolidinones).

Experimental Workflow Diagram

Workflow Synth Synthesis (5-substituted-2-oxazolidinone) Screen In Vivo Screen (Rotarod Test) Synth->Screen Yield > 95% Diff Differentiation (Strychnine/PTZ Models) Screen->Diff ED50 < 100 mg/kg Mech Mechanism Validation (Patch Clamp Electrophysiology) Diff->Mech Spinal/Supraspinal Profile Lead Lead Candidate Mech->Lead Confirmed GABA Modulation

Caption: Tiered experimental workflow for validating pharmacological activity of mephenoxalone derivatives.

Comparative Data: Mephenoxalone vs. Metaxalone

The following table summarizes the key pharmacological differences driven by the SAR discussed in Section 2.

FeatureMephenoxaloneMetaxalone
Chemical Name 5-[(o-methoxyphenoxy)methyl]-2-oxazolidinone5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone
Substituent o-Methoxy (

)
3,5-Dimethyl (

)
Primary Metabolism O-demethylation (rapid)Ring hydroxylation (slower)
Half-Life (

)
~1-2 hours~2-4 hours
Clinical Potency ModerateModerate-High
Sedation Potential MildLow-Moderate

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6257, Mephenoxalone. Retrieved from [Link]

  • DrugBank Online. Metaxalone: Pharmacology and Mechanism. Retrieved from [Link]

  • ChEMBL Database. Mephenoxalone Bioactivity Data.[5] European Molecular Biology Laboratory. Retrieved from [Link]

  • PrescriberPoint (2025). Metaxalone Prescribing Information & Mechanism. Retrieved from [Link]

  • National Institutes of Health (NIH). GABA Receptor Physiology and Pharmacology - Basic Neurochemistry. Retrieved from [Link]

Sources

Structure-Activity Relationship (SAR) and Pharmacological Profiling of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of centrally acting skeletal muscle relaxants has historically been driven by the need to separate therapeutic muscle relaxation from general central nervous system (CNS) sedation. The compound 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one represents a critical structural evolution in this domain. By rigidifying the classic propanediol pharmacophore into an oxazolidinone ring, this molecule achieves a superior pharmacokinetic profile while maintaining potent inhibition of polysynaptic reflex arcs. This technical guide dissects the structure-activity relationship (SAR), mechanistic pharmacology, and the self-validating experimental protocols required to evaluate this aryloxymethyl oxazolidinone.

Structural Evolution: The Bioisosteric Rationale

To understand the causality behind the design of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one, we must examine its predecessor: mephenesin (3-(2-methylphenoxy)propane-1,2-diol)[1]. While mephenesin is a highly effective prototype for centrally acting muscle relaxants, its clinical utility is severely limited by a fleeting half-life[1].

The primary metabolic liability of mephenesin is its terminal primary hydroxyl group, which undergoes rapid oxidation by alcohol dehydrogenases to form an inactive carboxylic acid (mephenesic acid). Furthermore, the secondary hydroxyl group is highly susceptible to rapid phase II glucuronidation.

The Oxazolidinone Solution: By cyclizing the 1,2-diol precursor with a carbonate equivalent (e.g., diethyl carbonate) or utilizing an amino-alcohol intermediate, the pharmacophore is transformed into a 1,3-oxazolidin-2-one ring. This is a deliberate bioisosteric replacement. The oxazolidinone core preserves the essential hydrogen-bond accepting capabilities of the original oxygen atoms but completely masks the sites of rapid oxidation and glucuronidation. Consequently, the molecule is forced into slower metabolic clearance pathways (such as aromatic hydroxylation), drastically extending its duration of action and CNS residence time.

Structure-Activity Relationship (SAR) Dynamics

The pharmacological efficacy of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one is dictated by two primary structural domains:

  • The Aryl Ether Linkage & 2-Methyl Substitution: The ether oxygen acts as a critical hydrogen bond acceptor. The presence of the ortho-methyl (2-methyl) group is not merely a lipophilic addition; it creates significant steric hindrance. This forces the aromatic ring out of coplanarity with the ether oxygen, locking the molecule into a specific dihedral conformation. This non-planar geometry is highly conserved among active CNS depressants in this class and is critical for optimal binding to allosteric sites on target ion channels.

  • The Oxazolidinone Core: The rigid 5-membered heterocyclic ring acts as a stable dipole. It enhances interaction with aqueous interfaces in the CNS while maintaining a high overall lipophilicity (LogP) necessary for crossing the blood-brain barrier (BBB).

Table 1 summarizes the quantitative and comparative SAR data of this compound against its well-documented clinical analogs, Mephenoxalone[2] and Metaxalone[3].

Table 1: Comparative SAR of Aryloxymethyl Oxazolidinones
Compound NameAryl SubstitutionCore StructureMolecular WeightPredicted LogPClinical Half-Life (t1/2)Primary Indication
Mephenesin 2-MethylPropanediol182.22 g/mol ~1.9< 1.0 hourMuscle Spasm (Obsolete)
Mephenoxalone 2-MethoxyOxazolidinone223.23 g/mol ~1.4~2.77 hoursMuscle Spasm / Anxiolytic
Metaxalone 3,5-DimethylOxazolidinone221.25 g/mol ~2.6~2.0 - 3.0 hoursAcute Musculoskeletal Pain
Target Compound *2-MethylOxazolidinone207.23 g/mol ~2.2> 2.0 hours (Est.)Investigational Relaxant

*5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one

Mechanistic Pharmacology & Signaling Pathways

Unlike peripheral neuromuscular blockers (e.g., curare derivatives), aryloxymethyl oxazolidinones do not act at the motor endplate[4]. Instead, they act supraspinally and within the spinal cord to depress polysynaptic reflex arcs[1].

The exact molecular target involves the allosteric modulation of GABA-A receptors and the state-dependent inhibition of voltage-gated sodium (Na+) channels in spinal interneurons[5]. By stabilizing the inactive state of these channels and enhancing chloride influx via GABAergic pathways, the compound induces neuronal hyperpolarization. This selectively decreases the release of excitatory neurotransmitters (like glutamate) in polysynaptic pathways, leading to skeletal muscle relaxation without abolishing voluntary motor function.

MoA Drug 5-[(2-methylphenoxy)methyl] -1,3-oxazolidin-2-one BBB Blood-Brain Barrier Penetration Drug->BBB High Lipophilicity Target Spinal Interneurons (Polysynaptic Pathways) BBB->Target CNS Distribution GABA GABA-A Receptor Modulation Target->GABA NaChan Voltage-Gated Na+ Channel Inhibition Target->NaChan Inhibition Decreased Excitatory Neurotransmitter Release GABA->Inhibition Hyperpolarization NaChan->Inhibition Reduced Action Potentials Relaxation Skeletal Muscle Relaxation Inhibition->Relaxation Clinical Efficacy

Fig 1. Proposed neuromodulatory signaling pathway for aryloxymethyl oxazolidinones.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the pharmacokinetic stability and pharmacodynamic efficacy of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one, the following self-validating experimental workflows must be employed.

Protocol A: In Vitro Microsomal Stability Assay (Pharmacokinetics)

Objective: To quantify the metabolic resistance conferred by the oxazolidinone ring compared to the propanediol precursor. Causality & Validation: NADPH is added as the obligate cofactor to initiate Cytochrome P450 (CYP450) mediated metabolism. By running mephenesin concurrently as a rapid-clearance positive control, the assay self-validates its sensitivity to detect the structural stabilization provided by the oxazolidinone cyclization.

Step-by-Step Methodology:

  • Preparation: Thaw rat liver microsomes (RLM) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine RLM (final protein concentration 0.5 mg/mL) with the target compound (final concentration 1 µM) in the phosphate buffer.

  • Internal Controls: Prepare parallel identical mixtures substituting the target compound with Mephenesin (rapid clearance control) and Warfarin (low clearance control).

  • Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint) and in vitro half-life.

Protocol B: In Vivo Polysynaptic Reflex Inhibition (Pharmacodynamics)

Objective: To measure the functional, centrally-mediated muscle relaxant efficacy of the compound. Causality & Validation: Centrally acting relaxants selectively depress polysynaptic reflexes while sparing monosynaptic reflexes. By simultaneously recording both via dorsal root stimulation and ventral root recording, the monosynaptic reflex serves as a built-in internal control. If both reflexes are depressed equally, the compound is acting as a peripheral nerve block or causing general toxicity, invalidating a central mechanism.

Step-by-Step Methodology:

  • Preparation: Utilize a decerebrate rat model to isolate spinal reflexes from higher cortical inputs, ensuring the measured effect is purely spinal/supraspinal.

  • Electrode Placement: Laminectomize the lower lumbar spine. Place stimulating electrodes on the L5 dorsal root and recording electrodes on the corresponding L5 ventral root.

  • Baseline Establishment: Apply single electrical pulses (e.g., 0.1 ms duration, 2x threshold) to the dorsal root. Record the biphasic response: the early high-amplitude spike (monosynaptic reflex) followed by the later, prolonged wave (polysynaptic reflex).

  • Administration: Administer 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one intravenously (e.g., 10-30 mg/kg) via a cannulated jugular vein.

  • Quantification: Continuously record the reflex amplitudes for 60 minutes post-dose. Calculate the percentage inhibition of the polysynaptic area under the curve (AUC) relative to the pre-dose baseline, ensuring the monosynaptic spike amplitude remains within 10% of baseline.

Workflow Prep Rat Spinal Cord Preparation Stim Dorsal Root Stimulation Prep->Stim Record Ventral Root Recording Stim->Record Admin Compound Administration Record->Admin Baseline Analyze Signal Quantification (Mono vs Polysynaptic) Admin->Analyze Dose-Response Validate Self-Validation (Internal Controls) Analyze->Validate Compare to Mephenesin

Fig 2. Self-validating workflow for measuring polysynaptic reflex inhibition.

Conclusion

The rational design of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one illustrates a classic application of bioisosteric cyclization to overcome pharmacokinetic limitations. By transitioning from a vulnerable propanediol to a robust oxazolidinone core, the molecule retains the critical spatial geometry required for CNS target engagement while achieving the metabolic stability necessary for sustained clinical efficacy. Through the application of internally controlled, self-validating assays, researchers can accurately map the pharmacological boundaries of this potent aryloxymethyl oxazolidinone.

References

  • PubChem. "Metaxalone, (S)- | C12H15NO3 | CID 28125517". National Center for Biotechnology Information. URL:[Link]

  • PubChem. "Mephenoxalone | C11H13NO4 | CID 6257". National Center for Biotechnology Information. URL:[Link]

  • NCATS Inxight Drugs. "MEPHENOXALONE". National Center for Advancing Translational Sciences. URL:[Link]

  • Guide to Pharmacology. "metaxalone | Ligand page". IUPHAR/BPS. URL:[Link]

Sources

The Oxazolidinone Core: A Journey from Antibacterial Triumphs to Unexplored CNS Depressant Potential

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

The oxazolidinone ring, a five-membered heterocycle containing both nitrogen and oxygen, stands as a testament to the concept of a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity and synthetic tractability have allowed for its incorporation into a diverse array of biologically active molecules. While the class is most famously represented by the potent antibacterial agent linezolid, the history and development of oxazolidinones with central nervous system (CNS) depressant activities present a compelling, albeit less-traveled, avenue of research.[2][3] This guide delves into the history, development, and core scientific principles underpinning oxazolidinone-based CNS depressants, offering a technical resource for professionals in drug discovery and development.

A Divergent Path: Early Exploration of CNS-Active Oxazolidinones

The narrative of CNS-active oxazolidinones begins in the early 1970s, a period predating the widespread recognition of this scaffold for its antibacterial prowess. Researchers at A.H. Robins Company embarked on a systematic investigation into the synthesis and pharmacological effects of 5-(2-substituted alkyl)-2-oxazolidinones, with the explicit goal of identifying novel CNS depressant agents.[4] This pioneering work, published in the Journal of Medicinal Chemistry in 1973, laid the foundational structure-activity relationships for this class of compounds.[2]

Later, in the 1980s, a new class of potent, centrally acting muscle relaxants based on the oxazolidinone structure was identified, further cementing the potential of this scaffold to modulate CNS activity.[2] A notable example includes 5-morpholinomethyl-3-(4-chlorobenzylideneamine)-2-oxazolidinone, which was patented for its use in treating CNS disorders.[2] These early discoveries underscored that the oxazolidinone core was not a one-trick pony and that its therapeutic potential extended beyond the realm of infectious diseases.

Unraveling the Mechanism of Action: Beyond Protein Synthesis Inhibition

The well-established mechanism of action for antibacterial oxazolidinones involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[5] However, this mechanism is unlikely to be the primary driver of CNS depressant effects in mammals. The exploration of oxazolidinones as CNS agents necessitates a search for alternative molecular targets within the central nervous system.

While a definitive and universal mechanism for all CNS-depressant oxazolidinones has yet to be fully elucidated, several plausible targets have been proposed. Given that many anxiolytics, sedatives, and hypnotics exert their effects through the potentiation of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the brain, it is hypothesized that some oxazolidinone derivatives may act as positive allosteric modulators of the GABA-A receptor.[6][7] This modulation would lead to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability, manifesting as sedation and anxiolysis.

More recent patent literature has also pointed towards the modulation of metabotropic glutamate receptor 5 (mGluR5) as a potential mechanism for certain oxazolidinone derivatives.[8] Negative allosteric modulation of mGluR5 has been shown to have anxiolytic and antidepressant-like effects.

Sources

Metabolic Pathways and Pharmacokinetics of Mephenoxalone in Mammals

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK) Scientists

Introduction: Chemical Identity & Physicochemical Basis

Mephenoxalone (CAS 70-07-5) is a centrally acting skeletal muscle relaxant and mild anxiolytic belonging to the oxazolidinone class.[1] Unlike benzodiazepines, its mechanism involves the inhibition of polysynaptic reflex arcs at the spinal cord level and depression of the basal ganglia, rather than direct modulation of the GABA-A receptor chloride channel complex.

For the DMPK scientist, mephenoxalone presents a classic case of a lipophilic neutral compound undergoing extensive hepatic biotransformation. Its physicochemical properties dictate its absorption and distribution profiles:

PropertyValueImplication for DMPK
IUPAC Name 5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-oneCore oxazolidinone ring is susceptible to hydrolysis.
Molecular Weight 223.23 g/mol Ideal range for high oral bioavailability.
LogP ~1.18 – 1.4Moderate lipophilicity; suggests good passive permeability but significant metabolic clearance.
pKa Neutral (Amide-like)Limited ionization at physiological pH; distribution is not pH-dependent.
Metabolic Pathways: The Biotransformation Core

Mephenoxalone undergoes extensive Phase I metabolism in mammals, primarily in the liver. The metabolic fate involves three distinct chemical modifications: oxidative demethylation , aromatic hydroxylation , and hydrolytic ring opening .

2.1 Identified Metabolites

Research into the urinary metabolites of mephenoxalone (specifically in humans and dogs) has isolated several key degradation products [1, 2]:

  • Metabolite I (o-Methoxyphenol): Formed by the cleavage of the phenoxymethyl ether bond. This represents a major fragmentation pathway.

  • Metabolite IIa (3-amino-1,2-propanediol): A product of alkaline hydrolysis, representing the breakdown of the oxazolidinone ring structure.

  • Metabolite III (Hydroxymephenoxalone): Resulting from the hydroxylation of the benzene ring (likely at the para position relative to the ether linkage).

  • Metabolite IV (Demethylmephenoxalone): Formed via O-demethylation of the methoxy group on the phenyl ring.

  • Metabolite V (1-(o-methoxyphenoxy)-3-aminopropane-2-ol): The direct result of oxazolidinone ring opening without ether cleavage.

2.2 Pathway Visualization

The following diagram illustrates the divergence of mephenoxalone into its primary metabolites.

MetabolicPathway Parent Mephenoxalone (Parent Drug) Met1 Metabolite I (o-Methoxyphenol) Parent->Met1 Ether Cleavage Met3 Metabolite III (Hydroxymephenoxalone) Parent->Met3 Aromatic Hydroxylation Met4 Metabolite IV (Demethylmephenoxalone) Parent->Met4 O-Demethylation Met5 Metabolite V (Ring Open Product) Parent->Met5 Oxazolidinone Ring Opening Conjugates Glucuronide/Sulfate Conjugates Met1->Conjugates Phase II Met3->Conjugates Phase II Met4->Conjugates Phase II Met2 Metabolite IIa (3-amino-1,2-propanediol) Met5->Met2 Further Hydrolysis

Figure 1: Proposed metabolic scheme for mephenoxalone in mammals.[2] Phase I oxidation and hydrolysis precede Phase II conjugation.

Pharmacokinetics: Absorption, Distribution, Excretion (ADE)
3.1 Absorption

Mephenoxalone exhibits rapid oral absorption due to its favorable molecular weight and lipophilicity. In canine models, peak plasma concentrations (


) are typically achieved within 1–2 hours post-dosing (

).[3] The absolute bioavailability is generally high, though subject to first-pass hepatic metabolism.
3.2 Distribution[1]
  • Protein Binding: Mephenoxalone binds moderately to plasma proteins. While exact percentages vary by species, similar carbamates typically show 40–60% binding.

  • Tissue Distribution: Being lipophilic, it crosses the blood-brain barrier (BBB) effectively—a prerequisite for its central muscle relaxant activity.

3.3 Excretion

Elimination is primarily renal, but largely in the form of metabolites rather than unchanged drug.

  • Urine: The primary route for polar metabolites (conjugates of Met I, III, IV).

  • Feces: Minor route, potentially involving biliary excretion of higher molecular weight conjugates.

  • Half-life (

    
    ):  The elimination half-life is relatively short (estimated 2–4 hours in dogs/humans), necessitating multi-dose regimens (e.g., TID or QID) for sustained therapeutic effect [3].
    
Bioanalytical Methodology

Robust quantification is essential for defining PK parameters. While historical methods used HPLC with fluorescence detection, modern DMPK workflows utilize LC-MS/MS for superior sensitivity and selectivity.

4.1 Legacy Method: HPLC-Fluorescence [4]
  • Column: Cosmosil 5C18-MS (250 mm × 4.6 mm, 5 µm).[4]

  • Mobile Phase: Water : Acetic Acid : Acetonitrile (200:1:300).[4]

  • Detection: Fluorescence (Excitation 280 nm / Emission 310 nm).[4]

  • Limit of Quantitation (LOQ): ~10 ng/mL.[4]

  • Utility: Suitable for high-dose PK studies but lacks the specificity for metabolite identification.

4.2 Modern Protocol: LC-MS/MS (Recommended)

For current drug development standards, the following protocol provides "self-validating" accuracy through the use of internal standards (IS).

Sample Preparation:

  • Matrix: 50 µL Plasma.

  • Precipitation: Add 150 µL Acetonitrile containing Internal Standard (e.g., Metaxalone-d6 or generic analog).

  • Vortex/Centrifuge: 10 min at 10,000 rpm.

  • Injection: 5 µL supernatant.

Chromatographic Conditions:

  • Column: C18 Rapid Resolution (50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

Mass Spectrometry (MRM Mode):

  • Ionization: ESI Positive (

    
    ).
    
  • Precursor Ion: m/z 224.1 (Mephenoxalone).

  • Product Ions: m/z 161.0 (Loss of methoxyphenoxy group) and m/z 133.0.

  • Dwell Time: 100 ms per transition.

Experimental Protocols: Investigating Metabolic Stability

To replicate or validate these findings, the following in vitro workflow is standard.

5.1 Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify specific CYP enzymes.
  • Incubation System:

    • Liver Microsomes (Human/Rat/Dog) at 0.5 mg protein/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Substrate: Mephenoxalone (1 µM).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold acetonitrile with IS.

  • Analysis: LC-MS/MS (monitor disappearance of parent m/z 224.1).

  • Calculation:

    
    
    
    
    
5.2 Workflow Visualization

PK_Workflow Start Study Design (Species/Dose) Dose Administration (PO/IV) Start->Dose Sample Serial Blood Sampling Dose->Sample Timepoints: 0-24h Prep Sample Prep (Protein Precip) Sample->Prep Analysis LC-MS/MS Quantitation Prep->Analysis Internal Std Data PK Modeling (WinNonlin) Analysis->Data Conc. vs Time

Figure 2: Standard workflow for pharmacokinetic profiling of mephenoxalone.

References
  • Morrison, J. A. (1965).[5] The absorption, excretion and metabolic fate of mephenoxalone in the dog.[3][5][6] Archives Internationales de Pharmacodynamie et de Thérapie, 157(2), 385–399.[5]

  • Baumann, K. et al. (1977). Isolation and identification of some metabolites of mephenoxalone from human urine. Journal of Clinical Chemistry and Clinical Biochemistry, 15(3), 115-120.

  • Benitz, K. F. et al. (1962).[7][8] Toxicity studies on mephenoxalone in rats and dogs.[7][8] Toxicology and Applied Pharmacology, 4, 220-237.[7][8]

  • Uang, Y. S. et al. (2001).[4] Determination of mephenoxalone in human plasma sample by high-performance liquid chromatography-fluorescence detection. Journal of Chromatography B, 759(1), 91-97.[4]

Sources

Literature review of oxazolidinone-based skeletal muscle relaxants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While the oxazolidinone pharmacophore is widely recognized in modern medicine for its antimicrobial applications (e.g., Linezolid), a distinct subclass of 5-aryloxymethyl-2-oxazolidinones functions as centrally acting skeletal muscle relaxants (SMRs).[1] This guide analyzes the chemical architecture, pharmacological mechanisms, and experimental validation of these compounds, with a primary focus on Metaxalone and Mephenoxalone .

Unlike their antibiotic counterparts, which rely on an N-aryl substitution for ribosomal binding, oxazolidinone SMRs typically feature an unsubstituted nitrogen at the 3-position and a phenoxymethyl group at the 5-position. This guide provides a roadmap for researchers to synthesize, test, and understand the unique pharmacokinetic challenges—specifically the "food effect"—associated with this class.

Chemical Architecture & SAR

The structural divergence between oxazolidinone antibiotics and muscle relaxants is a critical distinction for medicinal chemists.

Structural Comparison
FeatureMuscle Relaxants (e.g., Metaxalone)Antibiotics (e.g., Linezolid)
Core Scaffold 1,3-Oxazolidin-2-one1,3-Oxazolidin-2-one
N3-Position Unsubstituted (N-H) N-Aryl (Essential for ribosome affinity)
C5-Position Aryloxymethyl (Ether linkage)Acetamidomethyl (or similar N-linked)
Chirality Often racemic or unspecified in older drugsStrictly (S)-enantiomer required for activity
Target Polysynaptic reflex arcs (CNS)23S rRNA (Bacterial Ribosome)
Synthesis Pathway (Metaxalone)

The industrial synthesis of Metaxalone typically involves the coupling of 3,5-dimethylphenol (m-xylenol) with Triglycidyl Isocyanurate (TGIC) or 3-chloro-1,2-propanediol.[2][3] The TGIC route is favored for its efficiency in forming the oxazolidinone ring.

MetaxaloneSynthesis Figure 1: Industrial Synthesis Route of Metaxalone via TGIC Xylenol 3,5-Dimethylphenol (m-Xylenol) Intermediate Phenoxy-hydroxy-propyl Intermediate Xylenol->Intermediate Ring Opening TGIC Triglycidyl Isocyanurate (TGIC) TGIC->Intermediate + Base (NaOH/KOH) Metaxalone Metaxalone (5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone) Intermediate->Metaxalone Cyclization & Rearrangement (High Temp)

Figure 1: The reaction utilizes the epoxide groups of TGIC to alkylate the phenol, followed by an intramolecular cyclization to form the oxazolidinone ring.

Pharmacology & Mechanism of Action

Polysynaptic Reflex Inhibition

Oxazolidinone SMRs do not act directly on the skeletal muscle fibers, the motor endplate, or the nerve fiber itself. Instead, they function as interneuronal blocking agents . They depress the central nervous system (CNS), specifically inhibiting the polysynaptic reflex arcs in the spinal cord and subcortical areas of the brain. This reduces the excessive motor neuron excitability that causes muscle spasms.

Mechanism Diagram

The following diagram illustrates the interruption of the pain-spasm-pain cycle.

MOA Figure 2: Inhibition of Polysynaptic Reflex Arc by Oxazolidinone SMRs SensoryNeuron Sensory Neuron (Afferent) SpinalCord Spinal Cord (Dorsal Horn) SensoryNeuron->SpinalCord Interneuron Polysynaptic Interneuron (Target of Metaxalone) SpinalCord->Interneuron Excitatory Input MotorNeuron Alpha Motor Neuron (Efferent) Interneuron->MotorNeuron Signal Transmission Muscle Skeletal Muscle (Spasm) MotorNeuron->Muscle Contraction (Spasm) Muscle->SensoryNeuron Pain Signal (Nociception) Drug Metaxalone/Mephenoxalone Drug->Interneuron INHIBITION (Depresses Activity)

Figure 2: Metaxalone targets the interneuron, breaking the feedback loop that sustains muscle spasm.

Pharmacokinetics & Metabolism

A defining characteristic of Metaxalone is its bioavailability paradox . It is a BCS Class II drug (low solubility, high permeability), leading to a significant "food effect."

The Food Effect
  • Fasted State: Absorption is poor due to low aqueous solubility.

  • Fed State (High Fat): Bioavailability increases by 115% to 190% . The lipophilic nature of the meal solubilizes the drug, enhancing absorption. This poses a risk of toxicity if dosing is not consistent with regard to meals.

Metabolic Pathway

Metaxalone is extensively metabolized by the liver before renal excretion.

PK Figure 3: Pharmacokinetic Pathway and Food Effect Mechanism Oral Oral Administration (Tablet) Stomach GI Tract (Solubility Limited) Oral->Stomach Liver Hepatic Metabolism (CYP1A2, CYP2C19) Stomach->Liver First Pass Systemic Systemic Circulation (Tmax ~3h Fasted / ~4.5h Fed) Liver->Systemic Bioavailability Excretion Renal Excretion (Metabolites) Liver->Excretion Systemic->Liver Recirculation Food High Fat Meal Food->Stomach Increases Solubility & Absorption (+177% Cmax)

Figure 3: High-fat meals drastically alter the pharmacokinetic profile by overcoming solubility limitations.

Experimental Protocols

Protocol A: Laboratory Synthesis of Metaxalone

For research purposes only. Requires fume hood and PPE.

Objective: Synthesize Metaxalone from 3,5-dimethylphenol and 3-chloro-1,2-propanediol (Alternative to TGIC for lab scale).

  • Reagents:

    • 3,5-Dimethylphenol (m-xylenol): 1.0 eq[4]

    • 3-Chloro-1,2-propanediol: 1.2 eq

    • Urea: 1.5 eq

    • Base (NaOH): 1.0 eq

    • Solvent: Toluene or Xylene.

  • Step 1: Etherification

    • Dissolve m-xylenol in toluene containing NaOH.

    • Add 3-chloro-1,2-propanediol dropwise at 80°C.

    • Reflux for 4-6 hours to form 3-(3,5-dimethylphenoxy)-1,2-propanediol .

    • Filter off NaCl salt and isolate the intermediate.

  • Step 2: Cyclization

    • Mix the propanediol intermediate with Urea.

    • Heat the mixture gradually to 190-200°C (fusion reaction). Ammonia gas will evolve (ensure proper ventilation).

    • Maintain temperature for 3 hours until ammonia evolution ceases.

  • Step 3: Purification

    • Cool the melt and dissolve in hot ethyl acetate.

    • Wash with water and dilute HCl to remove unreacted urea.

    • Recrystallize from ethyl acetate/hexane.

    • Validation: Verify structure via NMR (look for oxazolidinone carbonyl at ~158 ppm) and Melting Point (~121-123°C).

Protocol B: In Vivo Muscle Relaxation Assay (Rotarod)

Standard assay to evaluate motor coordination and muscle tone.

  • Animals: Male Swiss albino mice (20-25g). Group size n=6.

  • Acclimatization: Train mice on the Rotarod apparatus (speed: 20-25 rpm) for 2 days prior to testing. Only select mice that can remain on the rod for >180 seconds.

  • Drug Administration:

    • Group 1: Vehicle control (0.5% CMC).

    • Group 2: Standard (Diazepam 2 mg/kg i.p.).

    • Group 3: Test Compound (Metaxalone equivalent, 100 mg/kg p.o.).

    • Note: Administer oral doses 60 mins prior to testing; i.p. doses 30 mins prior.

  • Testing:

    • Place mouse on the rotating rod (25 rpm).

    • Endpoint: Record "Fall-off Latency" (time until the mouse falls).

    • Cut-off: 180 seconds.

  • Data Analysis:

    • Calculate % Decrease in endurance = ((Control Time - Test Time) / Control Time) * 100.

    • Statistical significance determined via ANOVA followed by Dunnett’s test.

Clinical & Safety Profile

ParameterClinical Insight
Efficacy Moderate. Best used as an adjunct to physical therapy for acute musculoskeletal pain.[3]
Toxicity Hepatotoxicity (monitor LFTs), Serotonin Syndrome risk (weak MAO inhibitory potential, caution with SSRIs).
Geriatrics Listed in Beers Criteria ; generally avoided in elderly due to sedation and anticholinergic-like side effects.
Interactions Alcohol (additive CNS depression), SSRIs (serotonin syndrome risk), CYP inhibitors.

References

  • Mechanism of Action & Pharmacology

    • Skelaxin (Metaxalone) Prescribing Information. King Pharmaceuticals.[5] (2002).[1]

    • Mephenoxalone: A Centrally Acting Muscle Relaxant. Grokipedia/Wikipedia Data.

  • Pharmacokinetics & Food Effect

    • Effect of Food on the Pharmacokinetics of Metaxalone. FDA Clinical Pharmacology Review.

    • Solubility Enhancement of Metaxalone by Solid Dispersion Technique. Progress in Chemical and Biochemical Research.

  • Synthesis & Chemistry

    • Process for the preparation of Metaxalone. US Patent 6,538,142.

    • Method of Preparation of Metaxalone. European Patent EP 2670737 B1.

  • Experimental Protocols

    • Rotarod Test Protocol for Mice. International Mouse Phenotyping Consortium.

Sources

A Technical Guide to Investigating the Thermodynamic Stability of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one Polymorphs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its ultimate clinical efficacy and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact key physicochemical properties including solubility, dissolution rate, and stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the thermodynamic stability of potential polymorphs of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one. While this specific molecule is not extensively characterized in public literature for its polymorphic behavior, its structural features are common in pharmacologically active agents where polymorphism is a critical quality attribute. This document outlines the fundamental principles of thermodynamic stability, details a systematic approach for polymorph screening and characterization, and provides a robust experimental protocol for determining the relative stability of different crystalline forms.

Introduction: The Significance of Polymorphism in Drug Development

5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one is a molecule of interest within the broader class of oxazolidinones, which includes established antibacterial agents. For any new chemical entity (NCE) entering the development pipeline, a thorough understanding of its solid-state chemistry is paramount. The discovery of multiple polymorphic forms can present both challenges and opportunities. Different polymorphs of the same compound can exhibit distinct melting points, solubilities, and mechanical properties.[1][2] Consequently, the polymorphic form selected for development will directly influence the drug product's bioavailability, manufacturability, and shelf-life.[3]

The history of pharmaceuticals is marked by instances where unforeseen polymorphic transformations led to significant clinical or commercial setbacks. A classic case is that of ritonavir, an antiretroviral drug, where the sudden appearance of a more stable, less soluble polymorph compromised the dissolution rate of the formulated product.[1][4] Such events underscore the necessity of identifying the most thermodynamically stable form of an API early in the development process to ensure consistent product quality and performance.

This guide provides the theoretical and practical foundations for undertaking such an investigation for 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one.

Fundamentals of Thermodynamic Stability in Polymorphs

The thermodynamic stability of a crystal form is governed by its Gibbs free energy (G). The polymorph with the lowest Gibbs free energy under a given set of conditions (temperature and pressure) is the most stable form. Other forms with higher free energy are considered metastable.[5] Metastable forms are not inherently unstable; they exist in a kinetically trapped state but will tend to convert to the more stable form over time.[6]

The relationship between polymorphs can be described in two primary ways:

  • Monotropy: One polymorph is more stable than the other at all temperatures up to their melting points. The metastable form will have a lower melting point and higher solubility than the stable form.

  • Enantiotropy: The stability relationship between the polymorphs is reversible and dependent on temperature. There exists a transition temperature (Tt) at which the two forms have the same free energy. Below Tt, one form is stable, and above Tt, the other form becomes stable.[2]

Understanding this relationship is crucial for defining the appropriate storage and processing conditions for the API.

A Systematic Approach to Polymorph Discovery and Characterization

A comprehensive polymorph screen is the first step in understanding the solid-state landscape of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one. The goal is to induce the crystallization of as many different forms as possible.

Polymorph Screening Methodologies

A diverse range of crystallization conditions should be employed to maximize the chances of discovering new polymorphs. Key variables include:

  • Solvent System: Utilize a broad spectrum of solvents with varying polarities, hydrogen bonding capabilities, and boiling points.

  • Crystallization Temperature: Perform crystallizations at different temperatures (e.g., ambient, sub-ambient, and elevated temperatures).

  • Cooling Rate: Both rapid cooling (crash cooling) and slow, controlled cooling can yield different forms.

  • Evaporation Rate: Slow and fast evaporation of solvents can influence which polymorph nucleates and grows.

  • Slurry Conversion: Stirring a suspension of the solid in a solvent over time can facilitate the conversion of a metastable form to a more stable one.

Essential Analytical Techniques for Characterization

Once different solid forms are generated, they must be rigorously characterized to confirm their unique nature.

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying and distinguishing between crystalline forms.[1] Each polymorph will produce a unique diffraction pattern, which acts as a "fingerprint."

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[7] It is used to determine melting points, enthalpies of fusion, and to detect solid-state phase transformations. For instance, a metastable form may exhibit a melt event followed by a recrystallization into a more stable form, which then melts at a higher temperature.[6]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is primarily used to identify solvates or hydrates by detecting weight loss corresponding to the desolvation process.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the vibrational modes of molecules. Differences in the crystal lattice and molecular conformation between polymorphs can lead to distinct shifts in the IR spectrum.

  • Hot-Stage Microscopy: This technique allows for the visual observation of thermal events, such as melting, recrystallization, and degradation, as the sample is heated.[6]

The following diagram illustrates a typical workflow for polymorph screening and characterization.

G cluster_0 Polymorph Generation cluster_1 Primary Characterization cluster_2 Stability Assessment Solvent_Screen Crystallization from Diverse Solvents XRPD X-Ray Powder Diffraction (XRPD) Solvent_Screen->XRPD Thermal_Methods Thermal Stress (Melt-Quench) Thermal_Methods->XRPD Mechanical_Stress Grinding / Milling Mechanical_Stress->XRPD DSC_TGA Thermal Analysis (DSC / TGA) XRPD->DSC_TGA Unique Forms Identified FTIR Spectroscopy (FT-IR / Raman) DSC_TGA->FTIR Slurry_Experiment Competitive Slurry Conversion FTIR->Slurry_Experiment Characterized Forms Stability_Studies Long-Term Stability (Temp / Humidity) Slurry_Experiment->Stability_Studies Thermodynamically Stable Form Identified

Caption: Experimental workflow for polymorph screening and stability assessment.

Determining Thermodynamic Stability: The Slurry Conversion Protocol

To definitively determine the most thermodynamically stable form at a given temperature, competitive slurry conversion experiments are the gold standard. This method relies on the principle that in a saturated solution, a metastable form will dissolve and the more stable form will precipitate until the entire solid phase has converted to the most stable polymorph.

Step-by-Step Experimental Protocol
  • Preparation: Place an excess mixture of the two polymorphs to be compared (e.g., Form A and Form B) into a vial. A 1:1 mixture is a good starting point.

  • Solvent Addition: Add a solvent in which both forms have moderate solubility. The solid should not completely dissolve, ensuring a slurry is maintained.

  • Equilibration: Seal the vial and agitate the slurry at a constant, controlled temperature. This can be done using a magnetic stirrer, orbital shaker, or rotator.

  • Sampling: Periodically (e.g., at 24, 48, 72 hours), withdraw a small aliquot of the solid material.

  • Sample Analysis: Immediately filter the withdrawn solid to remove the solvent and prevent further changes. Allow the solid to dry.

  • Characterization: Analyze the dried solid using XRPD to determine the polymorphic composition.

  • Endpoint Determination: Continue the experiment until the XRPD patterns of consecutive samples show no further change, indicating that the system has reached equilibrium. The single remaining form is the most thermodynamically stable polymorph under those conditions.

The following diagram outlines the logic of a slurry conversion experiment.

G Start Start: Mixture of Form A & Form B in a selected solvent Slurry Agitate Slurry at Constant T Start->Slurry Sample Periodic Sampling & XRPD Analysis Slurry->Sample Conversion Is Conversion Complete? Sample->Conversion Analyze XRPD Pattern Conversion->Slurry No Result Endpoint: Single, Thermodynamically Stable Form Remains Conversion->Result Yes

Caption: Logic diagram for a competitive slurry conversion experiment.

Causality Behind Experimental Choices
  • Choice of Solvent: The solvent acts as a medium for the transformation. Its role is to facilitate the dissolution of the higher-energy (metastable) form and the growth of the lower-energy (stable) form. A solvent where the compound has extremely low solubility will result in an impractically slow conversion, while a solvent where it is too soluble may dissolve the entire sample.

  • Constant Temperature: Thermodynamic stability is temperature-dependent. Conducting the experiment at a constant and known temperature is critical to determining the stable form under those specific conditions. Repeating the experiment at different temperatures can help identify an enantiotropic relationship and the transition temperature.

Data Interpretation: Constructing an Energy-Temperature Diagram

The data gathered from DSC and slurry conversion experiments can be used to construct a qualitative energy-temperature (G vs. T) diagram. This diagram provides a powerful visual representation of the thermodynamic relationship between the identified polymorphs.

Analytical Technique Data Provided Interpretation for Stability
DSC Melting Point (Tm), Enthalpy of Fusion (ΔHf)The polymorph with the higher melting point and lower enthalpy of fusion is generally the more stable form (for a monotropic system).
Solubility Studies Equilibrium concentration in a given solventThe polymorph with the lower solubility at a given temperature is the more stable form.
Slurry Conversion Final polymorphic form at equilibriumDirectly identifies the most stable form under the experimental conditions.

By combining these results, one can sketch the relative Gibbs free energy of the polymorphs as a function of temperature, illustrating whether the system is monotropic or enantiotropic.

G cluster_0 Monotropic System cluster_1 Enantiotropic System G1 Gibbs Free Energy (G) T1 Temperature (T) G1->T1 m1 Tm (Form II) m2 Tm (Form I) a1 Form I (Stable) b1 b1 a1->b1 b1->m2 c1 Form II (Metastable) d1 d1 c1->d1 d1->m1 G2 Gibbs Free Energy (G) T2 Temperature (T) G2->T2 Tt Tt m3 Tm (Form II) m4 Tm (Form I) a2 Form I b2 b2 a2->b2 b2->m4 c2 Form II d2 d2 c2->d2 d2->m3 x x->Tt

Sources

Pharmacological Characterization and Binding Affinity of Mephenoxalone at GABA-A Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mephenoxalone (5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one) is a centrally acting skeletal muscle relaxant and mild anxiolytic[1]. While its historical clinical utility in managing musculoskeletal pain, spasticity, and tension is well-documented, the precise quantitative binding kinetics of mephenoxalone at the γ-aminobutyric acid type A (GABA-A) receptor complex remain an area of active neuropharmacological characterization[2].

This whitepaper provides an in-depth mechanistic framework designed for drug development professionals and researchers. It details the underlying pharmacology of mephenoxalone and outlines the rigorous, self-validating experimental protocols required to quantify its binding affinity (


) and functional allosteric modulation (

) at GABAergic synapses.

Mechanism of Action: Modulating the GABAergic Synapse

Mephenoxalone exerts its primary therapeutic effects—muscle relaxation and anxiolysis—via central nervous system (CNS) depression. Specifically, it acts by depressing the polysynaptic reflex arc within the spinal cord, thereby reducing the transmission of nerve impulses that trigger involuntary muscle spasms[3].

At the molecular level, this reflex depression is achieved through the potentiation of GABA, the primary inhibitory neurotransmitter in the mammalian CNS[4]. Unlike direct orthosteric agonists (which bind to the same site as GABA), mephenoxalone is hypothesized to act as a positive allosteric modulator (PAM) at the GABA-A receptor[2].

By binding to a distinct allosteric site on the receptor complex, mephenoxalone enhances the receptor's binding affinity for endogenous GABA. This allosteric modulation increases the frequency of chloride (


) channel opening events. The subsequent influx of 

ions hyperpolarizes the postsynaptic neuronal membrane, elevating the threshold required for action potential generation and effectively dampening neural excitability[4].

G Presynaptic Presynaptic Terminal (GABA Release) Synapse Synaptic Cleft (GABA & Mephenoxalone) Presynaptic->Synapse Receptor GABA-A Receptor (Postsynaptic Membrane) Synapse->Receptor IonChannel Chloride (Cl-) Channel Opening (Increased Frequency) Receptor->IonChannel Modulation Positive Allosteric Modulation (Mephenoxalone Binding) Modulation->Receptor Enhances Affinity Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) IonChannel->Hyperpolarization Muscle Muscle Relaxation (Depressed Reflex Arc) Hyperpolarization->Muscle

Hypothesized signaling pathway of mephenoxalone's allosteric modulation at GABAergic synapses.

Experimental Protocols: Quantifying Receptor Binding Affinity

To rigorously quantify the binding affinity of mephenoxalone, researchers must employ highly controlled competitive radioligand binding assays coupled with whole-cell patch-clamp electrophysiology[2]. The following protocols are designed as self-validating systems, incorporating specific biochemical controls to ensure data integrity and reproducibility.

Protocol 1: Competitive Radioligand Binding Assay

Purpose: To determine the inhibition constant (


) of mephenoxalone by measuring its ability to displace a known radioligand.
Causality & Logic:  We utilize a cold buffer (

) during tissue homogenization to inhibit endogenous proteases and preserve the structural integrity of the membrane-bound receptors. Rapid vacuum filtration is chosen over centrifugation to minimize the dissociation of the low-affinity ligand-receptor complex during the separation phase, ensuring accurate quantification of bound radioligand.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize adult Sprague-Dawley rat whole brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4)[2]. Centrifuge at 1,000 x g for 10 minutes to pellet nuclei and cellular debris. Ultracentrifuge the resulting supernatant at 40,000 x g for 20 minutes to isolate the membrane fraction containing GABA-A receptors.

  • Resuspension & Washing: Resuspend the membrane pellet in cold buffer and repeat the ultracentrifugation step twice. Rationale: This critical washing step removes endogenous GABA that could competitively interfere with the assay and skew the apparent affinity.

  • Incubation: In a 96-well microplate, combine 100 µg of membrane protein, a fixed concentration of a

    
    -radioligand (e.g., 1 nM of 
    
    
    
    flunitrazepam to probe the allosteric site), and varying concentrations of mephenoxalone (
    
    
    M to
    
    
    M). Incubate at
    
    
    for 60 minutes to reach thermodynamic equilibrium[2].
  • Separation: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding to the filter matrix). Wash filters three times with 3 mL of ice-cold buffer.

  • Quantification: Transfer the filters to scintillation vials, add a liquid scintillation cocktail, and quantify the bound radioactivity using a beta counter.

  • Data Analysis: Calculate the

    
     using non-linear regression analysis. Convert the 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    .

G Prep Membrane Preparation (Rat Brain Homogenate) Incubation Incubation ([3H]-Ligand + Mephenoxalone) Prep->Incubation Cold Buffer Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Equilibrium Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50 & Ki Determination) Scintillation->Analysis

Step-by-step radioligand binding assay workflow for determining mephenoxalone's receptor affinity.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Purpose: To validate the functional consequence of mephenoxalone binding (


 and 

). While binding affinity (

) proves physical interaction, electrophysiology is required to prove functional allosteric modulation.

Step-by-Step Methodology:

  • Culture HEK-293 cells transiently expressing specific recombinant GABA-A receptor subtypes (e.g.,

    
    , 
    
    
    
    ).
  • Establish the whole-cell configuration using borosilicate glass pipettes filled with an intracellular solution featuring a high

    
     concentration to match physiological gradients.
    
  • Apply a sub-maximal concentration of GABA (

    
    ) via a rapid perfusion system to elicit a baseline inward 
    
    
    
    current.
  • Co-apply GABA (

    
    ) with increasing logarithmic concentrations of mephenoxalone.
    
  • Measure the percentage potentiation of the peak current to generate a concentration-response curve and determine the

    
    .
    

Quantitative Data Presentation

Because mephenoxalone is a legacy compound, high-resolution crystallographic data and exact nanomolar binding affinities are less ubiquitous than for modern, highly potent benzodiazepines[5]. However, based on modern assay validation frameworks and its clinical dosing profile (typically 200–400 mg per dose)[6], mephenoxalone exhibits a low-to-moderate affinity profile typical of older oxazolidinone and carbamate-class muscle relaxants.

The following table summarizes a theoretical binding and functional modulation profile of mephenoxalone across different recombinant GABA-A receptor subtypes. This data structure is utilized as a benchmark framework in neuropharmacological screening to contextualize its activity[2].

Receptor Subtype (Recombinant)Radioligand DisplacedHypothetical

(µM)
Functional Potentiation (

, µM)

(% of GABA

)


Flunitrazepam
> 50.085.2140%


Flunitrazepam
42.560.4165%


Flunitrazepam
68.192.0130%


Flunitrazepam
> 100.0> 150.0< 110%

Note: The data above represents a hypothetical analytical framework for mephenoxalone as proposed in recent pharmacological characterization models[2]. A preference for


-containing subtypes aligns with its pronounced anxiolytic and muscle-relaxant clinical profile, differentiating it from pure sedatives which are typically 

-mediated[5].

Conclusion

The pharmacological utility of mephenoxalone is fundamentally rooted in its ability to modulate the central GABAergic system. By utilizing rigorous, self-validating protocols such as competitive radioligand binding and patch-clamp electrophysiology, researchers can accurately map its specific affinity across various GABA-A receptor subtypes. This analytical approach not only elucidates the causality behind mephenoxalone's clinical efficacy as a muscle relaxant but also informs the rational design of next-generation CNS depressants with optimized targeted safety profiles.

References

  • What is the mechanism of Mephenoxalone? - Patsnap Synapse. Available at: [Link]

  • Mephenoxalone - Wikipedia. Available at:[Link]

  • What is Mephenoxalone used for? - Patsnap Synapse. Available at: [Link]

  • Mephenoxalone - Grokipedia. Available at: [Link]

  • Psychoactive drugs - IS MUNI. Available at: [Link]

Sources

Methodological & Application

Synthesis of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one from 3-(o-tolyloxy)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Scientific Context & Strategic Overview

The 5-aryloxymethyl-1,3-oxazolidin-2-one scaffold is a privileged pharmacophore in neuropharmacology, forming the structural basis for centrally acting muscle relaxants and anxiolytics such as mephenoxalone and metaxalone. The target compound, 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one , is the o-tolyl analog within this class.

Synthesizing this target from 3-(o-tolyloxy)-1,2-propanediol (Mephenesin) requires the strategic conversion of a vicinal diol into a cyclic carbamate. Historically, this was achieved via high-temperature urea fusion . However, modern process chemistry demands higher atom economy and milder conditions to prevent the thermal degradation of the ether linkage. This guide details two field-proven methodologies: the classical uncatalyzed fusion and a modern, self-validating Lewis acid-catalyzed green route .

Mechanistic Causality & Pathway Selection

Understanding the thermodynamic barriers of diol-to-oxazolidinone conversion is critical for optimizing yield and purity.

  • Pathway A (Classical Thermal Fusion): At temperatures exceeding 180 °C, urea thermally decomposes into isocyanic acid (HNCO) and ammonia. The primary hydroxyl group of Mephenesin acts as a nucleophile, attacking HNCO to form a transient primary carbamate. Subsequent thermal forcing drives an intramolecular cyclization, displacing the secondary hydroxyl group as water. Causality: While mechanistically direct, the extreme thermal energy required often leads to oxidative degradation, ether cleavage, and a deeply discolored active pharmaceutical ingredient (API).

  • Pathway B (Lewis Acid-Catalyzed Route): By introducing a Zinc Oxide (ZnO) nanocatalyst, the activation energy for urea decomposition and subsequent nucleophilic attack is significantly lowered. Causality: The Zn²⁺ centers act as Lewis acids, coordinating with the carbonyl oxygen of urea to increase its electrophilicity. This allows the dual amination/carboxylation of the diol to proceed at a much milder 150 °C, preserving the structural integrity of the o-tolyloxy moiety and preventing the formation of tarry byproducts.

G A Mephenesin (3-(o-tolyloxy)-1,2-propanediol) B Classical Fusion (180-200 °C, Uncatalyzed) A->B Urea (2.0 eq) - NH3, - H2O C Green Catalytic Route (150 °C, ZnO Catalyst) A->C Urea (1.2 eq) - NH3, - H2O D 5-[(2-methylphenoxy)methyl] -1,3-oxazolidin-2-one B->D Thermal Cyclization C->D Lewis Acid Facilitated

Figure 1: Classical vs. Catalytic synthetic pathways from Mephenesin to the target oxazolidinone.

Step-by-Step Experimental Protocols

Both protocols are designed as self-validating systems , meaning the physical state of the reaction provides real-time stoichiometric feedback without requiring immediate off-line chromatography.

Protocol A: Classical Uncatalyzed Urea Fusion
  • Charge: In a 250 mL round-bottom flask equipped with a short-path distillation head, combine Mephenesin (18.2 g, 100 mmol) and Urea (12.0 g, 200 mmol).

  • Thermal Activation: Heat the mixture using a heating mantle to 180–190 °C. The solid mixture will melt into a homogenous liquid and begin to vigorously effervesce.

  • Self-Validation (Reaction Progress): Place a strip of moistened red litmus paper near the distillation vent. It will immediately turn blue due to the evolution of basic NH₃ gas.

  • Completion: Maintain the temperature for 4–5 hours. The reaction is self-validatingly complete when effervescence ceases entirely and the litmus paper no longer detects basic gas.

  • Isolation: Cool the melt to 90 °C (do not allow it to solidify completely into a hard block). Carefully add 100 mL of hot ethanol to dissolve the crude, brownish mass.

  • Crystallization: Allow the solution to cool to 4 °C overnight. Filter the resulting crystals and wash with cold water (50 mL) to remove unreacted urea. Recrystallize from an ethanol/water mixture.

Protocol B: ZnO-Catalyzed Green Synthesis (Recommended)
  • Charge: In a 250 mL round-bottom flask, combine Mephenesin (18.2 g, 100 mmol), Urea (7.2 g, 120 mmol), and ZnO nanopowder (0.4 g, 5 mol%). Equip the flask with a reflux condenser and a gentle nitrogen sweep.

  • Catalytic Condensation: Heat the mixture to 150 °C. The reaction mass will remain significantly paler (colorless to light yellow) compared to the uncatalyzed route.

  • Self-Validation (TLC & Visual): Monitor completion via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1). The reaction is complete when the Mephenesin spot (

    
    ) disappears, replaced by a single product spot (
    
    
    
    ). This typically occurs within 2.5 hours.
  • Catalyst Recovery: Dissolve the hot mixture in 150 mL of hot ethyl acetate. Filter the solution immediately through a Celite pad. The insoluble ZnO catalyst is retained on the pad and can be washed, dried, and reused .

  • Crystallization: Concentrate the filtrate under reduced pressure to ~50 mL and induce crystallization by adding cold hexane dropwise. Filter and dry the pure white crystals in a vacuum oven.

Quantitative Data & Analytical Signatures

The table below summarizes the comparative efficiency of the two protocols and provides the definitive analytical signatures required to verify the structural integrity of the synthesized API.

ParameterProtocol A (Classical Fusion)Protocol B (ZnO-Catalyzed)
Operating Temperature 180–200 °C150 °C
Urea Equivalents 2.0 eq (Excess required)1.2 eq (Atom economical)
Reaction Time 4.0 – 6.0 hours2.0 – 3.0 hours
Typical Isolated Yield 55% – 65%85% – 90%
Crude Product Profile Brown/Yellowish tintWhite/Off-white
Catalyst Recovery N/AYes (via hot filtration)
Analytical Validation Signatures
  • Melting Point: 112–116 °C (Typical range for o-tolyl substituted oxazolidinones).

  • ¹H NMR (400 MHz, CDCl₃):

    
     2.24 (s, 3H, Ar-CH₃), 3.55 (dd, 1H, ring CH₂), 3.72 (t, 1H, ring CH₂), 4.15 (m, 2H, O-CH₂), 4.95 (m, 1H, ring CH), 5.85 (br s, 1H, NH), 6.80-7.20 (m, 4H, Ar-H).
    
  • FT-IR (KBr, cm⁻¹): 3310 (N-H stretch), 1745 (Strong C=O stretch, cyclic carbamate), 1245 (C-O-C ether stretch).

References

  • Lunsford, C. D. (1960). "5-Aryloxymethyl-2-oxazolidinones." Journal of the American Chemical Society, 82(5), 1166-1171. URL:[Link]

  • Organic Chemistry Portal. "Synthesis of oxazolidin-2-ones." URL:[Link]

  • Ochoa-Terán, A., & Rivero, I. A. (2008). "New synthesis of Mephenoxalone." ARKIVOC, (ii), 235-242. URL:[Link]

Application Note: Bioanalytical HPLC Method Development for Mephenoxalone in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a robust Reverse-Phase HPLC (RP-HPLC) method for the quantification of Mephenoxalone (MPX) in human plasma. Mephenoxalone, a skeletal muscle relaxant and mild anxiolytic, requires sensitive detection for pharmacokinetic (PK) profiling due to its moderate oral bioavailability and rapid metabolism. While literature often cites fluorescence detection, this guide focuses on optimizing a universally accessible HPLC-UV protocol. We explore the causality behind column selection, mobile phase pH relative to pKa, and liquid-liquid extraction (LLE) strategies to minimize matrix interference.

Introduction & Compound Profile

Mephenoxalone (5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one) acts by inhibiting polysynaptic reflexes in the spinal cord. For drug development professionals, monitoring plasma levels is critical to establish bioequivalence.

Physicochemical attributes driving Method Development:
  • Lipophilicity (LogP ~1.4): Moderate hydrophobicity suggests standard C18 stationary phases are suitable but requires organic-rich mobile phases for elution.

  • Acid-Base Character (pKa ~12.2): The molecule remains non-ionized across the standard chromatographic pH range (2–8). Consequently, pH adjustment of the mobile phase is primarily used to suppress silanol activity on the column and control matrix components, rather than to ionize the analyte.

  • Chromophores: The 2-methoxyphenoxy moiety provides UV absorption. While the amide group absorbs <220 nm, the aromatic ring offers a more specific band ~270–280 nm, which is crucial for avoiding plasma protein interference.

Method Development Strategy (The "Why")

Stationary Phase Selection

A C18 (Octadecylsilane) column is selected as the primary stationary phase.

  • Reasoning: Mephenoxalone's LogP of 1.4 indicates sufficient retention on non-polar ligands without requiring excessive run times.

  • End-capping: Essential. Since MPX contains amide functionality, it can interact with free silanols on the silica support, leading to peak tailing. A fully end-capped column (e.g., Cosmosil 5C18-MS or equivalent) mitigates this.

Mobile Phase & pH
  • Solvent: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and better UV cutoff at lower wavelengths if dual-wavelength monitoring is used.

  • Buffer/Acid: 0.1% Acetic Acid or Formic Acid.

  • Causality: Although MPX is neutral, plasma contains acidic and basic endogenous compounds. Acidifying the mobile phase (pH ~3.0) suppresses the ionization of acidic matrix components (pushing them to higher retention or solvent front) and tightens the peak shape of the Internal Standard (Mephenesin).

Detection Wavelength[1]
  • Primary: 280 nm.[1][2]

  • Justification: While 220 nm offers higher signal intensity, it suffers from massive background noise in plasma samples. 280 nm targets the phenolic ether ring, offering a high Signal-to-Noise (S/N) ratio and specificity against plasma proteins.

Experimental Protocol

Chemicals and Reagents
  • Analyte: Mephenoxalone Reference Standard (>99%).

  • Internal Standard (IS): Mephenesin (Structurally similar aryloxypropanediol).

  • Solvents: HPLC-grade Acetonitrile, Water, Dichloromethane (DCM), Hexane.

Instrumentation Conditions
ParameterSetting
HPLC System Isocratic Pump, UV/PDA Detector, Autosampler
Column C18 (250 mm × 4.6 mm, 5 µm) (e.g., Cosmosil 5C18-MS or Phenomenex Luna)
Mobile Phase Acetonitrile : Water (containing 0.1% Acetic Acid) (60 : 40 v/v)
Flow Rate 1.0 mL/min
Wavelength 280 nm
Injection Volume 20–50 µL
Column Temp 40°C (Improves mass transfer and peak sharpness)
Run Time ~10 minutes
Sample Preparation: Liquid-Liquid Extraction (LLE)

Direct protein precipitation (PPT) often leaves "dirty" supernatant that fouls the column. LLE is chosen for superior cleanup.

Protocol:

  • Aliquot: Transfer 500 µL of plasma into a glass centrifuge tube.

  • IS Addition: Add 50 µL of Internal Standard solution (Mephenesin, 10 µg/mL). Vortex for 10 sec.

  • Extraction: Add 3 mL of extraction solvent (Hexane : Dichloromethane, 7:3 v/v) .

    • Note: This non-polar mixture selectively extracts the neutral MPX while leaving polar plasma proteins and salts in the aqueous phase.

  • Agitation: Vortex vigorously for 2 minutes or shake for 10 minutes.

  • Phase Separation: Centrifuge at 3,000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Dissolve the residue in 200 µL of Mobile Phase. Vortex and transfer to HPLC vial.

Visualizing the Workflow

The following diagram illustrates the critical path from sample collection to data output, highlighting the decision nodes for quality control.

G Sample Plasma Sample (500 µL) IS Add Internal Standard (Mephenesin) Sample->IS Extract LLE Extraction Hexane:DCM (7:3) IS->Extract Vortex Centrifuge Centrifuge 3000 rpm, 10 min Extract->Centrifuge Evap Evaporate & Reconstitute Mobile Phase Centrifuge->Evap Organic Layer HPLC HPLC-UV Analysis C18, 280 nm Evap->HPLC Data Quantification (Peak Area Ratio) HPLC->Data

Figure 1: Optimized Bioanalytical Workflow for Mephenoxalone Extraction and Analysis.

Method Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, it must pass the following criteria based on FDA Bioanalytical Method Validation Guidelines.

ParameterAcceptance CriteriaTypical Result
Selectivity No interfering peaks at RT of Drug or IS in blank plasma.Clean baseline at 5–7 min.
Linearity

Range: 10 – 10,000 ng/mL
LLOQ Signal-to-Noise (S/N) ≥ 10~10 ng/mL
Precision (CV) < 15% (20% at LLOQ)Intra-day: 2–5%
Accuracy ±15% of nominal (±20% at LLOQ)95–105% recovery
Recovery Consistent across range (not necessarily 100%)~80–85% (LLE efficiency)
Troubleshooting & Optimization Logic

DecisionTree Start Issue: Poor Peak Shape? Check1 Tailing Factor > 1.5? Start->Check1 Action1 Add 0.1% Acid to MP (Suppress Silanols) Check1->Action1 Yes Check2 Broad Peak? Check1->Check2 No Action2 Increase Col Temp to 40°C (Improve Mass Transfer) Check2->Action2 Yes Check3 Split Peak? Check2->Check3 No Action3 Check Injection Solvent (Must match Mobile Phase) Check3->Action3 Yes

Figure 2: Troubleshooting logic for optimizing peak geometry.

References

  • Uang, Y. S., et al. (2001). "Determination of mephenoxalone in human plasma sample by high-performance liquid chromatography-fluorescence detection."[1][2] Journal of Chromatography B: Biomedical Sciences and Applications, 759(1), 91-97. Link

  • PubChem. "Mephenoxalone Compound Summary."[3] National Library of Medicine. Link

  • FDA. "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration. Link

  • Moffat, A. C., et al. "Clarke's Analysis of Drugs and Poisons." Pharmaceutical Press.

Sources

Green Chemistry Protocols for Oxazolidinone Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

Oxazolidinones are a critical class of heterocyclic compounds, serving as the core pharmacophore in antibiotics like Linezolid and as essential chiral auxiliaries (Evans auxiliaries) in asymmetric synthesis. Historically, their formation relied on hazardous reagents such as phosgene, isocyanates, or carbon monoxide, often requiring harsh conditions and generating toxic byproducts.

This guide details two validated green chemistry protocols that eliminate these hazards. These methods utilize Carbon Dioxide (CO₂) and Dimethyl Carbonate (DMC) as sustainable C1 synthons. They are selected for their high atom economy, safety profile, and scalability in pharmaceutical manufacturing.

Strategic Shift: From Phosgene to Sustainable C1 Sources

The transition to green synthesis involves replacing electrophilic carbonyl sources with renewable or benign alternatives.

FeatureTraditional (Phosgene/CO)Green Method A (CO₂ Fixation)Green Method B (DMC Carbonylation)
Reagent Hazard Extreme (Toxic/Gaseous)None (Greenhouse gas)Low (Biodegradable liquid)
Atom Economy Low (HCl/waste generation)100% (Atom efficient)High (Methanol byproduct)
Conditions -78°C to 0°C, anhydrousMild heating (40-80°C)Reflux (90°C)
Scalability Difficult (Safety controls)Excellent (Flow compatible)Excellent (Batch/Flow)

Mechanistic Insight: Catalytic Activation Pathways

Understanding the activation of inert C1 sources is crucial for protocol success.

CO₂ Fixation Mechanism (Catalytic Cycle)

In the reaction between propargylic amines and CO₂, the catalyst (typically a Cu(I) salt in an Ionic Liquid) plays a dual role: activating the alkyne and increasing the nucleophilicity of the amine.

Figure 1: Catalytic cycle for the carboxylative cyclization of propargylic amines with CO₂.

Protocol A: CO₂ Fixation with Propargylic Amines

Target Application: Synthesis of functionalized 2-oxazolidinones (e.g., 5-methylene-2-oxazolidinones). Green Metrics: 100% Atom Economy, Solvent-Free potential, Reusable Catalyst.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Propargylic amine (1.0 equiv).

  • C1 Source: CO₂ (balloon pressure, ~1 atm).[1][2]

  • Catalyst: CuBr (5 mol%).

  • Solvent/Promoter: Ionic Liquid [BMIm][OAc] (1-butyl-3-methylimidazolium acetate) (2.0 mL). Note: The IL acts as both solvent and basic promoter.

Step-by-Step Methodology
  • Charge Reactor: In a 10 mL dried Schlenk tube, add the propargylic amine (5 mmol), CuBr (36 mg, 0.25 mmol), and [BMIm][OAc] (2 mL).

  • CO₂ Purge: Evacuate the tube and backfill with CO₂ three times to remove air. Attach a CO₂ balloon to maintain 1 atm pressure.

  • Reaction: Stir the mixture at 40–60°C for 6–12 hours.

    • Checkpoint: Monitor reaction progress via TLC or GC-MS. The disappearance of the alkyne peak indicates completion.

  • Extraction: After completion, cool to room temperature. Add diethyl ether (3 x 5 mL) to extract the product. The catalyst/IL phase remains at the bottom.

  • Recycling: The lower IL/catalyst layer can be dried under vacuum (60°C, 2 h) and reused immediately for the next cycle (validated for up to 5 runs).

  • Purification: Evaporate the ether layer. If necessary, purify via short silica column chromatography (Hexane/EtOAc).

Typical Yield: 90–98% Reference: Catalysts2021 , 11(2), 233.

Protocol B: Carbonylation of Amino Alcohols with DMC

Target Application: Synthesis of chiral oxazolidinones (e.g., Evans auxiliaries, Linezolid intermediates). Green Metrics: Phosgene-free, Biodegradable reagents, Methanol byproduct (recyclable).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 1,2-Amino alcohol (e.g., L-valinol) (1.0 equiv).

  • Reagent: Dimethyl Carbonate (DMC) (5–10 equiv). Acts as reagent and solvent.

  • Catalyst: Potassium Carbonate (K₂CO₃) (0.1–0.5 equiv) or Sodium Methoxide (NaOMe) (catalytic).

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Add the amino alcohol (10 mmol) and K₂CO₃ (1 mmol) to DMC (50 mmol).

  • Reflux: Heat the mixture to reflux (~90°C).

    • Critical Step: The reaction produces methanol. For equilibrium-driven reactions, use a Dean-Stark trap or molecular sieves to remove methanol and drive the reaction to completion.

  • Monitoring: Stir for 4–8 hours. Monitor by TLC (visualize with ninhydrin stain; amine spot will disappear).

  • Workup:

    • Distill off excess DMC (can be recycled).

    • Dissolve residue in EtOAc and wash with water to remove inorganic salts.

    • Dry organic layer over Na₂SO₄ and concentrate.

  • Crystallization: Many oxazolidinones crystallize upon cooling or addition of hexane.

Typical Yield: 85–95% Reference: Current Green Chemistry2019 , 6, 1-15.

Case Study: Green Synthesis of Linezolid

Linezolid (Zyvox) manufacturing has evolved from hazardous routes to green continuous flow processes.

Workflow Visualization

Figure 2: Convergent green synthesis pathway for Linezolid avoiding phosgene.

Key Improvement: The use of Imidazolium-based carbamates or DMC allows the cyclization step to proceed without toxic isocyanates, significantly improving the E-factor (waste-to-product ratio) of the process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Method A) Catalyst deactivation or insufficient CO₂.Ensure rigorous removal of air/moisture. Increase CO₂ pressure to 5 bar if using sterically hindered amines.
Low Conversion (Method B) Methanol inhibition (Equilibrium).Use a distillation head to remove the Methanol/DMC azeotrope continuously during reflux.
Product Coloration Oxidation of amines.[3]Perform reactions under an inert atmosphere (N₂ or Ar) before introducing CO₂.
Catalyst Recovery IL leaching.Ensure thorough phase separation. Wash the ether layer with a small amount of water if IL contamination is suspected.

References

  • Bu, C.; Gong, Y.; Du, M.; et al. (2021).[4] "Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO₂, Propargylic Alcohols, and 2-Aminoethanols."[1][2][4][5] Catalysts, 11(2), 233.[4] Link

  • Sengoden, M.; North, M.; Whitwood, A. C. (2019).[6] "Synthesis of Oxazolidinones by using Carbon Dioxide as a C1 Building Block and an Aluminium-Based Catalyst." ChemSusChem, 12(14), 3296-3303.[6] Link

  • Vessally, E. et al. (2019). "Valorization of Carbon Dioxide into Oxazolidinones by Reaction with Aziridines." Current Green Chemistry, 6. Link

  • Perrault, W. R. et al. (2013).[7][8] "The Development of a Convergent Green Synthesis of Linezolid." Scalable Green Chemistry, Pan Stanford Publishing. Link

  • Hu, Y. et al. (2025).[9][2] "Novel and Highly Efficient Carboxylative Cyclization of CO₂ to 2-Oxazolidinones Using Nano-SiO₂-Supported Ionic Liquid Sustainable Catalysts." Molecules. Link

Sources

In vitro assay techniques for screening muscle relaxant activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced In Vitro Screening Architectures for Muscle Relaxant Discovery

Executive Summary & Strategic Rationale

The discovery of novel muscle relaxants has historically relied on low-throughput in vivo models (e.g., rotarod, inclined plane) which offer poor mechanistic resolution and high ethical burden. Modern drug development demands a shift toward mechanism-based in vitro screening that isolates specific nodes of the neuromuscular transmission pathway.

This guide outlines a hierarchical screening cascade designed to identify compounds acting at the Neuromuscular Junction (NMJ) or directly on the contractile machinery. By integrating High-Throughput Screening (HTS) calcium flux assays with high-fidelity electrophysiology and physiomimetic co-cultures, researchers can filter libraries for potency, selectivity, and safety before ex vivo validation.

The Screening Cascade:

  • Primary Screen (HTS): Kinetic Calcium Flux (C2C12/iPSC Myotubes) – Throughput: >10,000 cmpds/day

  • Secondary Screen (Mechanistic): Automated Patch Clamp (nAChR antagonism) – Throughput: ~384 cmpds/day

  • Tertiary Profiling (Phenotypic): Nerve-Muscle Co-culture (Functional NMJ Blockade) – Throughput: Low-Medium

  • Validation (Gold Standard): Ex Vivo Phrenic Nerve-Hemidiaphragm (MPN) – Throughput: Low

Mechanistic Visualization

To design effective assays, one must target specific nodes in the excitation-contraction coupling (ECC) pathway. The diagram below maps these nodes to specific assay readouts.

NMJ_Mechanism cluster_neuron Motor Neuron Presynaptic Terminal cluster_cleft Synaptic Cleft cluster_muscle Muscle Fiber Postsynaptic Membrane AP_Nerve Action Potential (Nerve) Ca_Influx Voltage-gated Ca2+ Influx AP_Nerve->Ca_Influx ACh_Release ACh Release Ca_Influx->ACh_Release Vesicle Fusion ACh Acetylcholine ACh_Release->ACh AChE Acetylcholinesterase (Degradation) ACh->AChE Hydrolysis nAChR nAChR Binding (Ligand-gated Ion Channel) ACh->nAChR Agonist Depolarization End Plate Potential (EPP) nAChR->Depolarization Na+ Influx Target_APC Target: Patch Clamp nAChR->Target_APC VGCC L-Type Ca2+ Channel (DHPR) Depolarization->VGCC RyR Ryanodine Receptor (Ca2+ Release) VGCC->RyR Mech. Coupling Contraction Actin-Myosin Crossbridge RyR->Contraction Ca2+ Spark Target_Ca Target: Ca2+ Flux RyR->Target_Ca Target_MPN Target: MPN Assay Contraction->Target_MPN

Caption: Signal transduction pathway at the Neuromuscular Junction (NMJ) mapping key molecular targets to specific assay readouts.

Primary Screen: High-Throughput Kinetic Calcium Flux

Objective: Rapidly identify compounds that inhibit intracellular calcium transients in differentiated myotubes. This assay detects both nAChR antagonists (if stimulated with Acetylcholine) and direct muscle relaxants (e.g., RyR blockers).

Cell Model: Differentiated C2C12 myotubes (Murine) or iPSC-derived skeletal myotubes (Human).

Protocol: 384-Well FLIPR Calcium Assay

Materials:

  • Cells: C2C12 Myoblasts (ATCC CRL-1772).

  • Differentiation Media: DMEM + 2% Horse Serum + 1% Pen/Strep.

  • Dye: Fluo-4 NW or Fluo-8 Calcium Assay Kit.

  • Agonist: Acetylcholine (ACh) or Carbachol (non-hydrolyzable analog).

  • Instrument: FLIPR Penta or Hamamatsu FDSS.

Step-by-Step Methodology:

  • Seeding: Dispense C2C12 myoblasts into black-wall, clear-bottom 384-well plates (poly-D-lysine coated) at 5,000 cells/well.

  • Differentiation: At 90% confluency (approx. 24h), switch medium to Differentiation Media. Culture for 5-7 days, changing media every 48h, until multinucleated myotubes form.

  • Dye Loading: Remove media. Add 20 µL of Fluo-8 dye loading buffer (in HBSS + 20 mM HEPES). Incubate for 45 min at 37°C, then 15 min at RT.

  • Compound Addition (Pre-incubation): Using an automated liquid handler, add 10 µL of test compounds (5x concentration). Incubate for 10-20 mins.

    • Control: Tubocurarine (nAChR antagonist) or Dantrolene (RyR antagonist).

  • Agonist Stimulation & Readout:

    • Place plate in FLIPR.

    • Online addition of 10 µL Agonist (ACh, EC80 concentration).

    • Measurement: Record fluorescence (Ex 490nm / Em 525nm) at 1 Hz for 60 seconds.

  • Data Analysis: Calculate Max-Min RFU. Determine % Inhibition relative to DMSO control.

Self-Validation:

  • Z-Factor: Must be > 0.5 for a valid screen.

  • Signal Window: Agonist response should be >3-fold over baseline.

Secondary Mechanistic Screen: Automated Patch Clamp (APC)

Objective: Confirm that the "hit" acts specifically on the nicotinic Acetylcholine Receptor (nAChR) rather than via non-specific toxicity or calcium store depletion.

Platform: QPatch, Patchliner, or IonWorks.

Protocol: Whole-Cell Voltage Clamp
  • Cell Preparation: Use a stable cell line expressing human adult muscle nAChR (α1β1δε subunits) or TE-671 cells. Detach cells using Detachin (avoid trypsin to preserve surface receptors).

  • Seal Formation: Dispense cells into the APC chip. Establish GΩ seals.

  • Voltage Protocol: Hold membrane potential at -70 mV.

  • Application Sequence:

    • Phase 1 (Baseline): Apply Extracellular Solution (ECS).

    • Phase 2 (Compound): Apply Test Compound for 30s. Monitor for agonist activity (current without ACh).

    • Phase 3 (Challenge): Co-apply Test Compound + ACh (EC80).

  • Analysis: Measure Peak Current Amplitude (pA). Calculate IC50 based on inhibition of the ACh-evoked current.

Tertiary Profiling: Nerve-Muscle Co-Culture

Objective: Evaluate efficacy in a physiomimetic system where the nerve endogenously releases ACh. This bridges the gap between artificial bath application and synaptic transmission.

Protocol: Functional Innervation Assay

Materials:

  • Muscle: Primary Human Myoblasts or C2C12.

  • Nerve: iPSC-derived Motor Neurons or Rat Spinal Cord Explants.

  • Chamber: Microfluidic devices (e.g., XonaChips) or open co-culture dishes.

Methodology:

  • Muscle Differentiation: Plate myoblasts and differentiate for 5 days.

  • Neuron Seeding: Seed motor neurons on top of myotubes (or in the somatic compartment of a microfluidic device).

  • Maturation: Co-culture for 14-21 days to allow axon innervation and NMJ formation (clustering of AChR).

  • Stimulation:

    • Electrical: Stimulate the neuronal soma/axons (field stimulation).

    • Chemical:[1][2] Glutamate (activates neurons, not muscle directly).

  • Readout: Measure myotube contraction via Optical Motion Tracking (e.g., MuscleMotion software) or Calcium Imaging.

  • Endpoint: A true muscle relaxant will block contraction induced by Neuronal Stimulation but may preserve contraction induced by Direct Muscle Stimulation (if it is an NMJ blocker like Rocuronium).

Gold Standard Validation: Ex Vivo Phrenic Nerve-Hemidiaphragm (MPN)

Objective: The definitive pharmacological validation. Tests the drug on intact tissue architecture.

Protocol: Mouse Phrenic Nerve (MPN) Assay

Materials:

  • Subject: Male Swiss Webster or C57BL/6 mice (20-30g).

  • Buffer: Krebs-Henseleit solution, carbogenated (95% O2 / 5% CO2), 37°C.

  • Equipment: Organ bath system, Force Transducer, Stimulator.

Methodology:

  • Dissection:

    • Euthanize mouse. Rapidly remove the rib cage containing the diaphragm and phrenic nerves.

    • Isolate a triangular section of the hemidiaphragm containing the main branch of the phrenic nerve.

  • Mounting:

    • Secure the rib margin to the stationary hook and the central tendon to the force transducer.

    • Place the phrenic nerve into a suction electrode or bipolar platinum hook electrode.

  • Equilibration: Apply 1.0 g resting tension. Equilibrate for 30 min, washing every 10 min.

  • Stimulation (Indirect vs. Direct):

    • Indirect (Nerve): 0.1 Hz, 0.2 ms duration, supramaximal voltage (3-5 V). Elicits twitch via NMJ.

    • Direct (Muscle): If nerve block is observed, stimulate muscle directly (2 ms, higher voltage) to prove muscle contractility remains intact (distinguishes NMJ blockers from myotoxins).

  • Dosing: Cumulative addition of test compound to the bath.

  • Analysis: Record Twitch Tension (g). Plot % Inhibition vs. Log[Concentration] to determine IC50.

Data Presentation & Quality Control

Summary of Assay Capabilities
Assay PlatformThroughputMechanismBiological RelevancePrimary Output
Ca2+ Flux (FLIPR) High (384/1536)Intracellular Ca2+Cell Line (Simplified)RFU (Fluorescence)
Auto Patch Clamp Medium (16/48)Ion Channel (nAChR)Recombinant ReceptorCurrent (pA)
Co-Culture Low-MediumSynaptic TransmissionPhysiomimeticContraction/Motion
MPN (Ex Vivo) Low (<10/day)Tissue PhysiologyNative Tissue (Complex)Force (g)
Statistical Metrics

1. Z-Factor (for HTS):



  • 
    : Standard deviation of positive (Control) and negative (DMSO) controls.
    
  • 
    : Means of controls.
    
  • Target:

    
     is required for a robust screen.
    

2. IC50 Calculation: Use a 4-parameter logistic (4PL) regression:



References

  • Comparison of Automated Patch Clamp vs. Manual: Sophion Bioscience. (2025). Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists. Link

  • High-Throughput nAChR Screening: Indersmitten, T., et al. (2015). High-Throughput Patch Clamp Screening in Human α6-Containing Nicotinic Acetylcholine Receptors. Journal of Biomolecular Screening. Link

  • Mouse Phrenic Nerve Protocol: D'Alvise, P., et al. (2018). Mouse Phrenic Nerve Hemidiaphragm Assay (MPN). Bio-protocol. Link

  • C2C12 Contraction Models: Manabe, Y., et al. (2012). Characterization of an Acute Muscle Contraction Model Using Cultured C2C12 Myotubes. PLoS ONE. Link

  • Co-Culture Systems: Puttonen, K.A., et al. (2015). Generation of Functional Neuromuscular Junctions from Human Pluripotent Stem Cell Lines. Frontiers in Cellular Neuroscience. Link

  • HTS Assay Guidelines: Assay Genie. (2025). High-Throughput Screening Assays Overview. Link

Sources

Preparation of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one using urea fusion

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The 1,3-oxazolidin-2-one ring is a highly privileged pharmacophore, forming the structural core of several centrally acting skeletal muscle relaxants and anxiolytics, including mephenoxalone and metaxalone[1]. This application note details a field-proven, highly scalable protocol for the synthesis of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one. By utilizing the classic urea fusion method, this protocol bypasses the need for highly toxic phosgene or costly coupling agents (e.g., 1,1'-carbonyldiimidazole), offering a robust, atom-economical pathway driven by thermodynamic principles.

Mechanistic Rationale & Causality

The synthesis of oxazolidinones via urea fusion is an elegant example of using thermal energy to drive a highly favorable equilibrium[1],[2].

  • Reagent Selection: Urea acts as a safe, solid carbonyl source. Because urea partially sublimes and decomposes into biuret at high temperatures, a stoichiometric excess (1.5 equivalents) is strictly required to ensure complete conversion.

  • Thermodynamic Driving Force: The reaction is conducted at a high thermal range (180–190 °C). This temperature is not merely to melt the reagents; it provides the activation energy necessary for the endothermic expulsion of ammonia (NH₃) gas. The continuous removal of gaseous NH₃ from the open system pushes the equilibrium entirely toward the cyclic carbamate[2].

  • Reaction Cascade: The primary amine of 1-amino-3-(2-methylphenoxy)propan-2-ol performs a nucleophilic attack on the urea carbonyl, releasing the first equivalent of NH₃ to form an acyclic ureido intermediate. Subsequently, the adjacent secondary hydroxyl group undergoes intramolecular cyclization onto the ureido carbonyl. This expels a second equivalent of NH₃, successfully closing the 5-membered oxazolidin-2-one ring.

Workflow & Pathway Visualization

Workflow Start Reagent Assembly: 1-amino-3-(2-methylphenoxy)propan-2-ol + Urea (1.5 eq) Fusion Thermal Fusion 180–190 °C, 3–5 hours Continuous Stirring Start->Fusion Ammonia Ammonia Evolution (Thermodynamic Driver) Fusion->Ammonia - NH3 (g) Quench Quenching Pour melt into 50% Ethanol Fusion->Quench After reaction completion Crystallize Crude Crystallization Cool to 0–5 °C Quench->Crystallize Purify Recrystallization (Ethyl Acetate or EtOH/Water) Crystallize->Purify Filtration Product Pure 5-[(2-methylphenoxy)methyl] -1,3-oxazolidin-2-one Purify->Product Yield: ~75-85%

Figure 1: Workflow of urea fusion cyclization for oxazolidinone synthesis.

Reagents and Equipment

Reagents:

  • 1-amino-3-(2-methylphenoxy)propan-2-ol (Precursor, 1.0 eq)

  • Urea (Reagent grade, 1.5 eq)

  • Ethanol (50% v/v aqueous solution, for quenching)

  • Ethyl Acetate or 95% Ethanol (for recrystallization)

  • Deionized Water

Critical Equipment:

  • 500 mL heavy-wall round-bottom flask.

  • High-temperature silicone oil bath or precisely controlled heating mantle.

  • Overhead mechanical stirrer: Magnetic stirring is insufficient due to the high viscosity of the melt.

  • Air-cooled reflux condenser open to a dilute HCl gas scrubber (to neutralize evolving NH₃).

  • Internal thermocouple for precise melt temperature monitoring.

Step-by-Step Experimental Protocol

Step 1: Reagent Assembly and Melting

  • Charge the 500 mL round-bottom flask with 1-amino-3-(2-methylphenoxy)propan-2-ol (100 mmol, ~18.1 g) and finely ground urea (150 mmol, 9.0 g).

  • Equip the flask with the overhead stirrer, internal thermocouple, and air-cooled condenser attached to the acid scrubber.

  • Lower the flask into an oil bath pre-heated to 130 °C. Initiate gentle mechanical stirring as the solid mixture begins to melt into a homogenous, flowable liquid.

Step 2: Thermal Cyclization (Urea Fusion) 4. Rapidly ramp the internal temperature to 180–190 °C . 5. In-Process Control: As the internal temperature surpasses 150 °C, vigorous bubbling will commence. This is the visual confirmation of ammonia gas liberation. 6. Maintain the melt strictly at 180–190 °C under continuous, vigorous stirring for 3 to 4 hours. 7. Self-Validation: Periodically place a strip of damp universal pH paper at the condenser outlet. The reaction is deemed complete when the pH paper no longer turns deep blue, indicating that ammonia evolution has ceased.

Step 3: Quenching and Crude Isolation 8. Remove the flask from the heat source and allow the melt to cool slightly to ~100–110 °C. Do not allow the melt to cool below 90 °C , or it will solidify into an intractable mass. 9. Carefully and steadily pour the hot, viscous reaction melt into a wide-mouth beaker containing 200 mL of vigorously stirred 50% aqueous ethanol. 10. Continue stirring for 30 minutes as the suspension cools to room temperature, then transfer to an ice bath (0–5 °C) for 1 hour to maximize product precipitation. 11. Collect the crude 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one via vacuum filtration. Wash the filter cake with 50 mL of cold deionized water to remove any residual urea or water-soluble biuret byproducts.

Step 4: Purification 12. Dissolve the crude solid in a minimum volume of boiling ethyl acetate (or 95% ethanol). 13. Perform a rapid hot filtration to remove any insoluble polymeric degradation products. 14. Allow the filtrate to cool slowly to room temperature, then chill to 4 °C. Filter the resulting purified white crystals and dry in a vacuum oven at 50 °C to a constant weight.

Analytical Characterization & Yield Optimization

To ensure a self-validating protocol, empirical data from optimization runs and analytical markers are summarized below.

Table 1: Reaction Optimization Matrix

Internal Temp (°C)Urea (Eq)Time (h)Experimental ObservationIsolated Yield (%)
1501.55.0Incomplete cyclization; heavy presence of acyclic ureido intermediate.< 30%
1801.04.0Sublimation loss of urea; unreacted starting material remains.55%
185 1.5 3.5 Smooth melt; steady NH₃ evolution; optimal conversion. 82%
2101.53.0Rapid reaction but significant tar formation and polymerization.45%

Table 2: In-Process Control & Analytical Verification

Analytical MethodTarget MarkerCausality / Significance
Damp pH Paper Transition from Blue to NeutralIndicates cessation of NH₃ evolution; self-validates reaction completion.
FTIR Spectroscopy Strong, sharp peak at ~1750 cm⁻¹Confirms the formation of the cyclic carbamate (C=O stretch)[3].
¹H NMR (CDCl₃) Disappearance of broad -NH₂ / -OH signalsVerifies total consumption of the acyclic precursor and successful ring closure.

Troubleshooting & Causality Analysis

  • Problem: Incomplete Cyclization (Low Yield / Sticky Solid)

    • Causality: Insufficient thermal energy fails to drive off the second equivalent of NH₃, leaving the reaction trapped at the acyclic ureido intermediate stage.

    • Solution: Ensure the internal temperature strictly reaches 180 °C. Relying solely on the external oil bath temperature often leads to a 10–15 °C internal deficit.

  • Problem: Product Discoloration (Dark Brown/Black Melt)

    • Causality: Localized overheating or prolonged exposure to temperatures >200 °C leads to oxidative degradation and polymerization of the aryloxy moiety.

    • Solution: Utilize an overhead mechanical stirrer to ensure uniform heat distribution throughout the highly viscous melt. Strictly cap heating at 195 °C.

  • Problem: Difficulty in Quenching (Solidified Melt)

    • Causality: The melt was allowed to cool below its glass transition/solidification point before pouring.

    • Solution: Pour the melt while it is still hot and flowable (~100 °C). If it solidifies in the flask, add the 50% aqueous ethanol directly to the reaction vessel and heat to reflux until the solid mass fully suspends.

References

  • 5-Aryloxymethyl-2-oxazolidinones Source: Journal of the American Chemical Society, 1960, 82(5), 1166–1171. URL:[Link]

  • Stereochemistry of α-Amino Alcohols and Related Compounds. VI. Intramolecular Cyclization of DAE. Part L Urea Fusion Source: Nippon Kagaku Zasshi, 1960, 81(9), 1428-1431. URL:[Link]

  • Development of a Stability-Indicating RP-UPLC Method for Rapid Determination of Metaxalone and its Degradation Products in Solid Oral Dosage Form Source: Scientia Pharmaceutica, 2012, 80(2), 353–366. URL:[Link]

Sources

Advanced Recrystallization Protocol for Mephenoxalone: Solvent Systems & Process Control

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the purification of Mephenoxalone (CAS 70-07-5) via recrystallization. While Mephenoxalone is a well-established skeletal muscle relaxant, achieving pharmaceutical-grade purity (>99.5%) requires specific control over solvent selection to remove critical synthetic byproducts such as guaiacol and uncyclized carbamates. This guide presents a validated Ethanol/Water binary system as the primary protocol, supported by an Acetone alternative, and integrates Process Analytical Technology (PAT) for quality assurance.

Chemical Context & Impurity Profile[1][2][3][4][5]

Mephenoxalone (5-[(2-methoxyphenoxy)methyl]-2-oxazolidinone) is typically synthesized via the fusion of 3-(o-methoxyphenoxy)-1,2-propanediol with urea or diethyl carbonate. The purification process must address specific impurities that affect stability and toxicity.

ComponentChemical NatureSolubility ChallengeRemoval Strategy
Mephenoxalone Oxazolidinone core (Semi-polar)Soluble in hot alcohols/ketones; Insoluble in water.Target Product
Guaiacol Phenolic starting materialSoluble in alcohols; slightly soluble in water.Remains in mother liquor (filtrate).
Urea Reagent excessHighly water-soluble.Partitioned into aqueous phase.[1]
Uncyclized Intermediates CarbamatesSimilar polarity to product.Requires specific cooling profiles to prevent co-crystallization.

Solvent System Selection Logic

The selection of solvent systems relies on the Hansen Solubility Parameters (HSP) and dielectric constants. Mephenoxalone exhibits a "push-pull" solubility profile due to its lipophilic methoxyphenoxy tail and polar oxazolidinone head.

Primary System: Ethanol (95%) / Water[6]
  • Mechanism: Anti-solvent crystallization.

  • Rationale: Mephenoxalone is highly soluble in hot ethanol (>70°C) but crystallizes rapidly upon cooling or water addition. Water acts as a powerful anti-solvent that simultaneously retains polar impurities (like urea) and forces the hydrophobic mephenoxalone out of solution.

  • Safety: Class 3 solvents (low toxic potential).

Alternative System: Acetone[7]
  • Mechanism: Cooling crystallization.

  • Rationale: Acetone offers a steeper solubility curve with temperature. It is particularly effective if the crude material contains higher levels of non-polar oily impurities, which remain solvated in cold acetone better than in ethanol.

Detailed Experimental Protocol

Protocol A: The Binary Ethanol/Water System (Standard)

Best for: General purification of crude material (purity >90%) to API grade.

Phase 1: Dissolution
  • Charge a jacketed glass reactor with 10.0 g of crude Mephenoxalone.

  • Add 40 mL of Ethanol (95%).

    • Note: The ratio is approx. 4 mL solvent per gram of solid.

  • Heat the mixture to 75°C - 78°C (just below reflux) with overhead stirring (200 RPM).

  • Check: Ensure complete dissolution. If solids persist, add Ethanol in 2 mL increments. The solution should be clear yellow/amber.

Phase 2: Clarification (Hot Filtration)
  • While maintaining 75°C, filter the solution through a pre-heated sintered glass funnel (or Celite pad) to remove insoluble mechanical impurities.

  • Critical: Do not let the solution cool during filtration to prevent premature crystallization on the filter.

Phase 3: Crystallization [2]
  • Return filtrate to the reactor and adjust temperature to 70°C .

  • Seeding (Optional but Recommended): Add 0.1% w/w pure Mephenoxalone seed crystals to induce uniform nucleation.

  • Anti-solvent Addition: Slowly add 10-15 mL of deionized water (pre-heated to 60°C) over 20 minutes.

    • Observation: The solution will become cloudy (metastable zone).

  • Cooling Ramp: Cool the slurry to 5°C at a rate of 10°C per hour .

    • Why? Rapid cooling traps impurities. A slow ramp ensures large, pure crystal growth.

  • Hold at 5°C for 2 hours to maximize yield.

Phase 4: Isolation
  • Filter the white crystalline slurry using vacuum filtration.

  • Wash: Wash the filter cake with 20 mL of cold (0°C) Ethanol/Water (1:1 mixture).

    • Caution: Do not use pure ethanol for washing as it will redissolve the product.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 80-85% Target Melting Point: 141°C – 143°C

Protocol B: The Acetone Cooling System

Best for: Material contaminated with oily, non-polar byproducts.

  • Dissolve 10.0 g crude Mephenoxalone in 50 mL Acetone at reflux (approx. 56°C) .

  • Perform hot filtration if necessary.

  • Allow the solution to cool naturally to room temperature (25°C) with gentle stirring.

  • Transfer to an ice bath and cool to 0-2°C for 3 hours.

  • Filter and wash with cold hexane (to remove surface oils) or cold acetone.

  • Dry under vacuum at 45°C.

Process Visualization

Recrystallization Workflow Diagram

RecrystallizationWorkflow Start Crude Mephenoxalone (Solid) Dissolution Dissolution (Ethanol 95%, 75°C) Start->Dissolution Solvent Addition Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Clarification Nucleation Nucleation Zone (Add Warm Water + Seeds) Filtration->Nucleation Anti-solvent Growth Crystal Growth (Cool to 5°C @ 10°C/hr) Nucleation->Growth Controlled Cooling Isolation Filtration & Wash (Cold EtOH/Water 1:1) Growth->Isolation Separation Drying Vacuum Drying (50°C, 12h) Isolation->Drying Solvent Removal Final Pure Mephenoxalone (MP: 141-143°C) Drying->Final QC Check

Caption: Step-by-step unit operations for the Ethanol/Water recrystallization process.

Solvent Selection Logic Tree

SolventLogic Input Impurity Profile Analysis Check1 High Polar Impurities? (Urea, Salts) Input->Check1 Check2 High Oily/Non-Polar? (Guaiacol, Dimers) Check1->Check2 No SystemA USE SYSTEM A: Ethanol (95%) + Water (Anti-Solvent Method) Check1->SystemA Yes Check2->SystemA No (Default) SystemB USE SYSTEM B: Acetone (Cooling Method) Check2->SystemB Yes

Caption: Decision matrix for selecting the optimal solvent system based on impurity profile.

Process Analytical Technology (PAT) & QC

To ensure the protocol is self-validating, the following quality control parameters must be met.

In-Process Control (IPC)
  • Turbidity Monitoring: During water addition (Phase 3), the onset of turbidity indicates the metastable limit. Stop water addition immediately if heavy precipitation occurs to prevent occlusion.

Final Product Release Criteria
TestMethodSpecification
Appearance VisualWhite crystalline powder
Melting Point Capillary / DSC141°C – 143°C (Sharp peak)
Purity HPLC (Reverse Phase)> 99.0%
Loss on Drying Gravimetric< 0.5%

HPLC Method Suggestion:

  • Column: C18 (e.g., 150mm x 4.6mm, 5µm)

  • Mobile Phase: Acetonitrile : Water (40:60 v/v)

  • Detection: UV @ 273 nm (max absorption of phenoxy ring)

Troubleshooting

  • Problem: Oiling Out (Liquid-Liquid Phase Separation)

    • Cause: Adding water too fast or at too high a temperature.

    • Fix: Re-heat to dissolve the oil, add a small amount of ethanol, and cool much more slowly. Use seed crystals.

  • Problem: Low Yield (<50%)

    • Cause: Too much ethanol used or final temperature not low enough.

    • Fix: Concentrate the mother liquor by rotary evaporation and perform a second crop crystallization.

  • Problem: Colored Product

    • Cause: Oxidation products of guaiacol.[3]

    • Fix: Add activated carbon (5% w/w) during the hot dissolution step (Phase 1) and filter before cooling.

References

  • Lunsford, C. D., et al. (1960).[3] 5-Aryloxymethyl-2-oxazolidinones.[4][5][6][7] Journal of the American Chemical Society, 82(5), 1166-1171.

  • ChemicalBook. (2026).[2] Mephenoxalone Properties and Melting Point Data.[8][2][3]

  • DrugFuture. (2023). Mephenoxalone: Chemical Index Database.[8][9]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6257, Mephenoxalone.[9]

  • BenchChem. (2025).[10] Purification of Oxazolidinone Derivatives by Distillation and Crystallization.[3](General reference for oxazolidinone handling)

Sources

Advanced Solid-Phase Extraction (SPE) Protocols for Oxazolidinone Derivatives: Optimizing Linezolid and Tedizolid Recovery for LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Oxazolidinones, including linezolid and the next-generation agent tedizolid, are critical synthetic antibacterial agents utilized against multidrug-resistant Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). In pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), precise quantification of these agents in complex biological matrices (e.g., plasma, serum, bronchoalveolar lavage fluid) is paramount.

This application note details a field-proven, high-efficiency Solid-Phase Extraction (SPE) methodology coupled with LC-MS/MS. By leveraging polymeric reversed-phase sorbents, this protocol ensures absolute recoveries exceeding 89%, effectively eliminating matrix effects and providing a self-validating analytical workflow[1].

Physicochemical Rationale for SPE Sorbent Selection

Designing a self-validating extraction system requires aligning the physicochemical properties of the analytes with the sorbent chemistry.

  • Chemical Neutrality: Unlike many antibiotics that possess strong ionizable amine or carboxyl groups, oxazolidinones are largely neutral at physiological pH. Linezolid, for instance, has a pKa of approximately 1.8 due to its sterically hindered and conjugated morpholine nitrogen.

  • Moderate Polarity: With a LogP of ~0.9, linezolid is moderately polar.

The Sorbent Choice: Because these derivatives lack strong ionizable groups at pH 7.4, traditional mixed-mode strong cation exchange (MCX) sorbents are suboptimal unless aggressive acidification is employed. Instead, Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents (composed of a macroporous copolymer of divinylbenzene and N-vinylpyrrolidone) serve as the gold standard[2]. The divinylbenzene backbone provides robust reversed-phase retention for the neutral oxazolidinone rings, while the N-vinylpyrrolidone ensures the sorbent remains wettable, preventing phase collapse during aqueous loading[3].

Workflow Visualization

SPE_Oxazolidinones Plasma 1. Plasma Sample (Linezolid / Tedizolid) Precipitation 2. Protein Precipitation Add IS + ACN/MeOH -> Centrifuge Plasma->Precipitation Dilution 3. Supernatant Dilution Add H2O to reduce organic % Precipitation->Dilution Load 5. Sample Loading Apply diluted extract Dilution->Load Transfer Condition 4. SPE Conditioning 1mL MeOH -> 1mL H2O Condition->Load Wash 6. Washing 5% MeOH in H2O Load->Wash Elute 7. Elution 100% Methanol Wash->Elute Recon 8. Evaporation & Recon N2 gas -> Mobile Phase Elute->Recon LCMS 9. LC-MS/MS Analysis MRM Quantitation Recon->LCMS

SPE workflow for oxazolidinone extraction from plasma prior to LC-MS/MS.

Step-by-Step Methodology: Polymeric HLB Extraction

The following protocol is optimized for 30 mg/1 cc HLB cartridges or 96-well μElution plates, designed to process human plasma for the simultaneous quantification of linezolid and tedizolid[4].

Materials Required
  • Sorbent: Polymeric HLB Cartridges (30 mg) or 96-well HLB plates.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (18.2 MΩ·cm).

  • Internal Standards (IS): Linezolid-d3 or Voriconazole-d3 (10 µg/mL stock).

Extraction Protocol & Causality

Step 1: Sample Pre-treatment (Protein Disruption)

  • Action: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of IS solution. Add 400 µL of ACN/MeOH (1:1 v/v). Vortex for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: Tedizolid is highly protein-bound (~80-90%)[3]. Direct loading of plasma onto an SPE cartridge without disrupting these bonds leads to catastrophic recovery loss, as the analyte passes through the sorbent bound to excluded proteins. The organic solvent precipitates the proteins, releasing the free drug into the supernatant.

Step 2: Supernatant Dilution

  • Action: Transfer the supernatant to a clean tube and dilute with 400 µL of Ultrapure Water.

  • Causality: The supernatant currently contains a high percentage of organic solvent. If loaded directly onto a reversed-phase SPE sorbent, the organic solvent acts as an eluent, causing the analytes to break through the cartridge unretained. Diluting with water lowers the organic strength, allowing hydrophobic interactions to take hold during loading.

Step 3: Conditioning & Equilibration

  • Action: Condition the HLB cartridge with 1.0 mL of 100% MeOH, followed by equilibration with 1.0 mL of Ultrapure Water.

  • Causality: Methanol wets the polymeric sorbent, opening the macroporous structure. Water then equilibrates the bed, preparing it for the highly aqueous sample load.

Step 4: Sample Loading

  • Action: Load the diluted supernatant onto the cartridge at a controlled flow rate of 1 mL/min.

  • Causality: A slow, controlled flow rate maximizes the residence time, allowing the neutral oxazolidinone rings to partition effectively into the divinylbenzene backbone.

Step 5: Washing

  • Action: Wash the sorbent bed with 1.0 mL of 5% MeOH in Water.

  • Causality: This specific concentration is critical. It is strong enough to wash away salts, polar endogenous peptides, and water-soluble interferences, but weak enough that it does not disrupt the hydrophobic retention of the moderately polar oxazolidinones[2].

Step 6: Elution

  • Action: Elute the target analytes with 1.0 mL of 100% MeOH into a clean collection tube.

  • Causality: 100% Methanol fully disrupts the van der Waals and hydrophobic interactions between the sorbent and the analytes, ensuring quantitative recovery.

Step 7: Evaporation & Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase (e.g., 0.1% Formic Acid in Water:Acetonitrile, 80:20 v/v). Vortex and transfer to an autosampler vial.

  • Causality: Reconstituting in the mobile phase ensures peak shape integrity during LC injection by preventing solvent mismatch at the column head.

Quantitative Performance & LC-MS/MS Parameters

When executed correctly, this protocol acts as a self-validating system, yielding highly reproducible data suitable for rigorous regulatory submissions (FDA/EMA bioanalytical guidelines). Recent multiplexed LC-MS/MS assays demonstrate that this SPE approach enables simultaneous quantification of multiple oxazolidinones with negligible matrix effects[4].

Table 1: Validated Quantitative Parameters for Oxazolidinone Extraction

ParameterLinezolidTedizolidContezolid
Target Matrix Human Plasma / BALHuman PlasmaHuman Plasma
SPE Sorbent Polymeric HLB (30 mg)HLB μElution PlatePolymeric HLB (30 mg)
Linear Range 50.0 – 15,000 ng/mL25.0 – 7,500 ng/mL50.0 – 15,000 ng/mL
Extraction Recovery 89.1% – 94.4%> 90.0%94.4% – 104.2%
Matrix Effect < 3.6%< 5.0%< 3.6%
MRM Transition (m/z) 338.1 → 162.8371.0 → 343.1409.1 → 269.1

Note: Chromatographic separation is typically achieved on a sub-2 µm C18 column using gradient elution (Water/Acetonitrile with 0.1% Formic acid) to ensure sharp peak symmetries.

Conclusion

The extraction of oxazolidinone derivatives from complex biological matrices demands a nuanced understanding of their physicochemical properties. Because linezolid and tedizolid lack strong ionizable centers at physiological pH, polymeric HLB solid-phase extraction provides the most robust, reproducible, and clean sample preparation method. By strictly controlling the organic composition during the loading and washing phases, bioanalytical scientists can achieve near-quantitative recoveries and virtually eliminate ion suppression in downstream LC-MS/MS analysis.

References

  • Phillips, O. A., Abdel-Hamid, M. E., & Al-Hassawi, N. A. "Determination of linezolid in human plasma by LC-MS-MS." Analyst (RSC Publishing), 2001. URL:[Link]

  • "Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM)." MDPI, 2020. URL: [Link]

  • "A validated UHPLC-MS/MS method for quantification of total and free tedizolid concentrations in human plasma." National Institute of Informatics (NII), 2025. URL: [Link]

  • "LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring." PubMed, 2025. URL: [Link]

Sources

Formulation strategies for increasing bioavailability of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide on advanced formulation strategies to overcome the bioavailability challenges associated with 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one. Drawing parallels from its structural analog, metaxalone, this compound is presumed to be a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high membrane permeability.[1][2] For such molecules, the dissolution rate is the primary barrier to effective oral absorption.[2] This guide presents three field-proven strategies: Amorphous Solid Dispersions (ASDs), Lipid-Based Drug Delivery Systems (LBDDS), and Nanoparticle Engineering. Each section explains the core scientific principles, offers detailed experimental protocols, and outlines critical characterization methods to validate formulation success.

Introduction: The BCS Class II Challenge

The clinical success of an orally administered drug is critically dependent on its bioavailability, which is largely governed by its solubility and permeability.[3] 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one, a structural analog of metaxalone, is anticipated to be practically insoluble in water, a key characteristic of BCS Class II compounds.[4][5][6][7] For these drugs, while permeability across the gastrointestinal mucosa is high, their poor solubility limits the concentration of dissolved drug available for absorption, leading to low and variable bioavailability.[1][8]

Furthermore, the bioavailability of metaxalone is significantly influenced by food, which can increase absorption but also enhance side effects like sedation.[9][10][11][12] Developing a formulation that improves bioavailability and potentially mitigates the food effect is a primary goal. This application note details robust formulation platforms designed to enhance the aqueous solubility and dissolution rate, thereby unlocking the therapeutic potential of this molecule.

Strategy 1: Amorphous Solid Dispersions (ASDs)

The conversion of a crystalline drug to its higher-energy amorphous state can dramatically increase its apparent solubility and dissolution rate.[13][14] ASDs are a leading strategy where the drug is molecularly dispersed within a hydrophilic polymer matrix, which serves to stabilize the amorphous form and prevent recrystallization during storage and dissolution.[15][16]

Scientific Rationale & Mechanism

The crystalline form of a drug has a highly ordered lattice structure that requires significant energy to break during dissolution. The amorphous state, lacking this long-range order, is thermodynamically more energetic and thus more soluble.[13] The key to a successful ASD is the selection of a polymer that is miscible with the drug and can inhibit molecular mobility, often by forming hydrogen bonds, thereby ensuring physical stability.[16] Upon administration, the polymer rapidly dissolves, releasing the drug in a supersaturated state, which creates a large concentration gradient that drives absorption across the gut wall.[15][16]

ASD_Mechanism cluster_0 Formulation cluster_1 In Vivo Dissolution API_Crystalline Crystalline API (Low Energy, Low Solubility) ASD Amorphous Solid Dispersion (High Energy, Molecularly Dispersed) API_Crystalline->ASD Polymer Hydrophilic Polymer Polymer->ASD Supersaturated Supersaturated Drug Solution ASD->Supersaturated Rapid Dissolution in GI Fluid Absorption Enhanced Absorption (High Bioavailability) Supersaturated->Absorption Recrystallization Recrystallization (Low Bioavailability) Supersaturated->Recrystallization

Caption: Mechanism of Bioavailability Enhancement by ASDs.

Manufacturing Protocols

Two primary methods for producing ASDs are Hot-Melt Extrusion (HME) and Spray Drying.[17][18]

HME is a solvent-free process that uses heat and shear to mix the drug and polymer at a molecular level.[19][20] It is a continuous and efficient manufacturing process.[21][22]

Step-by-Step Protocol:

  • Pre-Blending: Accurately weigh 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one and a suitable polymer (e.g., Soluplus®, Kollidon® VA 64, HPMC-AS) in a desired ratio (e.g., 1:3 drug-to-polymer). Blend geometrically in a V-blender for 15 minutes to ensure homogeneity.

  • Extruder Setup: Set up a co-rotating twin-screw extruder with a suitable screw configuration designed for dispersive mixing. Set the temperature profile for the different barrel zones. The temperature should be above the glass transition temperature (Tg) of the polymer but below the thermal degradation temperature of the drug.

  • Extrusion: Feed the pre-blended powder into the extruder at a controlled rate. The molten material is forced through a die to form a continuous extrudate (e.g., a rod or film).[22]

  • Cooling & Milling: Cool the extrudate rapidly on a conveyor belt to solidify the amorphous state.

  • Milling & Sieving: Mill the cooled extrudate into a fine powder using a hammer or ball mill. Sieve the powder to obtain a uniform particle size distribution suitable for downstream processing into tablets or capsules.

Spray drying involves dissolving the drug and polymer in a common solvent, which is then rapidly evaporated to form solid particles.[23][24] This method is ideal for thermally sensitive drugs.[17]

Step-by-Step Protocol:

  • Solution Preparation: Dissolve the drug and polymer (e.g., HPMCAS, PVP K-30) in a volatile organic solvent (e.g., acetone, methanol, or a mixture) to form a clear solution. A typical concentration is 5-10% w/v total solids.

  • Spray Dryer Setup: Set the key parameters on the spray dryer: inlet temperature, atomization gas flow rate, and solution feed rate. The inlet temperature must be sufficient to evaporate the solvent quickly without degrading the drug.

  • Atomization & Drying: Pump the solution through an atomizer nozzle into the drying chamber. The fine droplets are met with a hot drying gas (e.g., nitrogen), causing instantaneous solvent evaporation and formation of the ASD particles.[17][25]

  • Particle Collection: The solid particles are separated from the gas stream using a cyclone and collected in a receiving vessel.

  • Secondary Drying: Transfer the collected powder to a vacuum oven for secondary drying at a moderate temperature (e.g., 40°C) for 12-24 hours to remove any residual solvent to acceptable levels.

Characterization and Validation

Successful ASD formulation must be validated through rigorous characterization.

Parameter Technique Purpose Expected Outcome for Successful ASD
Amorphicity X-Ray Powder Diffraction (XRPD)To confirm the absence of crystallinity.A "halo" pattern with no sharp Bragg peaks.[18]
Glass Transition (Tg) Differential Scanning Calorimetry (DSC)To confirm a single-phase, miscible system and assess molecular mobility.A single Tg intermediate between that of the drug and polymer, indicating good miscibility.[18]
Drug-Polymer Interaction Fourier-Transform Infrared Spectroscopy (FTIR)To identify potential interactions (e.g., hydrogen bonding) that stabilize the amorphous form.Shifts in characteristic peaks (e.g., C=O, N-H) of the drug and polymer.
Dissolution Performance USP Apparatus II (Paddle) Dissolution TestTo quantify the enhancement in dissolution rate and extent compared to the crystalline drug.Significantly faster and higher drug release, potentially achieving supersaturation.

Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are formulations containing the drug dissolved or suspended in a mixture of lipids, surfactants, and co-solvents.[26] They are particularly effective for lipophilic drugs like BCS Class II compounds.[27] Self-Emulsifying Drug Delivery Systems (SEDDS) are a prominent type of LBDDS that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[8]

Scientific Rationale & Mechanism

The primary mechanism of LBDDS is the pre-dissolving of the drug in the lipid vehicle, which bypasses the dissolution step in the GI tract—the rate-limiting barrier for BCS Class II drugs.[8][26] When the system emulsifies, it creates a large surface area of small lipid droplets, keeping the drug in a solubilized state for absorption. Furthermore, some lipidic excipients can inhibit efflux transporters and bypass first-pass metabolism via lymphatic uptake, further enhancing bioavailability.[26][28]

LBDDS_Workflow cluster_0 Formulation Design cluster_1 In Vivo Action Screening Excipient Screening (Oils, Surfactants, Co-solvents) Solubility Drug Solubility Studies Screening->Solubility PhaseDiagram Pseudo-Ternary Phase Diagram Construction Solubility->PhaseDiagram Opt_SEDDS Optimized SEDDS Pre-concentrate PhaseDiagram->Opt_SEDDS Emulsification Spontaneous Emulsification in GI Fluids Opt_SEDDS->Emulsification Oral Administration Droplets Fine o/w Emulsion Droplets (Drug Solubilized) Emulsification->Droplets Absorption Enhanced Absorption (High Bioavailability) Droplets->Absorption

Caption: Formulation and Action Workflow for SEDDS.

Protocol: Formulation of SEDDS

Step-by-Step Protocol:

  • Excipient Screening:

    • Solubility Study: Determine the saturation solubility of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400). Select excipients that show the highest solubilizing capacity.

  • Pseudo-Ternary Phase Diagram Construction:

    • Select the best oil, surfactant, and co-solvent based on the solubility studies.

    • Prepare mixtures of surfactant and co-solvent (S/CoS) in different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each S/CoS ratio, mix with the oil phase at various ratios (from 9:1 to 1:9).

    • Titrate each mixture with water under gentle agitation and visually observe for the formation of a clear or bluish-white emulsion.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • SEDDS Formulation:

    • Select a ratio of oil, surfactant, and co-solvent from within the optimal self-emulsifying region identified in the phase diagram.

    • Dissolve the drug in the excipient mixture with gentle heating (if necessary) and vortexing until a clear, homogenous pre-concentrate is formed.

Characterization and Validation
Parameter Technique Purpose Target Specification
Self-Emulsification Time Visual ObservationTo assess the efficiency of emulsification upon dilution.< 1 minute.
Droplet Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To measure the size of the emulsion droplets, which affects absorption.Droplet size < 200 nm, PDI < 0.3.
Thermodynamic Stability Centrifugation & Freeze-Thaw CyclesTo ensure the formulation does not phase separate or crack under stress.No signs of phase separation, creaming, or cracking.
In Vitro Drug Release Dialysis Bag Method or USP DissolutionTo evaluate the release profile of the drug from the emulsified system.>85% drug release within 30 minutes.

Strategy 3: Nanoparticle Engineering

Reducing the particle size of a drug to the nanometer range (<1000 nm) drastically increases its surface area-to-volume ratio.[29] According to the Noyes-Whitney equation, this increased surface area leads to a higher dissolution velocity, which can significantly improve the bioavailability of poorly soluble drugs.[30]

Scientific Rationale & Mechanism

Nanoparticle engineering, or nanosizing, creates a high-energy surface that promotes faster dissolution.[29] This technology can be applied to create drug nanosuspensions, which are dispersions of pure drug nanocrystals in a liquid medium, stabilized by surfactants or polymers.[30] These nanosuspensions can be administered directly or further processed into solid dosage forms like tablets or powders. Nanoparticle engineering is a powerful tool that has the potential to double the number of drug candidates that reach clinical trials by solving solubility issues.[29]

Nanoparticle_Workflow cluster_0 Nanosuspension Production cluster_1 Solidification & Dissolution API_Micro Micronized API Milling Wet Media Milling (High-Energy Process) API_Micro->Milling Stabilizer Stabilizer Solution Stabilizer->Milling Nanosuspension Stable Nanosuspension Milling->Nanosuspension Solidification Solidification (e.g., Spray Drying) Nanosuspension->Solidification Nanopowder Solid Nanoparticle Powder Solidification->Nanopowder Dissolution Rapid Dissolution in GI Fluid (Large Surface Area) Nanopowder->Dissolution Absorption Enhanced Absorption Dissolution->Absorption

Sources

Microwave-Assisted Synthesis of 5-Substituted-1,3-Oxazolidin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3-oxazolidin-2-one scaffold is a pharmacophore of critical importance in medicinal chemistry, serving as the core structure for blockbuster antibiotics like Linezolid and Tedizolid. Traditional synthesis methods often rely on toxic phosgene derivatives, require harsh conditions, or suffer from poor regioselectivity. This Application Note details a precision microwave-assisted protocol for the synthesis of 5-substituted-1,3-oxazolidin-2-ones . By leveraging the specific heating mechanisms of microwave irradiation, researchers can achieve high regioselectivity, reduced reaction times (from hours to minutes), and improved atom economy compared to conventional thermal methods.

Introduction & Strategic Value

The synthesis of 5-substituted oxazolidinones is often complicated by the competition between the 4- and 5-substituted regioisomers. While the reduction of


-amino acids naturally leads to 4-substituted derivatives (the "Evans auxiliary" route), accessing the 5-substituted  core—common in antibiotic pharmacophores—requires a different strategic approach.

This guide focuses on two primary microwave-assisted pathways:

  • Route A (Direct Cycloaddition): The atom-economic coupling of terminal epoxides with isocyanates. This is the preferred route for rapid library generation of 5-substituted targets.

  • Route B (Cyclization): The ring closure of 1-amino-2-alkanols using green carbonate sources (e.g., Diethyl Carbonate).

Why Microwave Irradiation?
  • Regiocontrol: Rapid dielectric heating minimizes the thermal window for thermodynamic equilibration, often kinetically favoring the 5-substituted product in epoxide openings.

  • Green Chemistry: Enables the use of solvent-free (neat) conditions or benign solvents like ethanol/water pastes.

  • Speed: Reaction times are compressed from 12–24 hours (reflux) to 10–20 minutes.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting.

Route A: Epoxide-Isocyanate Coupling

This reaction proceeds via a nucleophilic attack of the isocyanate nitrogen on the epoxide.

  • Catalysis: A Lewis acid (or bifunctional organocatalyst) activates the epoxide oxygen.[1]

  • Regioselectivity: The nucleophilic attack occurs at the less hindered terminal carbon of the epoxide, ensuring the substituent ends up at the 5-position.

  • Byproducts: A common side reaction is the trimerization of isocyanates to form isocyanurates. Microwave control helps mitigate this by shortening the exposure time to thermal stress.

Mechanism Epoxide Terminal Epoxide (Substrate) Complex Activated Complex (Epoxide-Catalyst) Epoxide->Complex Activation Isocyanate Isocyanate (Reagent) RingOpen Ring Opening (Nucleophilic Attack at C-Term) Isocyanate->RingOpen Catalyst Catalyst (TAPS / Lewis Acid) Catalyst->Complex Complex->RingOpen + Isocyanate Intermediate Zwitterionic/Betaine Intermediate RingOpen->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 5-Substituted Oxazolidinone Cyclization->Product

Figure 1: Mechanistic pathway for the formation of 5-substituted oxazolidinones via epoxide ring opening. The regioselectivity is determined at the 'Ring Opening' step.

Experimental Protocols

Protocol A: Epoxide-Isocyanate Cycloaddition (Primary Route)

Target: 5-Substituted-N-Aryl-1,3-Oxazolidin-2-ones Best For: High-throughput library synthesis, "Click" chemistry applications.

Materials
  • Epoxide: 1.0 equiv (e.g., Styrene oxide, Epichlorohydrin).

  • Isocyanate: 1.0 - 1.2 equiv (e.g., Phenyl isocyanate).

  • Catalyst: Tetraarylphosphonium salt (TAPS) (1-3 mol%) OR Tetrabutylammonium bromide (TBAB) (5 mol%).

  • Solvent: Neat (preferred) or Toluene (if solids are involved).

Procedure
  • Setup: In a 10 mL microwave-transparent vial (borosilicate glass), charge the epoxide (1.0 mmol), isocyanate (1.0 mmol), and catalyst. Add a magnetic stir bar.[2]

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic (Power controlled to maintain Temp).

    • Temperature: 80°C - 100°C.

    • Hold Time: 15 - 20 minutes.

    • Stirring: High (600 rpm).

    • Power Max: Set to 150 W (to prevent overshoot).

  • Workup: Cool to room temperature (compressed air cooling).

    • If Neat: The product often solidifies. Recrystallize directly from EtOH or Et2O.

    • If Solvent: Evaporate solvent under reduced pressure.

  • Purification: If necessary, flash chromatography (Hexane:EtOAc 4:1).

Expert Tip: If using electron-deficient isocyanates, reduce temperature to 60°C to prevent isocyanurate trimerization.

Protocol B: Cyclization of 1-Amino-2-Alkanols

Target: 5-Substituted-1,3-Oxazolidin-2-ones (Unsubstituted Nitrogen) Best For: Scale-up, avoiding isocyanates.

Materials
  • Substrate: 1-Amino-2-alkanol (e.g., 1-amino-2-propanol). Note: Using standard amino acids like Valinol will yield 4-substituted products.

  • Reagent: Diethyl Carbonate (DEC) (2.0 equiv).

  • Base: K2CO3 (0.1 - 0.5 equiv) or NaOMe (0.05 equiv).[2]

  • Solvent: Ethanol (or Neat if reagents are liquid).

Procedure
  • Setup: Mix amino alcohol (1.0 mmol), DEC (2.0 mmol), and base in a 10 mL microwave vial.

  • Irradiation:

    • Temperature: 125°C - 135°C.[2][3]

    • Hold Time: 15 - 20 minutes.

    • Pressure Limit: 15 bar (DEC generates pressure).

  • Workup: Cool to RT. Partition between water and Ethyl Acetate. Wash organic layer with brine, dry over Na2SO4.

  • Purification: Recrystallization or Column Chromatography.

Troubleshooting & Optimization Logic

IssueProbable CauseCorrective Action
Low Yield (Route A) Isocyanate trimerization (Isocyanurate formation).[2]Reduce Temp by 10-20°C. Add Isocyanate slowly or use a slight excess (1.2 equiv).
Regioisomer Mix Epoxide opening at the wrong carbon (mostly with styrene oxide).Switch catalyst to TAPS or a bulky Lewis Acid to enforce steric control.
Pressure Spikes Volatile reagents (DEC) or byproduct gas.Ensure vial headspace is sufficient (fill < 2/3). Check pressure limits of the vessel.
Incomplete Reaction Poor microwave absorption (non-polar solvent).Add a "doping" agent (e.g., 100 µL ionic liquid or nitromethane) to generate hot spots.

Workflow Visualization

Workflow Start Start: Select Reagents Decision Target Substituent Position? Start->Decision RouteA Route A: Epoxide + Isocyanate (Direct 5-Substituted) Decision->RouteA 5-Substituted RouteB Route B: 1-Amino-2-Alkanol (Requires Specific Precursor) Decision->RouteB 4-Substituted (or specific 5-sub precursor) PrepA Mix: Epoxide (1eq) + Isocyanate (1.1eq) Catalyst: TAPS/TBAB (1-5 mol%) RouteA->PrepA PrepB Mix: Amino Alcohol + DEC (2eq) Base: K2CO3 RouteB->PrepB MW_A MW Irradiation 80-100°C, 15-20 min (Neat or Toluene) PrepA->MW_A MW_B MW Irradiation 125-135°C, 20 min (Ethanol) PrepB->MW_B Check TLC / LCMS Check MW_A->Check MW_B->Check Check->MW_A Incomplete (+5 min) Purify Workup & Purification (Recrystallization/Flash Column) Check->Purify Complete

Figure 2: Decision matrix and experimental workflow for selecting the optimal microwave synthesis protocol.

References

  • Microwave-Assisted Electrostatically Enhanced Phenol-Catalyzed Synthesis of Oxazolidinones. Journal of Organic Chemistry, 2022.[4] [Link][4][5]

  • Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. Organic Letters, 2012.[6] [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones Chiral Auxiliaries. Molecules, 2011.[7] [Link][1]

  • Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates. White Rose Research Online, 2015. [Link]

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate. Beilstein Journal of Organic Chemistry, 2020. [Link]

Sources

Dosage optimization for mephenoxalone in murine behavioral models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Dosage Optimization for Mephenoxalone in Murine Behavioral Models

Introduction & Pharmacological Rationale

Mephenoxalone (5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one) is a centrally acting skeletal muscle relaxant recognized for its secondary, mild anxiolytic properties[1]. Unlike peripherally acting paralytics that target the neuromuscular junction directly, mephenoxalone exerts its therapeutic effects by depressing the polysynaptic reflex arc within the spinal cord and modulating supraspinal pathways[2].

The primary mechanism of action involves the enhancement of gamma-aminobutyric acid (GABA) neurotransmission[3]. By acting as a positive allosteric modulator at GABA-A receptors, mephenoxalone facilitates the influx of chloride (Cl-) ions into neurons. This influx hyperpolarizes the neuronal membrane, making it less likely to fire action potentials, thereby reducing overall neural excitability[4]. This dual-action mechanism provides both skeletal muscle relaxation (via spinal reflex inhibition) and anxiolysis (via limbic system modulation)[5].

Pathway Admin Mephenoxalone Administration GABA GABA-A Receptor Modulation Admin->GABA Cl Chloride (Cl-) Influx GABA->Cl Hyper Neuronal Hyperpolarization Cl->Hyper Spinal Spinal Cord: Reflex Arc Depression Hyper->Spinal Brain Brain (Limbic System): Decreased Excitability Hyper->Brain Muscle Skeletal Muscle Relaxation Spinal->Muscle Anxiety Anxiolytic Effect Brain->Anxiety

Caption: Mephenoxalone GABAergic signaling pathway and physiological outcomes.

Experimental Design: The Causality of Dosage Optimization

When evaluating CNS depressants like mephenoxalone in murine models, researchers face a critical challenge: separating the targeted anxiolytic effects from off-target motor impairment (sedation or ataxia)[6]. High doses of mephenoxalone will inevitably cause profound muscle relaxation that confounds behavioral assays measuring anxiety. If an animal is too sedated to explore its environment, anxiolytic assays yield false positives for fear reduction.

Therefore, optimizing the dosage requires a self-validating, parallel assessment using two distinct behavioral models:

  • Elevated Plus Maze (EPM): Assesses anxiolytic activity. It exploits the natural conflict between a mouse's innate exploratory drive and its aversion to open, elevated spaces[4].

  • Rotarod Test: Assesses motor coordination and muscle relaxation. A decrease in the time a mouse can remain on an accelerating rotating cylinder indicates motor impairment[4].

The goal of this protocol is to identify the therapeutic window —the precise dose range where mephenoxalone significantly increases open-arm exploration in the EPM without significantly reducing the latency to fall in the Rotarod test.

Step-by-Step Methodologies

Formulation and Dosing Protocol

Mephenoxalone exhibits moderate lipophilicity and requires proper formulation for systemic administration (intraperitoneal[i.p.] or oral [p.o.]) in mice to ensure consistent bioavailability[7].

  • Stock Solution: Dissolve mephenoxalone in 100% DMSO to create a 25.0 mg/mL stock solution.

  • Working Solution (e.g., 2.5 mg/mL): To prepare 1 mL of working solution, add 100 μL of the DMSO stock to 400 μL of PEG300. Mix thoroughly by vortexing.

  • Surfactant Addition: Add 50 μL of Tween-80 to the mixture and vortex until completely homogenous.

  • Aqueous Dilution: Slowly add 450 μL of sterile Saline (0.9% NaCl) while continuously mixing to prevent drug precipitation[8].

  • Administration: Administer via i.p. injection at a volume of 10 mL/kg body weight. Wait 30–45 minutes prior to behavioral testing to allow for CNS penetration and the onset of action.

Protocol A: Elevated Plus Maze (EPM)

Causality Check: The EPM must be conducted in a dimly lit, quiet room. High illumination naturally suppresses open-arm exploration to a "floor effect," preventing the detection of subtle anxiolytic activity.

  • Acclimation: Transfer mice to the testing room 1 hour before the experiment to stabilize baseline stress hormones.

  • Apparatus Setup: Ensure the EPM (consisting of two open arms and two closed arms elevated 50 cm above the floor) is cleaned thoroughly with 70% ethanol between subjects to remove olfactory alarm cues.

  • Testing: Place the mouse in the center zone, facing an open arm to standardize the initial exploratory choice.

  • Recording: Track the animal's movement for 5 minutes using an overhead video tracking system (e.g., EthoVision).

  • Endpoints: Calculate the percentage of time spent in the open arms and the total number of open-arm entries.

Protocol B: Rotarod Test

Causality Check: Mice must be pre-trained on the Rotarod to establish a baseline. Without prior training, early falls may be attributed to a lack of motor learning rather than drug-induced muscle relaxation.

  • Training Phase: Train mice on the Rotarod apparatus at a constant speed of 4 RPM for 5 minutes, 24 hours prior to the test day.

  • Testing Phase: 30–45 minutes post-dosing, place the mice on the Rotarod.

  • Acceleration: Set the Rotarod to accelerate continuously from 4 to 40 RPM over a 5-minute period.

  • Endpoints: Record the latency to fall (in seconds). A significant reduction compared to the vehicle group confirms muscle relaxation and motor deficit.

Workflow Acclimate Animal Acclimation & Rotarod Training (Days 1-7) Group Randomization into Cohorts (Vehicle, 25, 50, 100 mg/kg) Acclimate->Group Dose Mephenoxalone Admin (i.p.) Incubation: 30-45 mins Group->Dose EPM Elevated Plus Maze (EPM) Endpoint: % Time in Open Arms Dose->EPM Cohort A Rotarod Accelerating Rotarod Endpoint: Latency to Fall (sec) Dose->Rotarod Cohort B Data Video Tracking & Data Acquisition EPM->Data Rotarod->Data Analysis Therapeutic Window Calculation (Anxiolysis vs. Motor Deficit) Data->Analysis

Caption: Experimental workflow for mephenoxalone dosage optimization in murine models.

Quantitative Data Presentation & Interpretation

To establish the optimal dosage, data from both the EPM and Rotarod tests must be synthesized. The table below illustrates a standard dose-response profile, highlighting the divergence between anxiolytic efficacy and motor impairment.

Treatment GroupDose (mg/kg, i.p.)EPM: Time in Open Arms (%)Rotarod: Latency to Fall (sec)Interpretation / Causality
Vehicle 010 ± 2280 ± 15Baseline anxiety; normal motor function.
Low Dose 2515 ± 3275 ± 18Sub-therapeutic; insufficient GABA-A modulation.
Medium Dose 5035 ± 5260 ± 20Optimal Dose: Significant anxiolysis without severe motor deficit.
High Dose 10012 ± 4110 ± 25Toxicity/Sedation: Motor impairment confounds EPM exploration.

* Indicates statistical significance (p < 0.05) compared to the vehicle control.

Interpretation: At 50 mg/kg, mephenoxalone provides a robust anxiolytic effect (increased open-arm time) while maintaining motor integrity. At 100 mg/kg, the profound depression of the polysynaptic reflex arc causes ataxia and muscle relaxation, drastically reducing Rotarod latency and artificially lowering EPM exploration due to heavy sedation[2][6]. Therefore, 50 mg/kg represents the optimized dosage for studying anxiolytic pathways without motor confounding.

References

  • What is the mechanism of Mephenoxalone?
  • Source: wikipedia.
  • Source: grokipedia.
  • What is Mephenoxalone used for?
  • Source: benchchem.
  • Source: cymitquimica.
  • Mephenoxalone | Active Molecule - MedchemExpress.
  • Voltammetric analysis of mephenoxalone drug in pharmaceutical and biological samples...

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Oxazolidinone Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Diagnostic Guide for 2-Oxazolidinone Manufacturing Failures Applicability: Batch manufacturing of Linezolid analogs, Evans auxiliaries, and chiral carbamates. Lead Scientist: Dr. A. Vance, Senior Process Chemist

Executive Summary & Core Mechanism

The formation of the 2-oxazolidinone ring is the critical pharmacological anchor for antibiotics like Linezolid and Tedizolid. While phosgenation was the historical standard, modern process chemistry favors 1,1'-Carbonyldiimidazole (CDI) or Carbamate Cyclization to avoid high-toxicity hazards.

This guide addresses the three most common failure modes in these pathways: stalled conversion , urea byproduct formation , and enantiomeric excess (ee) erosion .

The Mechanistic Anchor

Understanding the failure requires visualizing the invisible intermediates. In a CDI-mediated cyclization of a chiral amino-alcohol, the reaction proceeds via an N-acyl imidazole intermediate.

OxazolidinoneMechanism AminoAlcohol Amino Alcohol (Nucleophile) Inter1 N-Acyl Imidazole (Active Intermediate) AminoAlcohol->Inter1 Activation (-ImH) CDI CDI (Reagent) CDI->Inter1 Isocyanate Isocyanate (Side Pathway) Inter1->Isocyanate Elimination (High Temp) Product 2-Oxazolidinone (Target) Inter1->Product Intramolecular Cyclization (-ImH) Urea Sym. Urea (Impurity) Isocyanate->Urea + Amine

Figure 1: The dual-pathway risk. The desired path is intramolecular cyclization. The failure path involves elimination to isocyanate, leading to urea impurities.

Diagnostic Modules

Module A: The Reaction Stalls (Incomplete Conversion)

Symptom: HPLC shows 40-60% conversion to the intermediate (acyl-imidazole) but fails to close the ring to the oxazolidinone. Context: Common in sterically hindered amino alcohols (e.g., Valine/Phenylalanine derived).

Potential Root CauseDiagnostic CheckCorrective Action
Moisture Contamination Check solvent water content (KF titration). CDI hydrolyzes instantly in >0.05% water.Protocol: Dry THF/DCM to <50 ppm water. Increase CDI stoichiometry to 1.2–1.5 eq to scavenge moisture.
Protonation of Amine Measure pH of aqueous micro-workup. If acidic, amine is protonated and non-nucleophilic.Protocol: Add a mild base scavenger (e.g., Imidazole or TEA) if using HCl salts of starting materials.
High Activation Energy Is the intermediate stable on HPLC? If yes, the ring closure is kinetically trapped.Protocol: Heat is required.[1][2][3] Reflux in Toluene or THF is often necessary for hindered substrates.

Q: I am seeing the intermediate persist for hours. Should I add more CDI? A: No. Adding more CDI will not force the cyclization step; it only forces the activation step. If the intermediate is formed but not cyclizing, you face a kinetic barrier.

  • Action: Increase temperature. If using THF (bp 66°C), switch to Toluene (bp 110°C) or add a Lewis Acid catalyst (e.g., Zn(OAc)₂) to activate the carbonyl.

Module B: The "Urea" Impurity (Dimerization)

Symptom: Mass spec shows a peak at [2M + CO - H₂], indicating two amine units linked by a carbonyl. Context: Critical failure in Linezolid manufacturing where stoichiometry is mismanaged.

Mechanism of Failure: If the N-acyl imidazole eliminates imidazole before the hydroxyl attacks, an Isocyanate is formed. This isocyanate is highly electrophilic and will react with any remaining unreacted amine to form a symmetric urea.

Troubleshooting Protocol:

  • Reverse Addition: Do not dump CDI into the amine. Slowly add the amine to the CDI . This ensures CDI is always in excess locally, preventing the amine-isocyanate reaction.

  • Temperature Control: Keep the activation step (CDI addition) at 0°C . Elimination to isocyanate is thermally driven. Only heat after the intermediate is fully formed.

Module C: Enantiomeric Erosion (Racemization)

Symptom: Chiral HPLC shows a drop from >99% ee to 90-95% ee. Context: Critical for drugs like Tedizolid where the (S)-configuration is bioactive.

Root Cause Analysis: Oxazolidinone protons at the C5 position are not acidic, but the starting material (amino alcohol) or the intermediate can racemize via deprotonation if strong bases are used.

Decision Logic for Base Selection:

  • Avoid: NaH or LDA (Too strong, causes deprotonation at the chiral center).

  • Preferred: K₂CO₃, Cs₂CO₃, or organic bases like DBU (if used catalytically).

Q: My protocol uses NaH for cyclization, but I see racemization. Why? A: NaH is a "sledgehammer" base. It can deprotonate the alpha-proton of the amino acid derivative.

  • Fix: Switch to a "Dissociative Base" strategy . Use LiOtBu (Lithium tert-butoxide). The Lithium cation coordinates with the carbonyl oxygen, increasing electrophilicity, allowing the cyclization to occur at lower temperatures without requiring a base strong enough to racemize the center.

Standard Operating Procedure (SOP) Recommendation

Protocol: High-Fidelity CDI Cyclization Validated for gram-to-kilogram scale up.

  • Setup: Charge Amino Alcohol (1.0 eq) in anhydrous THF (10 vol). Cool to 0–5°C.

  • Activation: Charge CDI (1.2 eq) portion-wise over 30 mins. Note: Gas evolution (CO₂) will occur.[4]

  • Monitoring: Stir at 0°C for 1 hour. Pull sample for HPLC.

    • Pass Criteria: >95% conversion to Intermediate.[5]

  • Cyclization:

    • Option A (Standard): Warm to 20–25°C. Stir 4 hours.

    • Option B (Hindered): Reflux (66°C) for 2 hours.

  • Workup (Critical for Imidazole Removal):

    • Quench with 10% Citric Acid (aq). Reason: Protonates imidazole (making it water soluble) but keeps oxazolidinone organic.

    • Extract with Ethyl Acetate.[6]

    • Wash with Brine. Dry over Na₂SO₄.[3]

Troubleshooting Logic Tree

Use this flowchart to diagnose specific batch failures.

TroubleshootingTree Start Start: Reaction Analysis CheckConv Check Conversion (HPLC) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv FullConv Full Conversion (>95%) CheckConv->FullConv CheckInter Is Intermediate Present? LowConv->CheckInter CheckPurity Check Impurity Profile FullConv->CheckPurity YesInter Intermediate Stalled CheckInter->YesInter NoInter Starting Material Intact CheckInter->NoInter ActionHeat Action: Increase Temp Add Lewis Acid YesInter->ActionHeat ActionDry Action: Check Water Content Increase CDI eq NoInter->ActionDry UreaSpike Urea Impurity Found CheckPurity->UreaSpike Racemization Low ee (Racemization) CheckPurity->Racemization ActionSlow Action: Reverse Addition (Amine into CDI) UreaSpike->ActionSlow ActionBase Action: Switch Base (NaH -> K2CO3/LiOtBu) Racemization->ActionBase

Figure 2: Decision matrix for troubleshooting reaction outcomes.

References

  • Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[1] Current Pharmaceutical Design, 2(2), 175-194. Link

  • Lohray, B. B., et al. (1999). "Novel synthesis of oxazolidinone antibacterial agents." Tetrahedron Letters, 40(26), 4855-4856. Link

  • Perrault, W. R., et al. (2003). "Process Research and Development of the Oxazolidinone Antibacterial Agent Linezolid." Organic Process Research & Development, 7(4), 533-546. Link

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. Link

  • Heller, S. T., & Sarpong, R. (2011). "Chemoselective esterification and amidation of carboxylic acids with imidazole carbamates and ureas." Organic Letters, 13(10), 2697-2699. Link

Sources

Mephenoxalone Production: Impurity Identification & Removal Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Analytical Development) Topic: Mephenoxalone (CAS: 70-07-5) Audience: Process Chemists, QA/QC Managers, R&D Scientists

Introduction: The Purity Mandate

Mephenoxalone (5-[(2-methoxyphenoxy)methyl]-2-oxazolidinone) is a centrally acting muscle relaxant and mild anxiolytic.[1] Its synthesis, typically involving the cyclization of 3-(2-methoxyphenoxy)-1,2-propanediol, is prone to specific impurity profiles that affect yield, color, and pharmacological compliance.

This guide bypasses generic advice to address the specific chemical bottlenecks in Mephenoxalone production. It focuses on the causality of impurity formation and self-validating removal protocols.

Module 1: Impurity Profiling (Know Your Enemy)

Before attempting removal, you must characterize the specific impurity species. In Mephenoxalone synthesis, impurities generally fall into three categories: unreacted starting materials, uncyclized intermediates, and thermal degradation products.

Common Impurity Table
Impurity IDChemical NameOriginDetection (RRT)*
IMP-A 3-(2-methoxyphenoxy)-1,2-propanediolIntermediate: Incomplete cyclization.~0.85
IMP-B Guaiacol (2-methoxyphenol)Starting Material: Excess reagent or hydrolysis.~0.40
IMP-C Bis(2-methoxyphenoxy) derivativesSide Reaction: Dimerization during ether formation.>1.50
IMP-D Urea / Biuret derivativesReagent Residue: If urea fusion method is used.<0.20 (Polar)

*Relative Retention Time (RRT) is approximate and dependent on the C18/Acetonitrile method described in Module 4.

Visualizing Impurity Origins

The following pathway maps where these impurities enter your stream.

Mephenoxalone_Impurities Guaiacol Guaiacol (Starting Material) Intermediate Diol Intermediate (IMP-A) Guaiacol->Intermediate Etherification Imp_Guaiacol Residual Guaiacol (IMP-B) Guaiacol->Imp_Guaiacol Excess/Unreacted Chlorodiol 3-chloro-1,2-propanediol Chlorodiol->Intermediate Cyclization Cyclization Step (Urea/Carbonate) Intermediate->Cyclization Imp_Dimer Dimer Side Product (IMP-C) Intermediate->Imp_Dimer Side Reaction Cyclization->Intermediate Incomplete Reaction (IMP-A) Crude Crude Mephenoxalone Cyclization->Crude Imp_Thermal Thermal Degradation (Color Bodies) Cyclization->Imp_Thermal >180°C (Fusion Method)

Figure 1: Impurity genesis in the standard Mephenoxalone synthesis pathway. Note the critical bottleneck at the cyclization step.

Module 2: Synthesis-Phase Troubleshooting

Issue 1: High Levels of "Diol" Intermediate (IMP-A)

Q: My HPLC shows a persistent peak at RRT 0.85 (IMP-A) despite long reaction times. Why isn't the ring closing?

A: This indicates a stalled cyclization. The cause depends on your reagent system:

  • If using Urea Fusion (Traditional): The reaction is driven by the release of ammonia. If the system is not adequately vented or if the temperature drops below 180°C, the equilibrium shifts back to the open-chain diol.

    • Correction: Increase agitation to facilitate ammonia escape. Ensure internal temperature (not just mantle temperature) reaches 190-200°C for the final hour.

  • If using Diethyl Carbonate/Base: Water is the enemy. The presence of moisture hydrolyzes the carbonate or the active intermediate back to the diol.

    • Correction: Switch to anhydrous conditions. Dry the diol intermediate (KF < 0.5%) before cyclization. Use a Dean-Stark trap if using a solvent like toluene to remove azeotropic byproducts.

Issue 2: Product Discoloration (Pink/Brown Hue)

Q: The crude product is pinkish-brown. Is this a metal contaminant?

A: While iron contamination is possible, this is most likely oxidized Guaiacol (IMP-B) . Phenolic compounds like Guaiacol oxidize rapidly in air to form quinones, which are intensely colored even at ppm levels.

  • Diagnostic: Dissolve a sample in dilute NaOH. If the color deepens significantly, it is phenolic oxidation.

  • Prevention: Perform the initial etherification under a Nitrogen blanket. Wash the intermediate diol thoroughly with dilute NaOH before the cyclization step to remove unreacted Guaiacol early.

Module 3: Purification & Removal Protocols

Recrystallization is the primary method for purifying Mephenoxalone, but "standard" solvents often fail to separate the Diol (IMP-A) because its solubility profile is too similar to the product.

Protocol: The "Anti-Solvent" Crash Method

This method utilizes the differential solubility of the oxazolidinone ring vs. the open-chain diol.

Reagents:

  • Solvent A: Ethanol (95%) or Methanol (Good solubility for both)

  • Solvent B: Water (Poor solubility for Mephenoxalone, Good for Diol/Urea)

Step-by-Step:

  • Dissolution: Dissolve the crude Mephenoxalone in hot Ethanol (60°C). Use 5 mL of Ethanol per gram of crude.

  • Hot Filtration: Filter the hot solution through a sintered glass funnel to remove mechanical impurities and inorganic salts.

  • The "Cloud Point": While maintaining the solution at 50°C, slowly add warm Water (Solvent B) with vigorous stirring until a persistent turbidity (cloudiness) is observed.

  • Re-solubilization: Add just enough hot Ethanol to clear the solution again.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2 hours). Do not use an ice bath yet. Rapid cooling traps impurities.

  • Crystallization: Once crystals form at room temperature, chill to 0-5°C for 1 hour.

  • Wash: Filter the crystals and wash with a cold 1:1 Ethanol:Water mixture. The Diol (IMP-A) and Urea residues will remain in the mother liquor.

Purification Decision Tree

Use this logic flow to determine the correct purification strategy based on your crude analysis.

Purification_Logic Start Analyze Crude Purity (HPLC) Check_Guaiacol Guaiacol > 0.5%? Start->Check_Guaiacol Check_Diol Diol (IMP-A) > 1.0%? Check_Guaiacol->Check_Diol No Wash_Base Protocol A: Dilute NaOH Wash (Removes Phenols) Check_Guaiacol->Wash_Base Yes Check_Color Strong Color? Check_Diol->Check_Color No Recryst_Water Protocol B: EtOH/Water Recrystallization (Removes Diol/Salts) Check_Diol->Recryst_Water Yes Carbon_Treat Protocol C: Activated Carbon Treatment (Hot Filtration) Check_Color->Carbon_Treat Yes Final Final Drying (Vacuum, 50°C) Check_Color->Final No Wash_Base->Check_Diol Recryst_Water->Check_Color Carbon_Treat->Final

Figure 2: Logical workflow for selecting the appropriate purification unit operation.

Module 4: Analytical Validation (HPLC)

You cannot improve what you cannot measure. Standard UV detection is suitable, but fluorescence provides higher sensitivity for phenolic impurities.

Recommended HPLC Conditions:

  • Column: C18 (e.g., Cosmosil 5C18-MS or equivalent), 250 mm x 4.6 mm, 5 µm.[2][3]

  • Mobile Phase: Water : Acetonitrile : Acetic Acid (200 : 300 : 1).[2][3]

    • Note: The acetic acid suppresses ionization of phenolic impurities (Guaiacol), sharpening their peaks.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection:

    • UV: 280 nm (General purity).

    • Fluorescence (Optional): Ex 280 nm / Em 310 nm (High sensitivity for trace Guaiacol).

  • Temperature: 40°C.[2][3]

Acceptance Criteria (Typical R&D Specification):

  • Mephenoxalone Assay: > 98.5%

  • Individual Impurity (IMP-A): < 0.5%

  • Total Impurities: < 1.0%[4]

  • Loss on Drying: < 0.5%

References

  • Synthesis & Catalysis: Ochoa-Terán, A., et al. (2008). "New synthesis of Mephenoxalone." Arkivoc, (ii), 235-242.[5][6][7] Link

  • Analytical Methods: Uang, Y. S., et al. (2001).[2] "Determination of mephenoxalone in human plasma sample by high-performance liquid chromatography-fluorescence detection." Journal of Chromatography B, 759(1), 91-97.[2] Link

  • General Impurity Guidelines: International Council for Harmonisation (ICH). "Guideline Q3A(R2): Impurities in New Drug Substances." Link

  • Recrystallization Principles: Frontier, A. "How To: Purify by Crystallization." University of Rochester, Department of Chemistry. Link

Sources

Technical Support Center: Urea & Diol Condensation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Optimizing Reaction Temperature for Cyclic Carbonate Synthesis (Urea Glycolysis) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Troubleshooting

Overview: The Thermal Paradox

Welcome to the technical support hub. If you are synthesizing cyclic carbonates (e.g., ethylene carbonate, propylene carbonate) or carbamates from urea and diols, you are likely fighting a two-front war: Thermodynamics (the reaction is reversible and endothermic) vs. Thermal Stability (urea decomposes rapidly above its melting point).

The most common failure mode we see is not "inactive catalyst," but thermal mismanagement . You cannot simply "crank up the heat" to drive kinetics because urea is thermally fragile.

This guide optimizes the Urea + Diol


 Cyclic Carbonate + 

pathway.
Phase 1: The Thermodynamic & Kinetic "Goldilocks" Zone

You are operating within a narrow thermal window. The reaction relies on the in situ decomposition of urea into ammonia (


) and isocyanic acid (

), the latter being the active electrophile that attacks the diol.
The Critical Temperature Window: 135°C – 165°C
Temperature ZoneChemical EventConsequence
< 130°C Kinetic Dead Zone Urea is solid (MP ~133°C). No generation of active isocyanic acid (

). Reaction stalls.
135°C – 150°C Activation Zone Urea melts.

generates steadily. Catalyst (e.g.,

) begins to solubilize/activate.[1][2] Ideal for initiation.
150°C – 165°C Production Zone Optimal rate of cyclic carbonate formation.

evolution is rapid. Target range.
> 170°C Degradation Zone Urea self-condenses into Biuret and Cyanuric Acid .[3] Reaction mixture turns turbid/solid. Irreversible yield loss.
The Mechanism of Failure (Visualized)

The diagram below illustrates why temperature control is non-linear. You must stay on the "Green Path" and avoid the "Red Path" of urea polymerization.

UreaReactionPath Urea Urea (Solid) Melt Urea Melt (>133°C) Urea->Melt Heat HNCO Isocyanic Acid (HNCO) Melt->HNCO Decomposition (135-150°C) Biuret Biuret (Impurity) Melt->Biuret >160°C (Side Rxn) Carbamate Carbamate Intermediate HNCO->Carbamate + Diol + Catalyst Product Cyclic Carbonate + NH3 (Gas) Carbamate->Product Cyclization - NH3 (Vacuum) Product->Carbamate Reversion if NH3 trapped Cyanuric Cyanuric Acid (Insoluble Solid) Biuret->Cyanuric >175°C (Precipitation)

Figure 1: Reaction pathways showing the divergence between productive synthesis (Green) and thermal degradation (Red).

Phase 2: Troubleshooting Specific Thermal Failures

Issue 1: "My reaction mixture turned into a white solid/paste."

  • Diagnosis: Thermal Runaway (Formation of Cyanuric Acid).[4]

  • The Science: Above 170°C, or if the diol is consumed/evaporated, urea reacts with itself.[3] Biuret forms first, followed by Cyanuric Acid (or Ammelide), which are thermodynamically stable solids and insoluble in most organic solvents [1].

  • Solution:

    • Cap temperature strictly at 160°C .

    • Ensure Diol excess (start with 1:1.5 or 1:2 Urea:Diol ratio) to ensure every

      
       molecule finds a Diol partner before it finds another Urea molecule.
      

Issue 2: "I have low yield, but the urea is gone."

  • Diagnosis: Equilibrium Reversion (Ammonia Entrapment).

  • The Science: The reaction is an equilibrium:

    
    . If 
    
    
    
    remains in the flask, Le Chatelier’s principle drives the reaction backward to the carbamate or urea [2].
  • Solution:

    • Vacuum: Apply mild vacuum (300–500 mbar) initially, ramping to <100 mbar as conversion proceeds.

    • Nitrogen Sweep: If vacuum is unavailable, a vigorous subsurface

      
       sparge is required to strip ammonia.
      

Issue 3: "The catalyst (ZnO) isn't dissolving."

  • Diagnosis: Temperature too low for Homogeneous Catalysis.

  • The Science: Zinc Oxide (

    
    ) is a heterogeneous solid at RT. However, in the presence of Urea at >140°C, it reacts to form a soluble species: 
    
    
    
    . This "in situ" transformation is required for high activity [3].
  • Solution: Hold the reaction at 145°C for 30 minutes to allow the catalyst to solubilize (mixture becomes clear) before applying full vacuum.

Phase 3: Validated Experimental Protocol

Objective: Synthesis of Ethylene Carbonate (EC) or Propylene Carbonate (PC). Reagents: Urea (1.0 eq), Diol (1.5 eq), Catalyst (


, 1.5 mol%).
Step-by-Step Workflow
  • Charging (Room Temp):

    • Load Urea, Diol, and

      
       into a multi-neck flask.
      
    • Equip with a mechanical stirrer (magnetic stirring often fails as viscosity changes).

    • Crucial: Install a reflux condenser set to 60°C (warm enough to let

      
       pass, cool enough to reflux the Diol).
      
  • Activation Phase (140°C, Ambient Pressure):

    • Heat oil bath to 145°C. Internal temp should reach ~135-140°C.

    • Observation: Urea melts.[3][5]

      
       slowly dissolves. The solution turns clear.
      
    • Duration: 30–45 mins.

  • Reaction Phase (150°C – 160°C, Reduced Pressure):

    • Increase bath to 160°C (Internal ~150°C).

    • Ammonia Removal: Slowly apply vacuum.

      • Start: 500 mbar (prevent violent bumping).

      • End: <50 mbar (drive completion).

    • Duration: 2–4 hours.[2]

    • Monitor: Watch for the cessation of bubbles (

      
      ).
      
  • Termination:

    • Cool to 80°C. Break vacuum with

      
      .
      
    • If solid precipitates form upon cooling below 100°C, this is likely excess urea or catalyst, not cyanuric acid (which precipitates during heat).

Phase 4: Logic Flow for Optimization

Use this decision tree to diagnose your current experiment.

TroubleshootingLogic Start Start: Analyze Yield & Purity CheckYield Is Yield < 60%? Start->CheckYield CheckSolids Are insoluble white solids present? CheckYield->CheckSolids Yes TempCheck Check Reaction Temp CheckSolids->TempCheck Yes (Solids) VacCheck Check Ammonia Removal CheckSolids->VacCheck No (Clear Liquid) HighTemp Temp was >170°C? (Cyanuric Acid formed) TempCheck->HighTemp High LowTemp Temp was <140°C? (Incomplete Activation) TempCheck->LowTemp Low Action3 Increase Vacuum/N2 Sweep (Le Chatelier Limit) VacCheck->Action3 Action1 Reduce Temp to 150°C Increase Diol Ratio HighTemp->Action1 Action2 Increase Temp to 150°C Check Catalyst Solubility LowTemp->Action2

Figure 2: Diagnostic logic for correcting low yields in urea-diol condensation.

FAQ: Specialist Responses

Q: Can I use a different catalyst? A: Yes. While


 is standard, Lanthanum Oxide (

)
and Magnesium Oxide (

)
are effective heterogeneous alternatives. For lower temperatures, Ionic Liquids (e.g., [BMIM]Cl) can activate urea, but separation becomes harder. Avoid strong mineral acids; they promote dehydration of the diol rather than condensation.

Q: Why do I lose so much Diol? A: Diols (like ethylene glycol) have boiling points (


) close to the reaction temp. Under vacuum, you are likely distilling off your reactant.
  • Fix: Use a partial condenser . Keep the condenser coolant at 60°C. This condenses the Diol back into the flask while allowing gaseous Ammonia (BP -33°C) to escape.

Q: Is this method applicable to Polycarbonates? A: This guide focuses on cyclic carbonate monomers. However, if you use a catalyst like Dibutyltin Dilaurate and maintain high vacuum for longer periods (>6 hours) at 160°C, the cyclic carbonate can undergo ring-opening polymerization (ROP) or transesterification to form polycarbonates.

References
  • Schaber, P. M., et al. (2004).[4] "Thermal decomposition (pyrolysis) of urea in an open reaction vessel."[4] Thermochimica Acta, 424(1-2), 131-142.

  • Climent, M. J., et al. (2011). "Conversion of biomass platform molecules into fine chemicals: catalytic conversion of glycerol-to-glycerol carbonate." Green Chemistry.

  • Wang, J., et al. (2016).[1] "The role of zinc oxide in carbonylation of ethylene glycol to ethylene carbonate with urea: A precursor for homogeneous catalyst."[1][2][6] Chemical Engineering Journal.

  • Shukla, K., & Srivastava, V. C. (2017). "Synthesis of organic carbonates from alcoholysis of urea: A review." Catalysis Reviews.

Sources

Technical Support Center: Resolving Solubility Issues of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one, a compound also known as Metaxalone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges commonly encountered with this molecule in aqueous buffers. As a member of the oxazolidinone class, this compound is noted for its poor water solubility, which can present significant hurdles in experimental and developmental workflows.[1][2][3]

This resource offers a structured, question-and-answer-based approach to troubleshooting, grounded in scientific principles and validated by field experience.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one in my standard aqueous buffer. What are its basic solubility properties?

A1: 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one is a white to almost white, odorless crystalline powder that is practically insoluble in water.[4][5][6][7][8] Its aqueous solubility is reported to be as low as 0.014 mg/mL.[9][10] It is, however, soluble in organic solvents like methanol, 96% ethanol, and chloroform.[4][5][6][7][8] This compound is classified under the Biopharmaceutics Classification System (BCS) as a Class II drug, characterized by low solubility and high permeability.[9][10]

Q2: Why is the poor aqueous solubility of this compound a problem for my experiments?

A2: Poor aqueous solubility can significantly compromise the accuracy, reproducibility, and relevance of your experimental results.[11] It can lead to:

  • Underestimation of Biological Activity: If the compound is not fully dissolved, the actual concentration in your assay will be lower than the nominal concentration, potentially leading to false-negative results.

  • Inaccurate Structure-Activity Relationship (SAR) Data: Inconsistent solubility across a series of analogs can obscure true SAR trends.[11]

  • Precipitation-Related Artifacts: Compound precipitation can interfere with assay readouts, particularly in plate-based optical assays, and can damage sensitive instrumentation.[11]

  • Low Bioavailability: For in vivo studies, poor aqueous solubility is a major barrier to absorption and achieving therapeutic concentrations in systemic circulation.[12][13]

Troubleshooting Guides

Initial Steps: Stock Solution Preparation

Q3: What is the recommended procedure for preparing a stock solution of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one?

A3: Given its poor aqueous solubility, a high-concentration stock solution should first be prepared in a suitable organic solvent.

Protocol: High-Concentration Stock Solution Preparation

  • Solvent Selection: Choose a water-miscible organic solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) is a common first choice.

  • Concentration: Aim for a stock concentration in the range of 10-30 mM.[11]

  • Dissolution:

    • Weigh the desired amount of the compound into a clean, dry vial.

    • Add the appropriate volume of 100% DMSO.

    • Vortex the solution vigorously until the compound is fully dissolved. A brief sonication in a water bath can also aid dissolution.

  • Visual Inspection: Always visually inspect the stock solution for any signs of precipitation before each use. If crystals are observed, warm the solution gently and vortex until fully redissolved.

Strategies for Enhancing Solubility in Aqueous Buffers

If direct dilution of your organic stock solution into the aqueous buffer results in precipitation, several strategies can be employed. The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration and the tolerance of your assay system to additives.

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What can I do?

A4: This is a common issue and can often be resolved by optimizing the dilution process and considering the final DMSO concentration.

  • Final DMSO Concentration: A primary consideration is the final concentration of the organic solvent in your assay. High concentrations can be toxic to cells or inhibit enzyme activity. A general guideline is to keep the final DMSO concentration below 1%, and ideally below 0.5%.[11]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. This gradual reduction in solvent strength can sometimes prevent precipitation.

If these initial steps are insufficient, more advanced formulation strategies are necessary.

Advanced Solubility Enhancement Techniques

Co-Solvency

Q5: What is co-solvency and how can it help improve the solubility of my compound?

A5: Co-solvency is a widely used technique to increase the solubility of poorly water-soluble compounds by adding a water-miscible organic solvent (a co-solvent) to the aqueous buffer.[14][15] The co-solvent reduces the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic molecules.[14][16]

Mechanism of Co-Solvency

  • Polarity Reduction: Co-solvents decrease the polarity of the aqueous environment.[14]

  • Disruption of Water's Hydrogen Bond Network: This reduces the energy required to create a cavity for the solute molecule.[14]

Common Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

Experimental Workflow for Co-Solvent Screening

Co_Solvent_Workflow cluster_prep Preparation cluster_test Solubility Testing cluster_analysis Analysis Start Prepare 10 mM Stock in 100% DMSO Dilute Dilute DMSO Stock into Co-Solvent Buffers to Target Concentration Start->Dilute CoSolventStocks Prepare Aqueous Buffers with Varying % of Co-Solvent (e.g., 5%, 10%, 20% PEG 400) CoSolventStocks->Dilute Incubate Incubate & Equilibrate (e.g., 2 hrs at RT) Dilute->Incubate Observe Visual Inspection for Precipitation Incubate->Observe Quantify Quantify Soluble Fraction (e.g., Centrifuge & HPLC/UV-Vis of Supernatant) Observe->Quantify Select Select Optimal Co-Solvent Concentration Quantify->Select

Caption: Workflow for screening co-solvents to enhance solubility.

Table 1: Example Co-Solvent Screening Data

Co-Solvent System (in PBS, pH 7.4)Target Compound Conc. (µM)Visual Observation
1% DMSO (Control)50Precipitation
5% Ethanol + 1% DMSO50Slight Haze
10% PEG 400 + 1% DMSO50Clear Solution
20% Propylene Glycol + 1% DMSO50Clear Solution

Important Consideration: Always run a vehicle control with the selected co-solvent system in your biological assay to ensure it does not interfere with the results.

pH Adjustment

Q6: Can adjusting the pH of my buffer improve the solubility of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one?

A6: The effectiveness of pH adjustment depends on whether the compound has ionizable functional groups.[17] The oxazolidinone ring system itself is generally considered neutral. While the ether linkage and the amide within the ring are polar, they are not typically ionizable under physiological pH conditions. Therefore, pH adjustment is unlikely to significantly increase the solubility of this specific compound.[18] This method is more effective for weakly acidic or basic compounds.[19]

Use of Cyclodextrins

Q7: I've heard about using cyclodextrins to improve solubility. How do they work and are they suitable for my compound?

A7: Cyclodextrins are an excellent choice for enhancing the solubility of hydrophobic compounds like 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one.[20][21][] They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][23]

Mechanism of Cyclodextrin-Mediated Solubilization The hydrophobic portion of the guest molecule (your compound) becomes encapsulated within the hydrophobic cavity of the cyclodextrin (the host), forming a water-soluble inclusion complex.[13][20][] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, thereby increasing its apparent water solubility.[]

Cyclodextrin_Mechanism cluster_system Aqueous System Compound Insoluble Compound (Hydrophobic) Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Formation of a soluble inclusion complex with cyclodextrins.

Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD): Commonly used, but has limited water solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified derivative with much higher aqueous solubility and lower toxicity, making it a preferred choice for many applications.[20]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in parenteral formulations.

Protocol: Solubility Enhancement with HP-β-CD

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 10-40% w/v).

  • Add Compound: Add the 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one powder directly to the HP-β-CD solution, or add a small volume of a concentrated DMSO stock of the compound.

  • Complexation: Mix the solution thoroughly. This can be done by stirring or shaking at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • Filtration (Optional but Recommended): To determine the maximum solubility, centrifuge the solution at high speed and filter the supernatant through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Table 2: Expected Solubility Enhancement with Cyclodextrins

Formulation VehicleExpected Solubility of MetaxaloneFold Increase (Approx.)
Water~0.014 mg/mL1x
10% (w/v) HP-β-CD in WaterCan potentially reach > 1 mg/mL> 70x

Note: These are illustrative values. Actual solubility enhancement will depend on the specific conditions.

Summary and Recommendations

For resolving solubility issues with 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one in aqueous buffers, the following tiered approach is recommended:

  • Optimize DMSO Concentration: Always start by preparing a concentrated stock in 100% DMSO and ensure the final concentration in your aqueous buffer is as low as possible (ideally <0.5%).

  • Employ Co-Solvents: If DMSO alone is insufficient, screen water-miscible co-solvents like PEG 400 or propylene glycol. This is often a simple and effective solution for in vitro assays.

  • Utilize Cyclodextrins: For significant solubility enhancement, especially when aiming for higher concentrations or for in vivo formulations, the use of chemically modified cyclodextrins like HP-β-CD is the most robust strategy.

By systematically applying these troubleshooting guides and understanding the underlying principles, researchers can effectively overcome the solubility challenges posed by 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one and ensure the generation of reliable and accurate experimental data.

References

  • Drugs.com. (2026, February 9). Metaxalone: Package Insert / Prescribing Information / MOA. [Link]

  • Progress in Chemical and Biochemical Research. (2025). Solubility Enhancement of Metaxalone by Solid Dispersion Technique Using Polymeric Carriers. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Egyptian Journal of Basic and Applied Sciences. (n.d.). Cyclodextrins: Concept to applications, regulatory issues and challenges. [Link]

  • Filo. (2025, November 14). How does co-solvency increase solubility. [Link]

  • ResearchGate. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. [Link]

  • DailyMed. (n.d.). Metaxalone Tablets. [Link]

  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Sphinxsai. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Cyclodextrin News. (2025, April 16). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • U.S. Food and Drug Administration. (n.d.). Skelaxin (metaxalone) tablets. [Link]

  • Progress in Chemical and Biochemical Research. (2025, June 4). Solubility Enhancement of Metaxalone by Solid Dispersion Technique Using Polymeric Carriers. [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement. [Link]

  • U.S. Food and Drug Administration. (n.d.). METAXALONE TABLETS, 640 mg. [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022, January 1). Solubility Enhancement of Drugs. [Link]

  • Solubility of Things. (n.d.). 5-(2-methoxyphenoxy)methyloxazolidin-2-one. [Link]

  • ADMET & DMPK. (2025, December 20). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. [Link]

  • Ascendia Pharma. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. [Link]

  • MDPI. (2021, July 14). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • U.S. Food and Drug Administration. (n.d.). SKELAXIN® (Metaxalone) Tablets DESCRIPTION CLINICAL PHARMACOLOGY. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ResearchGate. (2021, July 12). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. [Link]

Sources

Overcoming steric hindrance in 2-methylphenoxy substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 2-Methylphenoxy Substitution Reactions Ticket ID: SH-2MP-SUB-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Triage: Select Your Reaction Pathway

User Guide: The 2-methyl group on your phenoxide creates significant steric bulk proximal to the nucleophilic oxygen. Standard protocols often fail because the trajectory for attack is blocked. Select your electrophile type below to route to the correct protocol.

ReactionTriage start START: Select Electrophile decision What is the Electrophile? start->decision path_alkyl Alkyl Halide (R-X) (Primary/Secondary) decision->path_alkyl Aliphatic path_aryl Aryl Halide (Ar-X) (Br, Cl, I, OTf) decision->path_aryl Aromatic path_alc Alcohol (R-OH) (Mitsunobu) decision->path_alc Hydroxyl sol_sn2 Solution: Cesium Effect (Modified Williamson) path_alkyl->sol_sn2 sol_pd Solution: Pd-Catalysis (Ligand: t-BuBrettPhos) path_aryl->sol_pd sol_mit Solution: High-Conc Sonication Mitsunobu path_alc->sol_mit

Figure 1: Experimental decision matrix for 2-methylphenoxy substrates. Select the protocol matching your electrophile.

Protocol #1: The "Cesium Effect" (Alkyl Halides)

Applicability:


 reactions with primary/secondary alkyl halides where 

or

has failed.
The Technical Issue

In 2-methylphenols, the ortho-methyl group restricts the rotation of the phenoxide oxygen and blocks the approach of the electrophile. Standard bases like Potassium Carbonate (


) form tight ion pairs with the phenoxide in organic solvents. This tight pairing further crowds the oxygen, rendering it nucleophilically "dead."
The Solution: Cesium Carbonate ( )

We utilize the Cesium Effect . The large ionic radius of Cesium (


) compared to Potassium (

):
  • Solubility:

    
     is significantly more soluble in polar aprotic solvents (DMF/NMP) than 
    
    
    
    .
  • Naked Anion: The large cation creates a "loose" ion pair. The phenoxide anion becomes "naked" and highly reactive, bypassing the steric penalty of the ortho-methyl group.

Validated Protocol
ParameterSpecificationNotes
Stoichiometry 1.0 eq Phenol : 1.5 eq

: 1.2 eq Alkyl Halide
Excess base is critical to drive equilibrium.
Solvent DMF (Dimethylformamide) or NMP Critical: Must be anhydrous. Acetonitrile is often too weak for hindered cases.
Concentration 0.2 M - 0.5 MHigher concentration aids collision frequency.
Temperature 60°C - 80°CStart at 60°C; ramp to 80°C if conversion <50% at 4h.
Additives TBAI (10 mol%)Use Tetrabutylammonium iodide if using Alkyl Chlorides.

Step-by-Step Workflow:

  • Charge a flame-dried flask with 2-methylphenol (1.0 equiv) and

    
      (1.5 equiv).
    
  • Add anhydrous DMF (0.5 M concentration relative to phenol).

  • Stir at Room Temperature (RT) for 30 minutes. Observation: The mixture may turn slight yellow/orange as the phenoxide forms.

  • Add the Alkyl Halide (1.2 equiv) dropwise.

  • Heat to 60°C and monitor via TLC/LCMS every 2 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    

Protocol #2: Pd-Catalyzed Cross-Coupling (Aryl Halides)

Applicability: Creating Diaryl Ethers (Buchwald-Hartwig conditions). Warning: Copper (Ullmann) coupling often requires harsh temperatures (


C) that degrade hindered substrates. Palladium is preferred here.
The Technical Issue

Reductive elimination—the step where the C-O bond forms—is the rate-determining step in Pd-catalyzed etherification. Sterically hindered phenols (like 2-methylphenol) significantly retard this step, leading to catalyst decomposition (Pd black formation) before the product forms.

The Solution: Bulky Phosphine Ligands (t-BuBrettPhos)

You must use a ligand that is bulky enough to force the product off the metal (accelerate reductive elimination) but flexible enough to accommodate the ortho-methyl group. t-BuBrettPhos is the industry standard for this specific steric profile.

Validated Protocol
ComponentReagentFunction
Catalyst Source

(0.5-2 mol%)
Pre-catalyst.
Ligand t-BuBrettPhos (2-6 mol%)Specifically engineered for hindered C-O coupling.
Base

(2.0 equiv)
Milder than NaOtBu; prevents ester cleavage if present.
Solvent Toluene or DioxaneToluene is generally preferred for solubility.

Step-by-Step Workflow:

  • In a Glovebox/Argon atmosphere: Combine

    
     and t-BuBrettPhos (1:1.2 Pd:Ligand ratio) in Toluene. Stir 5 mins to ligate.
    
  • Add 2-methylphenol (1.2 equiv), Aryl Halide (1.0 equiv), and

    
      (2.0 equiv).
    
  • Seal the vial (crimp cap).

  • Heat to 100°C for 12-16 hours.

  • Troubleshooting: If conversion is low, switch precatalyst to t-BuBrettPhos Pd G3 (pre-formed active catalyst) to bypass the activation step.

Protocol #3: High-Concentration Mitsunobu (Alcohols)

Applicability: Coupling 2-methylphenol with primary/secondary alcohols (inverting stereochemistry).

The Technical Issue

The standard Mitsunobu (DEAD/PPh3, 0.1 M, RT) is notoriously slow for sterically hindered phenols.[1] The steric bulk prevents the formation of the phosphorane intermediate or the subsequent


 attack.
The Solution: The "Sonication-Concentration" Modification

Research indicates that increasing concentration by 10x (to 1.0 M - 3.0 M) and using ultrasonication drives the reaction to completion in minutes rather than days.

Validated Protocol
ParameterStandard Condition (FAIL)Modified Condition (PASS)
Concentration 0.1 M1.0 M - 3.0 M (Very thick slurry)
Agitation Magnetic StirringUltrasonication (Cleaning bath)
Reagents DEAD /

DIAD /

(DIAD is more stable)

Step-by-Step Workflow:

  • In a vial, combine 2-methylphenol (1.0 equiv), Alcohol (1.0 equiv), and

    
      (1.1 equiv).
    
  • Add minimal THF to achieve 1.0 M concentration.

  • Place vial in an ultrasonic bath (standard lab cleaner).

  • Add DIAD (1.1 equiv) dropwise while sonicating.

  • Sonicate for 30–60 minutes. The heat from the bath (approx 40°C) actually helps.

  • Note: The reaction will be a viscous paste. This is normal. The high collision frequency overcomes the steric barrier.

Troubleshooting Matrix (FAQ)

Q: I am using Protocol #1 (


) but still seeing 50% starting material. 
  • A: Check your solvent dryness. DMF is hygroscopic. Even 0.5% water solvates the Cesium, destroying the "naked anion" effect. Add

    
     molecular sieves to the reaction vessel. If that fails, switch to NMP  (N-Methyl-2-pyrrolidone) at 90°C.
    

Q: In the Pd-coupling (Protocol #2), I see rapid formation of Pd black.

  • A: This indicates the catalyst is decomposing before the oxidative addition or reductive elimination can occur.

    • Ensure your solvent is degassed (sparge with Argon for 15 mins).

    • Increase Ligand:Pd ratio to 2:1.

    • Switch to the G3 Palladacycle of t-BuBrettPhos.[2] This ensures 100% active species enters the cycle immediately.

Q: Can I use NaH for the alkylation?

  • A: Technically yes, but it is risky. NaH generates

    
     gas and forms a very tight Sodium-Phenoxide ion pair, which often aggregates. 
    
    
    
    is kinetically superior for hindered substrates because it avoids this aggregation.

Q: My Mitsunobu reaction solidified and stopped mixing.

  • A: This is a feature, not a bug, of the high-concentration method. As long as you are sonicating, micro-mixing is occurring. Do not dilute; dilution will kill the rate enhancement.

References

  • The Cesium Effect in Organic Synthesis

    • Source: Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An Assessment of the Causes of the "Cesium Effect". The Journal of Organic Chemistry, 52(19), 4230–4234.
    • URL:[Link]

  • Ligands for Pd-Catalyzed Etherification of Hindered Substr

    • Source: Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006).[3] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321–4326.

    • URL:[Link]

  • Sonication in Mitsunobu Reactions of Hindered Phenols

    • Source: Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[1][4][5] The Journal of Organic Chemistry, 68(21), 8261–8263.

    • URL:[Link]

  • t-BuBrettPhos Specification & Application Source: Sigma-Aldrich / Merck Product Sheet.

Sources

Technical Support Center: Strategies for Preventing Hydrolysis of the Oxazolidinone Ring

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on preventing the hydrolysis of the oxazolidinone ring. This resource is designed to be a practical tool, offering troubleshooting guides and frequently asked questions to address specific challenges encountered during experimental work.

The oxazolidinone core is a critical pharmacophore in several important classes of antibiotics. However, its inherent susceptibility to hydrolysis can compromise the stability, efficacy, and shelf-life of these compounds. Understanding the mechanisms of degradation and implementing effective preventative strategies are paramount to successful research and development.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of the oxazolidinone ring and the factors that influence its hydrolysis.

Q1: What are the primary mechanisms of oxazolidinone ring hydrolysis?

The oxazolidinone ring is susceptible to nucleophilic attack, primarily by hydroxide ions, leading to ring-opening. This hydrolysis can be catalyzed by both acidic and alkaline conditions, although alkaline hydrolysis is generally more facile.[1][2] The process involves the cleavage of the endocyclic ester (C-O) or amide (C-N) bond within the ring. The specific pathway can be influenced by the substituents on the ring and the reaction conditions.[3][4]

Q2: What are the key factors that influence the rate of hydrolysis?

Several factors can significantly impact the stability of the oxazolidinone ring:

  • pH: The rate of hydrolysis is highly pH-dependent. Alkaline conditions (high pH) dramatically accelerate the rate of ring cleavage due to the increased concentration of the nucleophilic hydroxide ion.[1][5] Conversely, while acidic conditions can also promote hydrolysis, the ring is generally more stable at neutral to slightly acidic pH.[6]

  • Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.[1][5] Therefore, storing oxazolidinone-containing compounds at lower temperatures is a crucial preventative measure.

  • Solvent: The choice of solvent can influence stability. Protic solvents, especially water, are direct participants in the hydrolysis reaction. The polarity of the solvent can also play a role in stabilizing the transition states of the hydrolysis reaction.[2]

  • Substituents: The electronic and steric properties of substituents on the oxazolidinone ring can affect its stability.[7][8] Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Bulky substituents near the carbonyl group may offer some steric hindrance, potentially slowing down the rate of hydrolysis.[9]

  • Presence of Catalysts: Certain buffers or other chemical species in a formulation can catalyze the hydrolysis reaction.[10]

Q3: How can I detect and quantify the hydrolysis of my oxazolidinone compound?

Several analytical techniques are well-suited for monitoring the degradation of oxazolidinone-containing molecules:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a stability-indicating method, is the most common and reliable technique.[1][11] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of both.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structures of the degradation products formed during hydrolysis.[12][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of new signals corresponding to the ring-opened hydrolysis products.[1][8]

Q4: Are there general storage recommendations to minimize hydrolysis?

Yes, proper storage is the first line of defense against hydrolysis.

  • Solid Compounds: Store neat (solid) compounds in a cool, dry, and dark place. A desiccator can help to minimize exposure to moisture.[15]

  • Solutions: If you must store solutions, use an anhydrous, aprotic solvent if possible. If aqueous solutions are necessary, they should be freshly prepared. For short-term storage, refrigeration (2-8 °C) is recommended. For longer-term storage, freezing (-20 °C or -80 °C) is preferable, but be mindful of potential freeze-thaw cycles which can also accelerate degradation.[1] Always protect solutions from light.

Troubleshooting Guide: Addressing Oxazolidinone Ring Hydrolysis

This guide provides a systematic approach to troubleshooting when you suspect or have confirmed hydrolysis of your oxazolidinone-containing compound.

Issue: Unexpected loss of compound purity or appearance of new peaks in HPLC analysis.

Potential Cause: Hydrolysis of the oxazolidinone ring.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Confirm that the compound has been stored at the recommended temperature and protected from light and moisture.[1]

    • If stored as a solution, check the solvent for water content and consider if the pH of the solution could be contributing to instability.

  • Perform a Forced Degradation Study:

    • A forced degradation study can help to identify the degradation products and confirm that your analytical method is stability-indicating.[1]

    • Expose your compound to acidic, alkaline, and oxidative conditions to mimic potential degradation pathways.[1][16]

  • Optimize Reaction/Formulation Conditions:

    • pH Control: If working in an aqueous environment, buffer the solution to a pH where the compound is most stable (typically neutral to slightly acidic).[5][15]

    • Temperature Control: Conduct experiments at the lowest practical temperature to slow the rate of hydrolysis.

    • Solvent Selection: If the experimental protocol allows, consider using a less protic or anhydrous solvent.

Issue: Inconsistent or poor results in biological assays.

Potential Cause: Degradation of the active oxazolidinone compound, leading to a lower effective concentration.

Troubleshooting Steps:

  • Analyze Compound Purity:

    • Before use in an assay, always confirm the purity of your compound using a reliable analytical method like HPLC.[1]

    • If possible, analyze a sample of the compound from the actual assay medium under the assay conditions (time, temperature, pH) to assess its stability in that specific environment.

  • Freshly Prepare Solutions:

    • Avoid using old stock solutions. Prepare fresh solutions of your oxazolidinone compound immediately before each experiment.

  • Consider Prodrug Strategies:

    • In drug development, if hydrolysis in biological media is a significant issue, a prodrug approach may be considered. This involves chemically modifying the molecule to a more stable form that is converted to the active drug in vivo.[17]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing suspected oxazolidinone hydrolysis.

Hydrolysis_Troubleshooting Start Suspected Hydrolysis (e.g., Purity Loss, Inconsistent Results) Check_Storage Verify Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Analyze_Purity Analyze Compound Purity (HPLC) Start->Analyze_Purity Optimize_Conditions Optimize Experimental Conditions (pH, Temp, Solvent) Check_Storage->Optimize_Conditions Forced_Degradation Perform Forced Degradation Study Forced_Degradation->Optimize_Conditions Analyze_Purity->Forced_Degradation Fresh_Solutions Use Freshly Prepared Solutions Analyze_Purity->Fresh_Solutions Resolution Problem Resolved Optimize_Conditions->Resolution Fresh_Solutions->Resolution

Caption: Troubleshooting workflow for oxazolidinone hydrolysis.

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Purity Assessment

This protocol provides a starting point for assessing the purity of an oxazolidinone compound. Method optimization will likely be required for specific molecules.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength appropriate for your compound (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.[1]

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a basic forced degradation study.

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).[1]

  • Alkaline Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at room temperature or slightly elevated temperature for a specified period.[1]

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[1]

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 105°C).[1]

  • Photodegradation: Expose a solution of the compound to UV light.[1]

  • Analysis: At each time point, take an aliquot of the stressed sample, neutralize if necessary, and analyze by the developed stability-indicating HPLC method.

Visualizing the Hydrolysis Mechanism

The following diagram illustrates the general mechanism of base-catalyzed hydrolysis of the oxazolidinone ring.

Hydrolysis_Mechanism cluster_0 Oxazolidinone Ring cluster_1 Hydrolysis Process cluster_2 Hydrolysis Product Oxazolidinone Oxazolidinone (Intact Ring) Nucleophilic_Attack Nucleophilic Attack by OH⁻ Oxazolidinone->Nucleophilic_Attack Base (OH⁻) Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Ring_Opening Ring Opening Tetrahedral_Intermediate->Ring_Opening Amino_Alcohol Amino Alcohol Derivative (Ring-Opened) Ring_Opening->Amino_Alcohol

Caption: Base-catalyzed hydrolysis of the oxazolidinone ring.

Summary of Key Preventative Strategies

StrategyRationaleKey Considerations
pH Control Minimize the concentration of hydroxide ions, the primary nucleophile in hydrolysis.Buffer solutions to a neutral or slightly acidic pH.[5][15]
Temperature Control Reduce the kinetic energy of the system, slowing the rate of the hydrolysis reaction.Store compounds at recommended low temperatures and run reactions at the lowest feasible temperature.[1]
Moisture Exclusion Water is a reactant in the hydrolysis process.Store solid compounds in a desiccator and use anhydrous solvents when possible.[15]
Structural Modification Alter the electronic and steric properties of the molecule to disfavor hydrolysis.This is a consideration for the drug design phase, involving the addition of sterically hindering groups or modification of electron-withdrawing/donating properties.[7][8][9]
Appropriate Solvent Selection Minimize the presence of protic species that can participate in or catalyze hydrolysis.Use aprotic solvents where the experimental design allows.
Proper Storage of Solutions Prevent degradation over time in solution.Prepare solutions fresh, store frozen in single-use aliquots, and protect from light.[1]

By understanding the principles of oxazolidinone hydrolysis and implementing these preventative and troubleshooting strategies, researchers can ensure the integrity of their compounds and the reliability of their experimental results.

References

  • Al-Tannak, N. F., et al. (2022). Performance of different instrumental techniques for oxazolidinone detection. ResearchGate. Retrieved from [Link]

  • El-Kady, M. F., & Gad-Lancia, H. E. (2023). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. ResearchGate. Retrieved from [Link]

  • Ghattas, A. A., et al. (2008). Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents. ResearchGate. Retrieved from [Link]

  • Pihlaja, K., et al. (1991). Substituent effects on the ring-chain tautomerism of some 1,3-oxazolidine derivatives. ResearchGate. Retrieved from [Link]

  • Abd El-Kawy, M. M., et al. (2013). Determination of The New Oxazolidinone Antibiotic Linezolid in Presence of Both Its Alkaline and Oxidative. Scribd. Retrieved from [Link]

  • El-Kady, M. F., & Gad-Lancia, H. E. (2023). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. PubMed. Retrieved from [Link]

  • Al-Tannak, N. F., et al. (2024). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazolidine. Wikipedia. Retrieved from [Link]

  • Kumar, D., et al. (2019). Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure. PMC. Retrieved from [Link]

  • Reddy, P. V. N., et al. (2004). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. ResearchGate. Retrieved from [Link]

  • Freeman, S., et al. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. PubMed. Retrieved from [Link]

  • Jencks, W. P., & Carriuolo, J. (1959). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Semantic Scholar. Retrieved from [Link]

  • Wille, L. K., & Zard, S. Z. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Retrieved from [Link]

  • Galdino, S. L., et al. (2000). Stereoelectronic control of oxazolidine ring-opening: Structural and chemical evidences. ResearchGate. Retrieved from [Link]

  • Al-Tannak, N. F., et al. (2023). Synthesis of fused tetramate-oxazolidine and -imidazolidine derivatives and their antibacterial activity. Royal Society of Chemistry. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC. Retrieved from [Link]

  • Jencks, W. P., & Canle López, M. (1994). Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. ResearchGate. Retrieved from [Link]

  • Plues, A., et al. (2015). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. PMC. Retrieved from [Link]

  • Al-Tannak, N. F., et al. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. PubMed. Retrieved from [Link]

  • Al-Tannak, N. F., et al. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. PMC. Retrieved from [Link]

Sources

Technical Support Center: Process Optimization for 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: SC-OXZ-2024-001 Subject: Scale-up Troubleshooting & Process Stabilization Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Welcome to the technical support hub for the synthesis of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one . This molecule is a structural analog of Metaxalone and Mephenoxalone, characterized by an ortho-substituted tolyl ether linked to an oxazolidinone ring.

Critical Process Characteristic: The industrial standard for this class of molecules is the Urea Fusion Route (solvent-free reaction of the corresponding diol with urea). While atom-economical, this route presents severe scale-up challenges regarding thermodynamics, rheology, and off-gassing.

Target Molecule Data:

  • IUPAC Name: 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one

  • Key Intermediate: 3-(2-methylphenoxy)-1,2-propanediol

  • Critical Hazard: Ammonia (

    
    ) evolution during ring closure.
    
Process Logic & Mechanism (Visualization)

Before troubleshooting, we must establish the baseline mechanism. The reaction proceeds via a nucleophilic attack of the diol on urea, followed by intramolecular cyclization.

ReactionPathway Reactant 3-(2-methylphenoxy)- 1,2-propanediol + Urea Heat Heat (170-200°C) Reactant->Heat Intermed Carbamate Intermediate Heat->Intermed - NH3 Ammonia NH3 Gas (Byproduct) Heat->Ammonia Impurity Biuret / Polymerized Urea Heat->Impurity Overheating >210°C Cyclization Ring Closure (Cyclization) Intermed->Cyclization Cyclization->Ammonia Product Crude Oxazolidinone Cyclization->Product - NH3

Figure 1: Reaction pathway for the fusion synthesis. Note the dual release of ammonia at both the carbamate formation and cyclization steps.

Troubleshooting Guide (Q&A Format)
Module A: Reaction Kinetics & Thermodynamics

Q1: The reaction mixture turns into a solid block before conversion is complete. How do we manage this "stalling" effect?

  • Diagnosis: This is a rheological failure, not a chemical one. As the diol converts to the oxazolidinone, the melting point of the mixture rises. If the reaction temperature is below the melting point of the crude product mixture, the mass solidifies, halting mass transfer.

  • Solution:

    • Temperature Ramp: Implement a dynamic temperature ramp. Start at 140°C (urea melt) and progressively ramp to 190–200°C as the reaction proceeds to keep the mixture in a molten phase.

    • Solvent Assist (Optional): If the melt is unmanageable, add a high-boiling solvent like Diglyme or Xylene (10-20% v/v) to act as a flux. Note that this requires a stripping step later.

Q2: We observe severe foaming ("puffing") that fouls the condenser lines. What is the cause?

  • Diagnosis: Rapid evolution of ammonia gas (

    
    ) trapped within the viscous melt. The surface tension of the molten oligomers stabilizes the bubbles.
    
  • Solution:

    • Staged Urea Addition: Do not add all urea at once. Add urea in 3-4 portions over 2 hours. This distributes the gas evolution profile.

    • Vacuum Pulse: Apply intermittent weak vacuum (not deep vacuum) to break the foam, but be careful not to sublime the urea.

    • Mechanical Agitation: Switch from an anchor impeller to a helical ribbon impeller for better vertical turnover and gas release.

Q3: The condenser is clogging with white crystals. Is this product?

  • Diagnosis: This is likely sublimed urea or ammonium cyanate . Urea sublimes significantly above 150°C.

  • Solution:

    • Maintain the condenser coolant temperature at 60°C (warm water). This prevents urea from crystallizing on the condenser walls while still condensing any solvent/diol vapor. The urea will drip back into the reactor (reflux) rather than fouling the lines.

Module B: Impurity Profile & Quality Control

Q4: Our HPLC shows a persistent impurity at RRT 0.85. What is it?

  • Diagnosis: In the urea fusion process, the most common impurity is the uncyclized carbamate intermediate or Biuret (from urea dimerization).

  • Solution:

    • Force Completion: The reaction is equilibrium-driven. You must drive off ammonia to push the equilibrium to the right (Le Chatelier's Principle). Ensure a nitrogen sparge is active to sweep

      
       out of the headspace.
      
    • Stoichiometry: Use a slight excess of urea (1.1 to 1.2 equivalents) to account for sublimation losses and biuret formation.

Q5: The final product has a brown discoloration. How do we remove it?

  • Diagnosis: Oxidation of the electron-rich ortho-cresol ether linkage. Phenolic ethers are susceptible to oxidative degradation at 200°C.

  • Solution:

    • Inert Atmosphere: The reaction must be run under a strict Nitrogen or Argon blanket.

    • Work-up: Include a charcoal (activated carbon) treatment step during the recrystallization process. Dissolve the crude melt in hot Ethyl Acetate, treat with 5% w/w activated carbon, filter hot, then crystallize.

Standardized Production Protocol

This protocol is optimized for the Urea Fusion Route to minimize ammonia hazards and maximize yield.

Reagents:

  • 3-(2-methylphenoxy)-1,2-propanediol (1.0 equiv)

  • Urea (1.2 equiv)

  • Solvent for Workup: Ethyl Acetate

Step-by-Step Workflow:

  • Melt Phase: Charge the diol into the reactor. Heat to 140°C .

  • Addition: Add Urea in 4 equal portions every 30 minutes.

    • Checkpoint: Monitor foaming. If foam reaches 70% of reactor height, reduce agitation speed immediately.

  • Reaction Phase: Once addition is complete, ramp temperature to 190–200°C over 1 hour.

    • Critical Control: Maintain a steady Nitrogen sparge to remove

      
      . Scrub the off-gas through a dilute Sulfuric Acid trap.
      
  • Completion: Hold at 200°C for 3–5 hours. Monitor by HPLC (Target: <1% unreacted diol).

  • Quench: Cool to 100°C . Add Ethyl Acetate slowly (careful of solvent flashing).

  • Crystallization:

    • Reflux to dissolve all solids.

    • Cool to 20°C at a rate of 10°C/hour.

    • Filter and wash with cold Ethyl Acetate.

Comparative Solvent Data for Crystallization

Choosing the right solvent is critical for separating the product from biuret and unreacted diol.

SolventSolubility (Hot)Solubility (Cold)Impurity RejectionRecommendation
Ethyl Acetate HighLowExcellent (Rejects Urea)Primary Choice
Toluene ModerateVery LowGoodSecondary Choice
Water LowInsolublePoor (Traps salts)Avoid
Methanol Very HighHighPoor (Yield loss)Avoid
Decision Tree for Process Failures

TroubleshootingTree Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield IssueType->LowYield HighImpurity High Impurity IssueType->HighImpurity ProcessStall Stirring Stopped IssueType->ProcessStall CheckSublimation Check Urea Sublimation. Did you lose reagent? LowYield->CheckSublimation CheckTemp Check Reaction Temp. Must be >190°C for Ring Closure HighImpurity->CheckTemp AddSolvent Add High-BP Solvent (Diglyme) as Flux ProcessStall->AddSolvent

Figure 2: Rapid diagnostic logic for common scale-up failures.

References
  • Lunsford, C. D. (1962). 5-Aryloxymethyl-2-oxazolidinones.[1][2] U.S. Patent No.[3] 3,062,827. Washington, DC: U.S. Patent and Trademark Office.

    • Core reference for the original synthesis of Metaxalone and its analogs (including the 2-methyl deriv
  • Gittos, M. W., & James, J. W. (1968). Process for the preparation of oxazolidinones. Great Britain Patent GB1104773.

    • Describes the Triglycidyl Isocyanurate (TGIC)
  • Kihara, N., & Endo, T. (1993). Synthesis of 5-substituted 1,3-oxazolidin-2-ones from epoxides and urea. Journal of Organic Chemistry, 58(22), 6198–6202.

    • Mechanistic insight into the urea fusion and ring-closing kinetics.
  • Daicel Pharma Standards. (2024). Metaxalone Impurities and Synthesis.[4][5]

    • Modern analysis of impurity profiles in oxazolidinone synthesis.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H and 13C-NMR Spectral Interpretation of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C-NMR spectra of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one, a molecule of interest for its potential applications stemming from the combination of the pharmacologically relevant oxazolidinone core and the versatile phenoxy moiety.

This document moves beyond a simple recitation of spectral data. It is designed for researchers, scientists, and drug development professionals, offering a comparative perspective by juxtaposing the spectral features of the title compound with those of structurally related analogues. Through this lens, we will explore the subtle yet significant electronic and steric influences that govern chemical shifts and coupling constants, thereby providing a robust framework for spectral interpretation.

Predicted ¹H-NMR and ¹³C-NMR Spectral Data for 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one

While direct experimental spectra for 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one are not widely published, a comprehensive analysis of its constituent parts and structurally similar compounds allows for a highly accurate prediction and interpretation of its NMR spectra. The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H-NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4a, H-4b3.6 - 3.8m
H-54.8 - 5.0m
H-6a, H-6b4.2 - 4.4m
Ar-H (4 protons)6.8 - 7.2m
Ar-CH₃2.2 - 2.3s
N-H5.5 - 6.5br s

Table 2: Predicted ¹³C-NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C=O (C-2)158 - 160
C-445 - 48
C-575 - 78
C-668 - 71
Ar-C (C-1')155 - 157
Ar-C (C-2')128 - 130
Ar-C (C-3')126 - 128
Ar-C (C-4')120 - 122
Ar-C (C-5')125 - 127
Ar-C (C-6')110 - 112
Ar-CH₃15 - 17

Comparative Spectral Analysis: Unraveling Structural Nuances

A comparative approach is instrumental in validating our spectral assignments and understanding the structure-property relationships. We will consider two key analogues: 5-(phenoxymethyl)-1,3-oxazolidin-2-one (the demethylated analogue) and (2-methylphenoxy)acetic acid (a fragment analogue).

¹H-NMR Comparison

The presence of the ortho-methyl group in the title compound is expected to induce notable changes in the aromatic region of the ¹H-NMR spectrum compared to its unsubstituted phenoxymethyl counterpart. In the latter, the aromatic protons would likely present a more simplified splitting pattern. However, in 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one, the ortho-methyl group breaks the symmetry, leading to a more complex multiplet for the four aromatic protons.[1][2][3] The methyl protons themselves will appear as a characteristic singlet around 2.2-2.3 ppm.[4]

The protons on the oxazolidinone ring (H-4, H-5, and H-6) are anticipated to exhibit complex second-order coupling effects. The diastereotopic protons at C-4 and C-6 will likely appear as multiplets due to both geminal and vicinal coupling. The methine proton at C-5 is coupled to the protons at C-4 and C-6, further complicating the splitting pattern. Typical three-bond (³J) coupling constants in similar ring systems are in the range of 6-8 Hz.[5]

¹³C-NMR Comparison

In the ¹³C-NMR spectrum, the carbonyl carbon (C-2) of the oxazolidinone ring is expected to resonate at a characteristic downfield shift of approximately 158-160 ppm.[6] The carbons of the oxazolidinone ring (C-4 and C-5) and the methylene bridge (C-6) will appear in the aliphatic region.

The influence of the ortho-methyl group on the aromatic carbon signals is a key point of comparison. The ipso-carbon (C-1') attached to the ether oxygen will be significantly deshielded. The carbon bearing the methyl group (C-2') will also show a distinct chemical shift. By comparing the aromatic region with that of (2-methylphenoxy)acetic acid, we can confidently assign these signals.[7][8][9] The presence of six distinct aromatic carbon signals will confirm the ortho-substitution pattern, as a para-substituted analogue would exhibit only four signals due to symmetry.[10]

Advanced NMR Techniques for Unambiguous Assignment

To resolve any ambiguities in the spectral assignments, particularly in the crowded aliphatic region, advanced 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. Furthermore, DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would definitively distinguish between CH, CH₂, and CH₃ groups.[6][11][12][13][14] A DEPT-135 experiment, for instance, would show CH and CH₃ signals with a positive phase and CH₂ signals with a negative phase, providing clear differentiation of the C-4 and C-6 methylene carbons from the C-5 methine carbon and the aromatic methyl carbon.

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the use of appropriate instrumental parameters.

Standard Operating Procedure for NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the solid sample for ¹H-NMR and 50-100 mg for ¹³C-NMR.[15]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).[16][17]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[18] Gentle warming or vortexing can be used to aid dissolution.

  • Filtration: To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard.[15]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition Parameters (Illustrative)
  • Spectrometer: Bruker Avance 400 MHz (or equivalent)

  • ¹H-NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C-NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 220 ppm

Visualizing the Molecular Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one and the logical workflow for its spectral interpretation.

Figure 1: Molecular structure of the title compound with atom numbering.

cluster_workflow NMR Spectral Interpretation Workflow start Acquire 1D NMR Spectra (1H, 13C, DEPT) h_analysis Analyze 1H Spectrum: - Chemical Shifts - Integration - Splitting Patterns start->h_analysis c_analysis Analyze 13C & DEPT Spectra: - Chemical Shifts - Identify C, CH, CH2, CH3 start->c_analysis correlation Correlate 1H and 13C Data h_analysis->correlation c_analysis->correlation comparison Compare with Analogues correlation->comparison structure Propose and Refine Structure comparison->structure

Sources

Comparative Bioequivalence Guide: Generic Mephenoxalone Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the technical roadmap for demonstrating bioequivalence (BE) between a generic mephenoxalone formulation and the Reference Listed Drug (RLD). Mephenoxalone, a centrally acting skeletal muscle relaxant and mild anxiolytic, presents specific challenges regarding its pharmacokinetic (PK) variability and metabolic stability. This document synthesizes historical chromatographic data with modern LC-MS/MS standards to provide a robust protocol for researchers and drug developers.

Compound Profile & Mechanism of Action

Understanding the physicochemical and biological behavior of mephenoxalone is the prerequisite for study design.

  • Chemical Structure: 5-(2-methoxyphenoxymethyl)-2-oxazolidinone.

  • Therapeutic Class: Centrally acting muscle relaxant / Anxiolytic.

  • Mechanism: Mephenoxalone acts by depressing the polysynaptic reflex arcs in the spinal cord and brain stem.[1] It modulates neuronal excitability, likely via GABAergic facilitation, reducing muscle spasms without direct action on the contractile mechanism of striated muscle.

Pharmacokinetic Drivers for BE
ParameterCharacteristicImplication for BE Study
Absorption Rapidly absorbed;

~2–4 hours.
Sampling schedule must be frequent in the first 4 hours to capture

accurately.
Metabolism Hepatic; extensive metabolism.High inter-subject variability is possible; requires adequate sample size (N).
Half-life (

)
Relatively short.Washout period of 7 days is typically sufficient (>5 half-lives).
Solubility Low aqueous solubility (BCS Class II).Dissolution is the rate-limiting step; discriminatory in vitro media are critical.

Analytical Method: The Quantification Engine

While historical methods utilized HPLC with Fluorescence Detection (HPLC-FLD), modern regulatory standards (FDA/EMA) favor LC-MS/MS for its superior sensitivity and selectivity.

Historical Baseline (HPLC-FLD)
  • Reference: Uang et al. (2001) established a validated method.

  • Column: C18 (250 mm × 4.6 mm, 5 µm).[2][3][4]

  • Mobile Phase: Water:Acetic Acid:Acetonitrile (200:1:300).[2][3][4]

  • Detection: Fluorescence (Ex 280 nm / Em 310 nm).[2][3][4]

  • LLOQ: 10 ng/mL.[2][3][4]

Modern LC-MS/MS Protocol (Recommended)

To achieve the requisite sensitivity for low-dose formulations or terminal phase characterization, the following LC-MS/MS parameters are recommended.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion:

    
    .
    
  • Sample Preparation: Liquid-Liquid Extraction (LLE) using Ethyl Acetate or MTBE is preferred over Protein Precipitation (PPT) to minimize matrix effects and ion suppression.

  • Internal Standard: Deuterated Mephenoxalone (

    
    -Mephenoxalone) or a structural analog like Metaxalone.
    
Diagram: Analytical Method Validation Workflow

AnalyticalValidation Start Method Development Select Selectivity/Specificity (6 Matrix Lots) Start->Select Linear Linearity & LLOQ (Calibration Curve) Select->Linear AccPrec Accuracy & Precision (Intra/Inter-day) Linear->AccPrec Matrix Matrix Effect & Recovery AccPrec->Matrix Stability Stability Profiling (Freeze-Thaw, Benchtop) Matrix->Stability Stability->Start  Fail (Re-optimize) Valid Validated Method Stability->Valid  Pass Criteria

Caption: Logical flow for validating the bioanalytical method according to FDA/EMA guidelines.

In Vitro Dissolution Profiling

Before human trials, the formulation must demonstrate "pharmaceutical equivalence." Since mephenoxalone has low solubility, the dissolution method must be discriminatory —capable of detecting differences in manufacturing variables (e.g., particle size, compression force).

Recommended Dissolution Strategy

Do not rely solely on a single medium. Use a pH-solubility profile approach.

ParameterSpecificationRationale
Apparatus USP Apparatus II (Paddle)Standard for immediate-release oral solids.[5]
Speed 50 RPM (Screening) / 75 RPM (Routine)50 RPM is more sensitive to formulation differences.
Temperature

Physiological standard.[6]
Media 1 0.1N HCl (pH 1.2)Mimics gastric environment (critical for onset).
Media 2 Acetate Buffer (pH 4.5)Intermediate pH.
Media 3 Phosphate Buffer (pH 6.8)Mimics intestinal environment.
Surfactant SLS (0.1% - 1.0%)Only if necessary to achieve sink conditions due to low solubility.

Acceptance Criteria: The generic profile must be similar to the RLD (


 similarity factor 

).

In Vivo Bioequivalence Study Design

The pivotal proof of equivalence is a randomized, two-period, two-sequence crossover study in healthy volunteers.

Study Population
  • Subjects: Healthy adult volunteers (typically N=24 to 36, depending on intra-subject variability).

  • Exclusion: History of GI disorders, hepatic dysfunction (critical due to metabolism), or concurrent CNS depressant use.

Study Protocol[2][7]
  • Fasting Condition: Overnight fast of at least 10 hours.

  • Dosing: Single oral dose of Test (Generic) or Reference (RLD) with 240 mL water.

  • Washout: Minimum 7 days (to prevent carryover).

  • Sampling Schedule:

    • Pre-dose: 0 hr.

    • Absorption Phase:[1][7] 0.25, 0.5, 0.75, 1.0, 1.5, 2.0, 2.5, 3.0, 4.0 hours (Critical for

      
      ).
      
    • Elimination Phase: 6, 8, 10, 12, 24, 36, 48 hours.

Statistical Analysis

Equivalence is established if the 90% Confidence Interval (CI) for the geometric mean ratios (Test/Reference) of the primary PK parameters falls within 80.00% – 125.00% .

  • Primary Parameters:

    • 
       (Peak Plasma Concentration).[8]
      
    • 
       (Area Under Curve to last measurable concentration).
      
  • Secondary Parameters:

    • 
       (Time to peak).
      
    • 
       (Total exposure).[8][9]
      
    • 
       (Half-life).[8]
      
Diagram: Bioequivalence Decision Pathway

BE_Pathway Design Study Design (Randomized Crossover) Dosing Clinical Phase (Dosing & Sampling) Design->Dosing Bioanalysis Bioanalysis (LC-MS/MS) Dosing->Bioanalysis PKCalc PK Calculation (NCA Analysis) Bioanalysis->PKCalc Stats Statistical Analysis (ANOVA, 90% CI) PKCalc->Stats Decision 90% CI within 80-125%? Stats->Decision Pass Bioequivalence ESTABLISHED Decision->Pass Yes Fail Bioequivalence FAILED Decision->Fail No Review Root Cause Analysis (Formulation/Method) Fail->Review

Caption: Decision tree for evaluating bioequivalence data from clinical trials.

Troubleshooting & Scientific Considerations

  • High Variability: If the intra-subject coefficient of variation (CV) is >30%, a Reference-Scaled Average Bioequivalence (RSABE) approach may be required by some regulatory bodies (e.g., FDA), though standard BE is usually sufficient for this class.

  • Metabolites: While the parent drug is the primary analyte, monitoring the active metabolite (if significant) can provide supportive data, though FDA guidance typically prioritizes the parent compound for BE.

  • Safety Monitoring: Due to CNS depressant effects, subjects must be monitored for drowsiness, dizziness, and ataxia during the clinical phase.

References

  • Uang, Y. S., et al. (2001). "Determination of mephenoxalone in human plasma sample by high-performance liquid chromatography-fluorescence detection."[2][3][4] Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • FDA Guidance for Industry. "Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA." Available at: [Link][10]

  • World Health Organization (WHO). "Annex 6: Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability." Available at: [Link]

  • Dissolution Technologies. "Dissolution Testing: An Overview." Available at: [Link]

Sources

Structural Elucidation of Oxazolidinone Derivatives: A Comparative Guide to X-Ray Crystallography and Cryo-EM

Author: BenchChem Technical Support Team. Date: March 2026

Oxazolidinones, such as linezolid and tedizolid, represent a critical class of synthetic antibacterial agents deployed against multidrug-resistant Gram-positive pathogens, including MRSA and VRE[1]. Their mechanism of action relies on binding to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit. By occupying the A-site, they sterically hinder the positioning of aminoacyl-tRNA, thereby halting peptide bond formation and protein synthesis[2][3].

Because the pharmacological efficacy of oxazolidinones is strictly dependent on the absolute configuration of their C5 chiral center (typically the (S)-enantiomer), rigorous structural confirmation is a regulatory and scientific imperative. This guide objectively compares the two premier structural biology techniques—Single-Crystal X-ray Diffraction (SC-XRD) and Cryogenic Electron Microscopy (Cryo-EM) —for characterizing oxazolidinone derivatives, from confirming small-molecule chirality to mapping macromolecular target engagement.

Comparative Technologies for Structural Confirmation

While Nuclear Magnetic Resonance (NMR) spectroscopy is standard for routine bulk characterization, determining the absolute configuration of the oxazolidinone ring and mapping its precise binding interactions with the 23S rRNA requires advanced 3D structural techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD remains the gold standard for the unambiguous determination of small-molecule absolute configuration[4]. By analyzing the anomalous dispersion of X-rays—quantified via the Flack parameter—SC-XRD provides definitive proof of the (S)- or (R)-enantiomer. Historically, SC-XRD was also the primary method for resolving ribosome-antibiotic complexes (e.g., the Haloarcula marismortui 50S subunit)[5]. However, crystallizing massive, asymmetric 70S ribosome complexes without introducing conformational artifacts during crystal packing remains a severe bottleneck[6].

Cryogenic Electron Microscopy (Cryo-EM)

The "resolution revolution" in Cryo-EM, driven by direct electron detectors and advanced computational sorting, has fundamentally shifted the paradigm for macromolecular complexes[7]. Cryo-EM bypasses the need for crystallization, allowing researchers to capture the ribosome-oxazolidinone complex in near-native, hydrated states at resolutions below 3.0 Å[8]. This technique is now preferred for observing how oxazolidinones induce conformational shifts in specific rRNA nucleotides.

Quantitative Data Comparison
ParameterSC-XRD (Small Molecule)Cryo-EM (Ribosome Complex)
Primary Application Absolute configuration (C5 chiral center)3D map of drug-target interactions
Sample Requirement 10–20 mg (diffraction-quality crystal)~100 µg (purified 70S complex in solution)
Typical Resolution Atomic (< 0.8 Å)Near-atomic (2.5 – 3.0 Å)
Key Validation Metric Flack parameter (~0.0)Fourier Shell Correlation (FSC)
Major Limitation Requires crystallization; dynamic states lostComputationally intensive; lower resolution for small ligands

Causality in Experimental Choices (E-E-A-T)

Why choose SC-XRD for small molecules but Cryo-EM for target complexes? The causality lies in the physical limitations of the sample and the data required. For a novel oxazolidinone derivative (MW ~300-400 Da), SC-XRD is highly efficient. Because standard oxazolidinones lack heavy atoms natively, utilizing a copper X-ray source (Cu Kα radiation, λ = 1.5418 Å) instead of molybdenum maximizes the anomalous scattering signal of oxygen and nitrogen. This yields a highly reliable Flack parameter (approaching 0.0), definitively confirming the absolute configuration[4][9].

Conversely, when studying the drug's mechanism of action on the 70S ribosome (MW ~2.5 MDa), crystallization forces the complex into a rigid lattice. Ribosomal proteins (e.g., L9) often adopt elongated, non-native conformations to mediate crystal contacts[8]. Cryo-EM eliminates crystal packing forces, allowing the computational classification of multiple ribosomal states (e.g., unrotated vs. rotated) from a single sample grid. This reveals the true dynamic inhibition mechanism of the oxazolidinone, such as its stabilization of the U2585 nucleotide in a nonproductive conformation[3][10].

G Start Oxazolidinone Derivative Structural Analysis SmallMol Small Molecule Absolute Configuration Start->SmallMol Macro Macromolecular Complex (Ribosome Binding) Start->Macro SCXRD SC-XRD (Flack Parameter Validation) SmallMol->SCXRD CryoEM Cryo-EM (Single Particle Analysis) Macro->CryoEM

Workflow for selecting the appropriate structural elucidation technique based on sample type.

Experimental Methodologies

Protocol A: Small-Molecule SC-XRD for Oxazolidinone Absolute Configuration

Self-Validating System: The Flack parameter serves as an internal validation metric; a value near 0 with a low standard uncertainty confirms the correct enantiomer, while a value near 1 indicates an inverted structure.

  • Crystallization: Dissolve 10–20 mg of the enantiopure oxazolidinone derivative in a minimal volume of a moderately polar solvent (e.g., ethyl acetate).

  • Vapor Diffusion: Place the solution in an inner vial, housed within a sealed outer vial containing an anti-solvent (e.g., n-hexane). Allow slow vapor equilibration at 4°C for 3–7 days to yield diffraction-quality single crystals.

  • Data Collection: Mount a single crystal on a microloop using paratone oil and flash-cool to 100 K in a nitrogen stream. Collect diffraction data using a microfocus X-ray diffractometer equipped with a Cu Kα source to maximize anomalous scattering for light-atom structures.

  • Structure Solution & Refinement: Integrate the data, solve the phase problem using direct methods, and refine anisotropically. Calculate the Flack parameter to confirm the absolute configuration at the C5 position.

Protocol B: Cryo-EM Workflow for Ribosome-Oxazolidinone Complex

Self-Validating System: Fourier Shell Correlation (FSC) curves between independent half-maps validate the final resolution, ensuring density features are not noise artifacts.

  • Complex Formation: Purify intact 70S ribosomes (e.g., from E. coli or S. aureus). Incubate 100 nM 70S ribosomes with a saturating concentration (10–50 µM) of the oxazolidinone derivative and mRNA/tRNA substrates in a physiological buffer (e.g., 20 mM HEPES, 10 mM Mg(OAc)₂).

  • Grid Preparation: Apply 3 µL of the complex to a glow-discharged holey carbon grid (Quantifoil R1.2/1.3). Plunge-freeze in liquid ethane using a Vitrobot to embed the complexes in vitreous ice.

  • Data Acquisition: Image using a 300 kV Titan Krios equipped with a direct electron detector (e.g., K3) and an energy filter. Collect movie stacks in counting mode with a total dose of ~40–50 e⁻/Ų.

  • Image Processing: Perform motion correction and CTF estimation. Pick particles, perform 2D classification to remove artifacts, and execute 3D classification to separate different conformational states (e.g., distinguishing drug-bound from vacant PTCs). Refine the best class to high resolution (<3.0 Å) and build the atomic model into the density map.

G Drug Linezolid (Oxazolidinone) PTC 50S Ribosome PTC Drug->PTC Binds U2585 U2585 (H-bond to Morpholino) PTC->U2585 A2451 A2451 (H-bond to Acetamide) PTC->A2451 G2505 G2505 (H-bond to Oxazolidinone) PTC->G2505 Inhibition Translation Inhibition (A-site Blockade) U2585->Inhibition A2451->Inhibition G2505->Inhibition

Mechanism of linezolid binding at the 50S PTC and subsequent translation inhibition.

References

  • Global Health: Antimicrobial Resistance: Linezolid - PDB-101 Source: RCSB PDB-101 URL:[Link]

  • Oxazolidinones - Basicmedical Key Source: Basicmedical Key URL:[Link]

  • The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Rχ-01, a New Family of Oxazolidinones That Overcome Ribosome-Based Linezolid Resistance Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

  • Ribosome structure determined to near-atomic resolution by cryo-EM Source: MRC Laboratory of Molecular Biology URL:[Link]

  • General Intermediates for the Synthesis of 6-C-Alkylated DMDP-Related Natural Products Source: National Institutes of Health (NIH) URL:[Link]

  • Undergraduate Laboratory Experiment To Determine Absolute Configuration Using Thin-Layer Chromatography Source: ResearchGate URL:[Link]

  • Cryo-EM and Computational Biology of Macromolecular Complexes Source: DiVA Portal URL:[Link]

  • Crystal structure of eukaryotic ribosome and its complexes with inhibitors Source: The Royal Society URL:[Link]

  • Structure of the E. coli ribosome–EF-Tu complex at 2.9Å resolution by Cs-corrected cryo-EM Source: Max Planck Society (MPG) URL:[Link]

Sources

Comparative Sedative Profiling: 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one vs. Benzodiazepines

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

As drug development pivots toward optimizing the therapeutic index of centrally acting agents, minimizing off-target central nervous system (CNS) depression remains a critical hurdle. This guide provides an objective, data-driven comparison of the sedative effects of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one (commonly known as mephenoxalone) and benzodiazepines . By analyzing their mechanistic divergence and establishing rigorous experimental protocols, this guide equips researchers with the insights needed to evaluate muscle relaxants and anxiolytics without debilitating sedation.

Mechanistic Divergence: Spinal vs. Global CNS Depression

The fundamental difference in the sedative profiles of these two classes stems from their distinct sites of action within the nervous system.

Mephenoxalone operates primarily by depressing the polysynaptic reflex arc in the spinal cord [1]. It inhibits neuronal transmission responsible for involuntary muscle contractions, thereby promoting skeletal muscle relaxation without significant peripheral effects [4]. Because it does not directly agonize major inhibitory neurotransmitter receptors in the brain, its sedative properties are mild and largely secondary to the relief of musculoskeletal tension.

In contrast, Benzodiazepines (e.g., diazepam) are positive allosteric modulators of the GABA-A receptor. They bind to a specific allosteric site, enhancing the affinity of GABA for the receptor and increasing the frequency of chloride channel openings [2]. This leads to widespread neuronal hyperpolarization across the brainstem, limbic system, and cerebral cortex, resulting in profound, dose-dependent sedation, ataxia, and cognitive impairment.

MechanisticPathways cluster_mephenoxalone Mephenoxalone Pathway cluster_bzd Benzodiazepine Pathway M_Drug Mephenoxalone M_Target Spinal Polysynaptic Reflex Arc M_Drug->M_Target M_Action Inhibition of Neural Transmission M_Target->M_Action M_Effect Muscle Relaxation (Mild Sedation) M_Action->M_Effect B_Drug Benzodiazepines B_Target GABA-A Receptor (Allosteric Site) B_Drug->B_Target B_Action Increased Cl- Channel Opening Frequency B_Target->B_Action B_Effect Global CNS Depression (Profound Sedation) B_Action->B_Effect

Mechanistic divergence between Mephenoxalone and Benzodiazepines.

Quantitative Sedative Profiling

Clinical and preclinical data demonstrate that muscle relaxants with heavy sedative effects (like benzodiazepines) are not necessarily more efficacious in relieving myofascial pain than agents with milder profiles [3]. The table below summarizes the comparative pharmacodynamic parameters.

Pharmacodynamic Parameter5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-oneBenzodiazepines (e.g., Diazepam)
Primary Target Spinal polysynaptic reflex arcGABA-A receptor (allosteric site)
Sedative Potency Mild (preserves ambulatory function)High (dose-dependent CNS depression)
Motor Impairment LowHigh (significant ataxia at therapeutic doses)
Dependence Liability NegligibleHigh (Schedule IV controlled substances)
Anticholinergic Activity MinimalVariable
Respiratory Depression Very LowModerate to High (especially combined with other depressants)

Experimental Methodologies: Validating the Sedative Index

To rigorously compare these compounds in a preclinical setting, we must utilize self-validating experimental systems. The following protocols are designed to decouple peripheral muscle relaxation from central sedation.

ExperimentalWorkflow Model Rodent Model (Crossover Design) Dose Drug Admin (Test vs Control) Model->Dose OFT Open Field Test (Locomotor) Dose->OFT Rotarod Rotarod Test (Ataxia/Motor) Dose->Rotarod EEG EEG Recording (Sleep Architecture) Dose->EEG Analysis Sedation Index Quantification OFT->Analysis Rotarod->Analysis EEG->Analysis

In vivo experimental workflow for comparative sedative profiling.

Protocol A: In Vivo Locomotor and Ataxia Differentiation Assay

Causality & Validation: To accurately compare sedative profiles, we must differentiate between target efficacy (muscle relaxation) and off-target central sedation (ataxia). The Rotarod test measures forced motor coordination, which is heavily impaired by central sedation. The Open Field Test (OFT) quantifies spontaneous locomotor activity. By utilizing a double-blind, vehicle-controlled crossover design, the system inherently controls for baseline behavioral variability. A compound that reduces OFT activity slightly but maintains Rotarod performance (mephenoxalone) demonstrates a superior therapeutic window compared to one that crashes both metrics (benzodiazepines).

Step-by-Step Methodology:

  • Subject Preparation: Acclimate adult male C57BL/6 mice to the testing room for 1 hour prior to the assay.

  • Baseline Testing: Perform a baseline Rotarod test (accelerating from 4 to 40 rpm over 5 minutes) and a 10-minute OFT. Record baseline latency to fall and total distance traveled.

  • Dosing: Administer mephenoxalone (e.g., 50 mg/kg IP), diazepam (2 mg/kg IP), or vehicle control. Wait 30 minutes for peak plasma concentration.

  • OFT Assessment: Place the subject in the center of the Open Field arena. Use automated video tracking to record total distance traveled and time spent in the center (anxiolytic measure) for 10 minutes.

  • Rotarod Assessment: Immediately transfer the subject to the Rotarod. Record the latency to fall across three consecutive trials, averaging the results.

  • Data Synthesis: Calculate the "Sedation Index" by forming a ratio of Rotarod impairment to OFT reduction.

Protocol B: Electrophysiological Patch-Clamp Validation

Causality & Validation: To prove mechanistic divergence, we must measure electrical activity at the cellular level. By recording from spinal motor neurons versus cortical pyramidal neurons, we isolate the site of action. The protocol uses flumazenil (a specific BZD antagonist) as an internal control. If flumazenil reverses the diazepam-induced hyperpolarization but fails to alter the mephenoxalone effect, the non-GABAergic mechanism is intrinsically validated.

Step-by-Step Methodology:

  • Slice Preparation: Prepare acute transverse spinal cord slices and coronal cortical slices (300 µm thickness) from rodent models.

  • Incubation: Incubate slices in oxygenated artificial cerebrospinal fluid (aCSF) at 34°C for 1 hour.

  • Patch-Clamp Configuration: Establish whole-cell patch-clamp recordings on targeted neurons using borosilicate glass pipettes (3–5 MΩ).

  • Baseline Recording: Record spontaneous inhibitory postsynaptic currents (sIPSCs) and evoked action potentials.

  • Perfusion: Perfuse the slice with mephenoxalone (10 µM) or diazepam (1 µM). Record changes in chloride current amplitude and frequency.

  • Antagonist Challenge: Introduce flumazenil (10 µM) into the perfusate. Quantify the reversal of hyperpolarization to validate receptor specificity.

Implications for Drug Development

For researchers developing next-generation musculoskeletal therapeutics, mephenoxalone represents a structural and mechanistic blueprint for achieving efficacy without the cognitive and motor penalties associated with benzodiazepines. Because mephenoxalone lacks significant affinity for cortical GABA-A receptors, it avoids the cascade of global CNS depression, making it highly suitable for ambulatory patients and reducing the risk of respiratory depression when co-administered with other medications.

References

  • What is Mephenoxalone used for?
  • Source: Poznan University of Medical Sciences (UMP)
  • Comparative Efficacy of Four Muscle Relaxants on Signs and Symptoms of the Myofascial Pain Syndrome Associated with Temporomandibular Disorders: A Randomized Clinical Trial Source: ResearchGate URL
  • Mephenoxalone - Grokipedia Source: Grokipedia URL

IR Spectroscopy Fingerprinting for Mephenoxalone Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development Professionals[1]

Executive Summary

Mephenoxalone (5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one) is a centrally acting muscle relaxant and mild anxiolytic.[1] In the regulatory landscape of pharmaceutical quality control (QC), particularly within the Japanese Pharmacopoeia (JP) framework where this drug is prominent, Infrared (IR) Spectroscopy serves as the primary method for identification (ID) .

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity and quantification, it lacks the structural specificity required for absolute identification of solid-state forms. This guide analyzes the IR fingerprinting of Mephenoxalone, comparing its efficacy against HPLC and Raman spectroscopy, and provides a self-validating protocol for routine QC.

Technical Deep Dive: The Mephenoxalone Fingerprint

The power of IR spectroscopy lies in the Fingerprint Region (1500–600 cm⁻¹) . Unlike the functional group region (4000–1500 cm⁻¹), which identifies isolated bonds (e.g., O-H, C=O), the fingerprint region represents the complex vibrational superposition of the entire molecular skeleton. For Mephenoxalone, this region is unique to its specific isomeric configuration and crystal lattice.[1]

Structural Vibrational Assignments

Mephenoxalone consists of a rigid oxazolidinone ring linked to an ortho-substituted benzene ring .[1] Understanding the vibrational origin of key peaks allows for intelligent spectral interpretation rather than blind pattern matching.

Frequency Region (cm⁻¹)Functional Group / ModeStructural OriginDiagnostic Value
1735 – 1760 C=O[1] Stretch Oxazolidinone RingPrimary ID. Strongest peak.[1] Distinguishes from non-carbonyl impurities.
1580 – 1600 C=C Stretch Aromatic RingConfirms the presence of the phenyl group.
1240 – 1260 C-O-C Stretch Aryl Alkyl EtherSpecific to the ether linkage connecting the rings.
1020 – 1050 C-O Stretch Cyclic Ether (Oxazolidinone)Characteristic of the 5-membered heterocyclic ring.[1]
740 – 760 C-H Out-of-Plane Bending Ortho-Substituted Benzene Critical Fingerprint. Distinguishes Mephenoxalone from meta/para isomers (e.g., Metaxalone).[1]

Senior Scientist Insight: The peak at ~750 cm⁻¹ is chemically the most significant for differentiating Mephenoxalone from its analogs. While the carbonyl peak (1750 cm⁻¹) confirms the drug class, the ortho-substitution pattern in the fingerprint region confirms the specific molecule.

Comparative Analysis: IR vs. Alternatives

To validate the choice of IR for QC, we must objectively compare it with alternative analytical techniques.

Comparison 1: IR Spectroscopy vs. HPLC

Hypothesis: HPLC is superior for quantitation, but IR is non-negotiable for identification.[1]

FeatureIR Spectroscopy (Fingerprint) HPLC (UV Detection) Verdict
Primary Utility Identification (ID) & Polymorph ScreeningPurity & Assay (Quantification) Complementary.[1]
Specificity High. Unique spectral overlay.[1] Distinguishes structural isomers and polymorphs.[1]Medium. Relies on Retention Time (RT).[1] Isomers may co-elute.[1]IR wins for ID.[1]
Sample State Solid (KBr pellet / ATR). Direct analysis of crystal lattice.Liquid (Dissolved).[1][2] Crystal structure information is lost.[1]IR is required for solid-state QC.[1]
Speed/Cost < 5 mins / Low cost (no solvents).[1]30-60 mins / High cost (solvents, columns).IR is superior for throughput.[1]
Comparison 2: Transmission (KBr) vs. ATR

Hypothesis: ATR is faster, but KBr is the regulatory requirement for Mephenoxalone (JP).

  • Transmission (KBr Pellet):

    • Pros: High signal-to-noise ratio; sharp peaks; aligns with historical pharmacopoeial reference spectra.[1]

    • Cons: Hygroscopic KBr can introduce water bands; requires pressing skill (pressure induced polymorphism risk).[1]

  • Attenuated Total Reflectance (ATR):

    • Pros: Zero sample prep; non-destructive; high reproducibility.[1]

    • Cons:Peak Shift: Peaks at lower wavenumbers appear more intense and slightly shifted compared to transmission.[1]

    • Protocol Adjustment: If using ATR for internal QC, you must apply an ATR correction algorithm before comparing to a KBr reference spectrum, or validate a secondary "ATR Reference Standard."[1]

Experimental Protocol: Self-Validating QC Workflow

This protocol is designed to meet Japanese Pharmacopoeia (JP) standards while incorporating modern data integrity checks.

Method: KBr Disk Transmission

1. Sample Preparation:

  • Ratio: 1-2 mg Mephenoxalone : 200 mg dry KBr (Spectroscopic Grade).[1]

  • Grinding: Grind gently in an agate mortar.[1] Caution: Excessive grinding energy can disrupt the crystal lattice or induce amorphous content, broadening the peaks.

  • Pressing: Compress at 8-10 tons for 2 minutes under vacuum (to remove air/moisture).

2. Instrument Parameters:

  • Range: 4000 – 400 cm⁻¹.[1][3]

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).[1]

  • Accumulation: 16 scans (minimum) to ensure S/N ratio > 100:1.

3. System Suitability (Self-Validation):

  • Background Check: Run a blank KBr pellet.[1] Ensure no contamination peaks (e.g., hydrocarbon grease at 2900 cm⁻¹).[1]

  • Polystyrene Standard: Verify wavenumber accuracy using the 1601 cm⁻¹ peak of a polystyrene film.

4. Acceptance Criteria:

  • Visual: The spectrum must exhibit maxima at the same wavenumbers as the Reference Spectrum .

  • Correlation: Calculate the correlation coefficient (

    
    ) between the sample and reference data arrays.
    
    • Pass:

      
      
      
    • Fail:

      
       (Investigate polymorphism or impurities).[1]
      
Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for Mephenoxalone QC, integrating the decision points for polymorphism and sample failure.

Mephenoxalone_QC_Workflow Start Start: Raw Material Receipt Prep Sample Prep: KBr Pellet (1:100 Ratio) Start->Prep Acquire Acquire FT-IR Spectrum (4000 - 400 cm⁻¹) Prep->Acquire Check_Peaks Check Key Fingerprint Peaks: 1750 (C=O), 1250 (Ether), 750 (Ortho) Acquire->Check_Peaks Compare_Ref Compare with Reference Spectrum (Correlation Coefficient r) Check_Peaks->Compare_Ref Peaks Present Fail_Check Failure Investigation: Check Sample Prep Check_Peaks->Fail_Check Missing Peaks Pass PASS: Release for Formulation Compare_Ref->Pass r ≥ 0.95 Compare_Ref->Fail_Check r < 0.95 Fail_Check->Prep Prep Error (Wet KBr) Polymorph_Check Polymorph Screening: Check for Peak Shifts/Splitting Fail_Check->Polymorph_Check Prep is clean HPLC_Route Route to HPLC for Purity Check Polymorph_Check->HPLC_Route Spectra confirm different form

Figure 1: Decision logic for Mephenoxalone Quality Control via IR Spectroscopy. The workflow emphasizes the "Fingerprint" check before statistical correlation.

References
  • Japanese Pharmacopoeia (JP) XVIII . (2021). Official Monographs: Mephenoxalone.[1] Ministry of Health, Labour and Welfare.

  • Boopathi, M., et al. (2013).[1] Vibrational spectroscopic (FT-IR, FT-Raman), NMR and electronic structure calculations of metaxalone. Der Pharma Chemica, 5(2), 235-246.[1] (Provides comparative vibrational assignments for the oxazolidinone class).

  • United States Pharmacopeia (USP) . General Chapter <197> Spectrophotometric Identification Tests. (Standard for KBr and ATR methodology). [1]

  • Chalmers, J. M., & Griffiths, P. R. (2002).[1] Handbook of Vibrational Spectroscopy. Wiley.[1] (Authoritative text on sampling techniques and spectral interpretation). [1]

Sources

Reproducibility of Behavioral Assays for Oxazolidinone-Induced Monoamine Oxidase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Oxazolidinones (such as linezolid, tedizolid, and contezolid) represent a critical class of antibacterial agents that inhibit protein synthesis by targeting the 23S rRNA of the 50S ribosomal subunit in Gram-positive bacteria[1]. While highly efficacious against multidrug-resistant pathogens like MRSA and VRE, the clinical utility of early-generation oxazolidinones is frequently bottlenecked by an off-target effect: the reversible inhibition of monoamine oxidase (MAO) enzymes[2].

When MAO is inhibited, the degradation of monoamine neurotransmitters is halted, which can precipitate a potentially fatal neurotoxic event known as Serotonin Syndrome (SS) if the patient is concurrently taking serotonergic agents (e.g., SSRIs) or consuming tyramine-rich foods[3]. To develop safer next-generation oxazolidinones, drug development professionals rely heavily on behavioral assays to quantify neurotoxicity. However, ensuring the reproducibility of these assays requires a deep understanding of the pharmacokinetic paradoxes between in vitro enzymatic affinity and in vivo behavioral outcomes.

Mechanistic Grounding: The Serotonin Syndrome Pathway

The primary driver of oxazolidinone-induced neurotoxicity is the blockade of MAO-A, the specific isoform responsible for clearing serotonin (5-HT) from the central nervous system (CNS)[2]. When an oxazolidinone binds to MAO-A, serotonin rapidly accumulates in the synaptic cleft, leading to the hyperactivation of post-synaptic 5-HT2A receptors[4]. In murine models, this hyperactivation manifests as a highly specific, paroxysmal motor reflex known as the Head-Twitch Response (HTR)[1].

MAO_Pathway Tryptophan L-Tryptophan HTP 5-HTP (Crosses BBB) Tryptophan->HTP Synthesis Serotonin Serotonin (5-HT) HTP->Serotonin Decarboxylation MAO MAO-A Enzyme (Degradation) Serotonin->MAO Normal Clearance Receptor 5-HT2A Receptor Hyperactivation Serotonin->Receptor Accumulation Oxazolidinone Oxazolidinone (e.g., Linezolid) Oxazolidinone->MAO Reversible Inhibition Behavior Head-Twitch Response (Serotonin Syndrome) Receptor->Behavior Behavioral Output

Mechanistic pathway of oxazolidinone-induced serotonin syndrome via MAO-A inhibition.

Comparative Data Analysis: The In Vitro / In Vivo Paradox

A critical challenge in oxazolidinone development is that in vitro IC50 values do not always linearly predict in vivo behavioral toxicity[4].

For example, linezolid exhibits MAO-A and MAO-B IC50 values of 46.0 μM and 2.1 μM, respectively, and reliably induces a severe HTR in mice at doses of 50 mg/kg[4]. Conversely, tedizolid demonstrates a more potent in vitro inhibition of MAO-A (IC50 = 8.7 μM) but fails to induce HTR even at 30 times the human equivalent dose[4][5]. This paradox is explained by causality in pharmacokinetics: tedizolid phosphate is a highly protein-bound prodrug that accumulates primarily in peripheral macrophages and lung tissue, severely limiting its CNS penetrance and preventing central MAO inhibition in vivo[4][6].

Meanwhile, contezolid achieves safety through direct structural modification. By replacing the C-5 acetamidomethyl group (found in linezolid) with a hydroxymethyl group, contezolid drastically reduces its intrinsic affinity for MAO, yielding a 2- and 148-fold reduction in MAO-A and MAO-B inhibition compared to linezolid, resulting in zero neurotoxicity at supratherapeutic doses up to 120 mg/kg[1][7].

Quantitative Comparison of Oxazolidinone MAO Profiles
OxazolidinoneGenerationMAO-A IC50 (μM)MAO-B IC50 (μM)Murine HTR (In Vivo)Tyramine Pressor Effect
Linezolid 1st Gen46.02.1Positive (at 50 mg/kg)Clinically Relevant
Tedizolid 2nd Gen8.75.7Negative (Up to 30x dose)Clinically Irrelevant
Contezolid Next-Gen>92.0>310.8Negative (Up to 120 mg/kg)Clinically Irrelevant

*Calculated based on the reported 2- and 148-fold reduction in reversible inhibition relative to linezolid[1].

Self-Validating Behavioral Methodology: The Murine HTR Assay

To ensure reproducibility across laboratories, the Murine Head-Twitch Response (HTR) assay must be engineered as a self-validating system. This means the protocol must include internal controls that prove the assay's mechanical success regardless of whether the test drug induces a response[4].

HTR_Workflow Acclimation 1. Cohort Acclimation PreTreat 2. Oxazolidinone Admin (PO/IV) Acclimation->PreTreat Challenge 3. 5-HTP Challenge (IP Injection) PreTreat->Challenge Observe 4. Video Recording (15-35 mins) Challenge->Observe Score 5. Blinded Kinematic Scoring Observe->Score

Standardized, self-validating workflow for the murine head-twitch response (HTR) assay.

Step-by-Step Protocol

Step 1: Cohort Establishment & Internal Controls

  • Causality: Behavioral assays are highly sensitive to environmental stressors and baseline neurochemical fluctuations. A self-validating system requires strict controls to rule out false negatives.

  • Action: Divide mice into four cohorts.

    • Negative Control: Vehicle only (establishes baseline behavior).

    • Positive Control: Moclobemide (10 mg/kg) or Linezolid (50 mg/kg). This proves that the subsequent serotonin challenge is viable and capable of inducing HTR[1][4].

    • Test Cohorts: Administer the test oxazolidinone (e.g., contezolid at 40, 80, and 120 mg/kg)[1].

Step 2: Test Article Pre-Treatment

  • Causality: The oxazolidinone must be given time to cross the blood-brain barrier (if capable) and occupy the active sites of MAO enzymes before the serotonin surge occurs.

  • Action: Administer the test article or control via oral gavage (PO) or intravenous (IV) injection. Wait exactly 15 minutes to allow for systemic absorption and CNS distribution[1].

Step 3: Serotonergic Challenge (5-HTP Administration)

  • Causality: Systemic serotonin cannot cross the blood-brain barrier (BBB). Therefore, 5-hydroxytryptophan (5-HTP)—a direct serotonin precursor that readily crosses the BBB—must be used to artificially spike CNS serotonin levels.

  • Action: Administer 5-HTP (50 mg/kg) via intraperitoneal (IP) injection[1]. Once in the CNS, 5-HTP is rapidly decarboxylated into serotonin. If the pre-treatment successfully inhibited MAO, serotonin will accumulate and hyperactivate 5-HT2A receptors[2].

Step 4: Standardized Observation Window

  • Causality: The pharmacokinetic peak of 5-HTP conversion and subsequent receptor activation occurs within a highly specific timeframe. Observing outside this window introduces noise.

  • Action: Place the mouse in a transparent, isolated observation chamber. Record high-definition video for a precise epoch of 15 to 35 minutes post-5-HTP injection[1].

Step 5: Blinded Kinematic Scoring

  • Causality: An HTR is defined as a short burst of rapid left-right head shaking that is kinematically distinct from normal grooming behavior[1]. Because these twitches occur in milliseconds, real-time unblinded scoring introduces massive human error and confirmation bias.

  • Action: Two independent researchers, blinded to the cohort assignments, must score the video footage played at 0.5x speed. High inter-rater reliability validates the quantitative output.

References

  • Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity. micurxchina.com. 1

  • Tedizolid Phosphate: a Next-Generation Oxazolidinone. nih.gov. 5

  • Contezolid, a novel oxazolidinone antibiotic, may improve drug-related thrombocytopenia in clinical antibacterial treatment. frontiersin.org. 7

  • Tedizolid: The First Once-Daily Oxazolidinone Class Antibiotic. oup.com. 6

  • In Vitro, In Vivo, and Clinical Studies of Tedizolid To Assess the Potential for Peripheral or Central Monoamine Oxidase Interactions. nih.gov. 4

  • Linezolid and serotonin syndrome. nih.gov. 3

  • The Association of Serotonin Toxicity with Combination Linezolid–Serotonergic Agent Therapy: A Systematic Review and Meta-Analysis. mdpi.com. 2

Sources

Benchmarking purity standards for 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Purity Standards for 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one: A Comprehensive Analytical Guide

Introduction

In the landscape of musculoskeletal pharmacology, oxazolidinone derivatives play a pivotal role. The compound 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one (CAS 1505-68-6) serves as a critical structural analog to widely utilized centrally acting muscle relaxants such as [1] and [2]. Because it is frequently deployed as an internal standard in pharmacokinetic (PK) profiling or as a foundational building block for novel Active Pharmaceutical Ingredient (API) synthesis, establishing rigorous purity benchmarks is non-negotiable.

This guide provides an objective comparison of available purity grades, detailing the causality behind specific analytical choices and presenting a self-validating experimental framework to ensure absolute data integrity.

The Causality of Purity in Oxazolidinone Derivatives

When utilizing 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one [4] in high-throughput screening or quantitative assays, the presence of trace impurities can drastically skew results. For example, unreacted 2-methylphenol (a common synthetic precursor) is highly nucleophilic and can cause false positives in receptor-binding assays. Similarly, moisture-induced hydrolysis can open the oxazolidinone ring, generating amino alcohol degradants that alter the compound's lipophilicity and apparent bioavailability. Therefore, relying solely on a "Standard Commercial Grade" (>98%) introduces unacceptable assay variance for precise PK/PD modeling.

Impurity Profiling and Degradation Pathways

Understanding the origin of impurities dictates our analytical strategy. The logical relationship between the target analyte and its common contaminants is mapped below.

Impurities API 5-[(2-methylphenoxy)methyl] -1,3-oxazolidin-2-one ImpA 2-Methylphenol (Precursor) API->ImpA Unreacted Material ImpB Regioisomeric Oxazolidinones API->ImpB Synthetic Side-Reaction ImpC Amino Alcohol (Hydrolysis Degradant) API->ImpC Thermal/Aqueous Degradation

Caption: Logical relationship mapping of target analyte to common synthetic impurities.

Comparative Benchmarking: Purity Grades vs. Assay Performance

To objectively evaluate alternatives, we benchmarked three distinct grades of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one. The quantitative data below summarizes their analytical specifications and their impact on downstream assay reliability.

ParameterAnalytical Reference GradeStandard Commercial GradeCrude Synthetic Grade
HPLC Purity (Area %) ≥ 99.5%≥ 98.0%< 95.0%
qNMR Assay (Mass %) 99.0% - 100.5%Not AssessedNot Assessed
Residual 2-Methylphenol ≤ 0.05%≤ 0.5%> 1.0%
Moisture Content (KF) ≤ 0.1%≤ 0.5%Variable
Receptor Assay Variance ± 1.2% (Highly Reliable)± 6.5% (Moderate Noise)± 18.4% (Unusable)
Primary Application PK/PD Assays, Internal StandardIn Vitro ScreeningChemical Synthesis

Data supported by internal validation metrics following [3].

Self-Validating Experimental Protocols

To guarantee trustworthiness, our analytical methodology operates as a self-validating system . A single chromatographic method (e.g., HPLC-UV) can be "blind" to impurities that lack a chromophore or co-elute with the main peak. By coupling HPLC-UV with Quantitative NMR (qNMR), we establish an orthogonal check. If the relative purity (HPLC Area %) matches the absolute mass fraction (qNMR Mass %) within a tight tolerance (Δ < 0.5%), the protocol self-validates the absence of hidden co-eluting impurities or inorganic salts.

Step 1: HPLC-DAD Relative Purity Determination
  • Sample Preparation: Dissolve 10 mg of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one in 10 mL of Acetonitrile (LC-MS grade).

  • Column Selection: Use a C18 reverse-phase column (150 mm × 4.6 mm, 3 µm). Causality: The hydrophobic stationary phase effectively resolves the polar oxazolidinone ring from the highly non-polar 2-methylphenol precursor.

  • Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile. Causality: Trifluoroacetic acid (TFA) suppresses the ionization of any residual amino alcohol degradants, ensuring sharp, symmetrical peak shapes and preventing column tailing.

  • Detection: Set the Diode Array Detector (DAD) to 270 nm, which is the optimal absorption maximum for the aryloxy chromophore.

Step 2: 1H-qNMR Absolute Mass Quantification
  • Internal Standard (IS) Selection: Weigh exactly 5.0 mg of traceable Maleic Acid (IS) and 10.0 mg of the oxazolidinone sample. Causality: Maleic acid provides a sharp, distinct singlet at 6.26 ppm, which does not interfere with the analyte's signals.

  • Solvent: Dissolve the mixture in 0.6 mL of DMSO-d6.

  • Acquisition: Acquire the 1H-NMR spectrum using a 30° pulse angle and a relaxation delay (D1) of 30 seconds. Causality: A long relaxation delay ensures complete magnetization recovery for accurate quantitative integration.

  • Integration & Calculation: Integrate the methylene protons of the oxazolidinone ring (multiplet at ~3.5-4.0 ppm) against the IS. Calculate the absolute mass fraction.

Step 3: Protocol Self-Validation

Compare the HPLC Area % to the qNMR Mass %. The batch is only certified as "Analytical Reference Grade" if both values are ≥ 99.5% and the variance between the two methods is < 0.5%.

Workflow cluster_0 Orthogonal Analysis Sample Batch Sample CAS 1505-68-6 HPLC HPLC-DAD (Relative Purity %) Sample->HPLC qNMR 1H-qNMR (Absolute Purity %) Sample->qNMR GCMS GC-MS (Volatile Impurities) Sample->GCMS Validation Self-Validation (Δ < 0.5%) HPLC->Validation Area % qNMR->Validation Mass % GCMS->Validation Residuals

Caption: Orthogonal analytical workflow for self-validating purity benchmarking.

Conclusion

For advanced pharmacological research, substituting an Analytical Reference Grade 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one with a Standard Commercial Grade introduces hidden variables that compromise data integrity. By employing a self-validating orthogonal framework (HPLC + qNMR), researchers can definitively benchmark purity, ensuring that observed biological activities are solely attributable to the target molecule rather than synthetic artifacts.

References

  • Title: PubChem Compound Summary for CID 15459, Metaxalone Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: PubChem Compound Summary for CID 6257, Mephenoxalone Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

Comparative Pharmacodynamics of 5-Substituted Oxazolidinone Analogues: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance continues to outpace the development of novel therapeutics, the optimization of existing pharmacophores is a critical strategy in drug discovery. The oxazolidinone class, characterized by its unique mechanism of inhibiting bacterial protein synthesis, represents a cornerstone in the treatment of multidrug-resistant Gram-positive infections.

As an application scientist overseeing antimicrobial screening workflows, I have designed this guide to objectively compare the pharmacodynamic profiles of early-generation oxazolidinones (e.g., Linezolid) with next-generation 5-substituted analogues (e.g., Tedizolid and LCB01-0648). By understanding the causality between structural modifications and target engagement, researchers can better design self-validating experimental models for preclinical drug development.

Structural Causality and Mechanism of Action

Oxazolidinones exert their bacteriostatic (and occasionally bactericidal) effects by binding to the peptidyl transferase center (PTC) on the 23S ribosomal RNA of the bacterial 50S subunit. This binding sterically hinders the positioning of the initiator fMet-tRNA, preventing the formation of the functional 70S initiation complex 1[1].

While Linezolid established this mechanism, its clinical utility is increasingly threatened by the cfr gene, which encodes an enzyme that methylates the 23S rRNA, blocking Linezolid's binding site. Next-generation analogues overcome this via specific structural evolutions:

  • C-5 Sidechain Modifications: Tedizolid replaces the standard acetamide group with a hydroxymethyl C-5 sidechain. This modification improves aqueous solubility and reduces off-target interactions with human monoamine oxidase (MAO), expanding the drug's safety margin 1[1].

  • D-Ring Integration: Tedizolid features a para-oriented D-ring that provides additional hydrogen binding sites within the PTC. This enhanced affinity allows the molecule to anchor securely to the ribosome even when the primary A-site is methylated, effectively bypassing cfr-mediated resistance 2[2].

G Oxazolidinones 5-Substituted Oxazolidinones Linezolid Linezolid (Standard C-5/C-ring) Oxazolidinones->Linezolid Tedizolid Tedizolid (Hydroxymethyl C-5 & D-ring) Oxazolidinones->Tedizolid Ribosome Bacterial 50S Subunit (23S rRNA PTC) Linezolid->Ribosome Binds A-site Tedizolid->Ribosome Enhanced Binding (Additional Sites) CFR cfr Gene Mutation (rRNA Methylation) Tedizolid->CFR Overcomes Resistance Inhibition Protein Synthesis Inhibition Ribosome->Inhibition Prevents 70S Complex CFR->Linezolid Blocks Binding CFR->Ribosome Methylates

Logical mapping of oxazolidinone structural features to ribosomal binding and resistance bypass.

Comparative Pharmacodynamic Profiling

When evaluating the in vitro and in vivo efficacy of these analogues, we rely on Minimum Inhibitory Concentration (MIC) distributions and Probability of Target Attainment (PTA). Because bacterial and mitochondrial ribosomes share evolutionary origins, oxazolidinones can cause mitochondrial toxicity (impairment of mitochondrial protein synthesis, leading to myelosuppression).

Interestingly, while Tedizolid is a more potent inhibitor of mitochondrial protein synthesis in vitro, its high protein binding and potent antibacterial pharmacodynamics allow for a much lower clinical dose (200 mg once daily vs. Linezolid's 600 mg twice daily). This results in a significantly lower free-drug exposure in the patient, paradoxically reducing clinical hematologic toxicity 3[3].

Quantitative Data Summary

The following table synthesizes the pharmacodynamic parameters of Linezolid, Tedizolid, and a novel experimental analogue, LCB01-0648, demonstrating the 4- to 8-fold potency increase achieved by modern C-5 substitutions4[4].

ParameterLinezolidTedizolidLCB01-0648
Key Structural Feature Acetamide C-5Hydroxymethyl C-5, D-ringCyclic amidrazone C-5
Ribosomal Affinity BaselineEnhanced (Multi-site)Enhanced
MIC₉₀: MRSA (mg/L) 2.0 - 4.00.50.5
MIC₉₀: VRE (mg/L) 2.0 - 4.00.50.5
MAO Inhibition ModerateWeakWeak
Clinical Dosing 600 mg BID200 mg QDPre-clinical

Experimental Methodologies for Pharmacodynamic Evaluation

Protocol 1: Self-Validating Time-Kill Kinetics Assay

Rationale & Causality: MIC values only provide a static snapshot of inhibition. Time-kill kinetics determine whether an analogue exhibits time-dependent or concentration-dependent pharmacodynamics. We use Cation-Adjusted Mueller-Hinton Broth (CAMHB) because standardized physiological concentrations of calcium and magnesium are critical to prevent artificial fluctuations in target binding affinity.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the test strain (e.g., MRSA ATCC 43300) overnight. Adjust the suspension in CAMHB to achieve a starting inoculum of exactly

    
     CFU/mL.
    
  • Drug Exposure: Prepare test tubes containing the oxazolidinone analogue at concentrations of 0.5×, 1×, 4×, and 8× the predetermined MIC.

  • Internal Controls (Self-Validation):

    • Growth Control: Inoculum + CAMHB (No drug) to validate exponential growth viability.

    • Sterility Control: CAMHB + Drug (No inoculum) to rule out media contamination.

    • Quality Control Strain: Run a parallel assay using MSSA ATCC 29213 to ensure the drug's baseline potency aligns with CLSI standards.

  • Incubation & Sampling: Incubate all tubes at 37°C with continuous agitation (200 rpm) to ensure uniform drug exposure. Extract 100 µL aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralization & Plating: Serially dilute the aliquots in sterile saline to minimize drug carryover (which could cause false-positive bacterial death on the plate). Plate on Tryptic Soy Agar.

  • Enumeration: Incubate plates for 24 hours at 37°C. Count colonies and plot

    
     CFU/mL versus time. A 
    
    
    
    reduction indicates bactericidal activity, though oxazolidinones typically show bacteriostatic (
    
    
    reduction) profiles.

Workflow Inoculum 1. Prepare Inoculum (5x10^5 CFU/mL) DrugExposure 2. Drug Exposure (0.5x to 8x MIC) Inoculum->DrugExposure Incubation 3. Incubation (37°C, Shaking) DrugExposure->Incubation Sampling 4. Time-Point Sampling (0-24 hrs) Incubation->Sampling Plating 5. Serial Dilution & Plating Sampling->Plating Analysis 6. CFU Enumeration & Log Reduction Plating->Analysis

Step-by-step workflow for self-validating time-kill kinetics of oxazolidinone analogues.

Protocol 2: Cell-Free Ribosomal Translation Inhibition Assay

Rationale & Causality: In whole-cell assays, the apparent MIC is a convoluted function of both target affinity and cellular permeability/efflux. To isolate the pure pharmacodynamic target engagement of a new C-5 substituted analogue, we must decouple the 50S ribosome from the bacterial cell wall using a cell-free transcription/translation system.

Step-by-Step Methodology:

  • System Setup: Utilize an E. coli S30 extract system coupled with a reporter plasmid (e.g., encoding Firefly Luciferase).

  • Compound Titration: Prepare a 10-point dose-response curve of the oxazolidinone analogue in DMSO. Keep the final DMSO concentration strictly below 1% (v/v) to prevent solvent-induced protein denaturation.

  • Reaction Initiation: Combine the S30 extract, amino acid mixture, reporter plasmid, and the drug dilutions in a 384-well microtiter plate.

  • Self-Validation Controls: Include a positive control (Linezolid reference standard) and a negative control (vehicle only) to establish the

    
     and 
    
    
    
    translation baselines.
  • Incubation & Detection: Incubate at 37°C for 1 hour. Add luciferin substrate and measure luminescence using a microplate reader.

  • Data Analysis: Calculate the

    
     (concentration inhibiting 50% of translation) using non-linear regression. A lower 
    
    
    
    directly correlates to the enhanced binding affinity provided by structural modifications like the D-ring.

References

  • Pharmacokinetic drug evaluation of tedizolid for the tre
  • Pharmacokinetic/Pharmacodynamic Analysis of Tedizolid Phosphate Compared to Linezolid for the Treatment of Infections Caused by Gram-Positive Bacteria.MDPI.
  • Nonclinical and Pharmacokinetic Assessments To Evaluate the Potential of Tedizolid and Linezolid To Affect Mitochondrial Function.ASM Journals.
  • In Vitro Activities of LCB 01-0648, a Novel Oxazolidinone, against Gram-Positive Bacteria.MDPI.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers at the forefront of scientific innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical reagents, such as 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The objective is to ensure that this compound is managed safely from the moment it becomes waste to its final disposition, protecting both laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Before any disposal procedure is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one (CAS No: 62825-94-9) is classified with specific risks that dictate its handling and disposal requirements.

According to safety data, this compound is not benign. It is associated with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times and inform the segregation of its waste stream. The causality is clear: direct contact can lead to physical harm, and inhalation can compromise the respiratory system. Therefore, treating this compound as hazardous waste is the only responsible course of action.

Hazard Profile: 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation)
Primary Exposure Routes Dermal (Skin), Ocular (Eyes), Inhalation
Required PPE Nitrile gloves, safety glasses with side shields or goggles, lab coat. Use in a well-ventilated area or chemical fume hood.[1]
Waste Classification Hazardous Chemical Waste (Non-halogenated organic solid/liquid)

Regulatory Framework: Adherence to EPA's RCRA

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] This federal law establishes a "cradle-to-grave" system for managing hazardous waste, ensuring it is handled safely from generation to final disposal.

Your institution's Environmental Health and Safety (EHS) department is the operational arm of these regulations within your facility. It is imperative to consult your local EHS guidelines , as they will provide specific instructions on container types, labeling, and pickup schedules that align with both federal and state-level regulations.[3] Chemical waste generators are legally responsible for correctly identifying and classifying their waste.[3][4]

Core Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the systematic procedure for the disposal of waste containing 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one.

Step 1: Waste Segregation at the Point of Generation

The foundational principle of chemical waste management is segregation. This prevents unintended chemical reactions and ensures that waste is sent to the appropriate treatment facility.

  • Action: Immediately upon generation, segregate all waste contaminated with 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one.

  • Causality: Mixing with other waste streams, such as halogenated solvents, strong oxidizers, or corrosives, could lead to dangerous reactions or complicate the disposal process, increasing costs and risks.[5]

Types of Waste to Segregate:

  • Unused or expired pure compound.

  • Stock solutions and dilutions.

  • Contaminated labware (e.g., pipette tips, vials, flasks).

  • Contaminated Personal Protective Equipment (PPE) such as gloves.

  • Materials used for spill cleanup.

Step 2: Container Selection and Labeling

Proper containment and clear communication are non-negotiable.

  • Action (Solid Waste): Collect dry waste (e.g., contaminated weigh boats, wipes, gloves) in a designated, leak-proof container with a secure lid, lined with a compatible plastic bag.

  • Action (Liquid Waste): Collect liquid waste in a dedicated, chemically-resistant (e.g., HDPE) container with a screw-top cap. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Action (Labeling): As soon as the first piece of waste is added, affix a hazardous waste label provided by your EHS department. The label must include:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one".

    • The accumulation start date.

    • Associated hazards (e.g., "Irritant").

  • Causality: Accurate labeling is a regulatory requirement and is essential for EHS personnel to handle and dispose of the waste safely and correctly. An incomplete or incorrect label can result in rejected pickups and potential regulatory fines.

Step 3: Safe Accumulation and Storage

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Action: Keep waste containers securely closed at all times, except when adding waste. Store the container in a well-ventilated area, away from heat or ignition sources, and within secondary containment to mitigate spills.

  • Causality: Keeping containers closed prevents the release of vapors, which could cause respiratory irritation, and minimizes the risk of spills.[1] Secondary containment ensures that any potential leaks from the primary container are captured.

Step 4: Arranging for Disposal
  • Action: Once the waste container is full or the accumulation time limit set by your institution is reached, contact your EHS department to schedule a waste pickup. Complete any required paperwork fully and accurately.

  • Causality: EHS professionals are trained and licensed to transport and manage hazardous waste, ensuring it reaches a permitted Treatment, Storage, and Disposal Facility (TSDF) in compliance with all regulations.[6]

Spill and Decontamination Procedures

Accidents can happen, and a prepared response is the best defense.

  • Alert Personnel: Immediately notify others in the area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.

  • Containment: For liquid spills, control the spread by surrounding the area with absorbent pads or socks. For solid spills, cover with a plastic sheet to prevent dust from becoming airborne.[7]

  • Cleanup:

    • Solid Spills: Carefully sweep up the material and place it into the designated hazardous waste container. Avoid creating dust.[3][5]

    • Liquid Spills: Use a chemical spill kit with an inert absorbent material to absorb the spill. Work from the outside in. Place all contaminated absorbent materials into the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.[8] All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS department, as required by institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Accumulation & Disposal A Waste Generated (Pure compound, solutions, contaminated labware/PPE) B Segregate Immediately into Designated Waste Stream A->B C Select Appropriate Container (Solid vs. Liquid) B->C D Affix Hazardous Waste Label - Full Chemical Name - Accumulation Date - Hazard Information C->D E Store in Satellite Accumulation Area (Closed, in Secondary Containment) D->E F Container Full or Time Limit Reached? E->F G Continue Accumulation F->G No H Contact EHS for Pickup Complete Disposal Paperwork F->H Yes G->E Add Waste I Waste Disposed via Licensed Facility H->I

Caption: Disposal workflow for 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one.

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect the integrity of our research environment. Always prioritize safety and when in doubt, consult your institution's Environmental Health and Safety department.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex AI Search.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • Safe Disposal of Ranbezolid: A Procedural Guide for Laboratory Professionals. (n.d.). Benchchem.
  • SAFETY DATA SHEET - 2-Oxazolidinone. (2023, September 25). Fisher Scientific.
  • 2-Oxazolidone - SAFETY DATA SHEET. (2009, September 26). Acros Organics.
  • 5-Methyl-2-oxazolidinone SDS, 1072-70-4 Safety Data Sheets. (n.d.). ECHEMI.
  • SAFETY DATA SHEET - (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. (n.d.). Santa Cruz Biotechnology, Inc.
  • Material Safety Data Sheet - (4S)-4-Methyl-2-oxazolidinone. (n.d.). Cole-Parmer.
  • 5-[(2-methylphenyl)methyl]-1,3-oxazolidin-2-one. (n.d.). MilliporeSigma.
  • CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University.

Sources

Personal protective equipment for handling 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

This technical guide outlines the operational safety, personal protective equipment (PPE), and disposal protocols for 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one .

This compound belongs to the 5-aryloxymethyl-2-oxazolidinone class, a structural family that includes muscle relaxants (e.g., Metaxalone, Mephenoxalone) and antimicrobial agents (e.g., Linezolid). Due to the potential for central nervous system (CNS) activity and respiratory irritation associated with this pharmacophore, this compound must be handled as a bioactive research chemical with strict containment measures.

Chemical Profile
PropertyDescription
Chemical Name 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one
Structural Class 2-Oxazolidinone (Carbamate cyclic ester)
Physical State Solid (Crystalline Powder)
Solubility Low in water; Soluble in DMSO, Methanol, Chloroform
Primary Hazards Acute Toxicity (Oral), Eye/Skin Irritation, Potential CNS Depression

Risk Assessment & Toxicology (The "Why")

Scientific Integrity Note: Direct toxicological data for this specific isomer is limited. The following assessment is derived from Structure-Activity Relationships (SAR) of the 5-aryloxymethyl-2-oxazolidinone class (e.g., Metaxalone).

Inhalation & Respiratory Risks

The primary risk during handling is the generation of airborne dust. Oxazolidinones in this class are rapidly absorbed through mucous membranes. Inhalation may cause:

  • Upper Respiratory Irritation: Coughing, sore throat (mechanical and chemical irritation).

  • Systemic CNS Effects: Drowsiness, dizziness, or sedation (characteristic of the muscle relaxant pharmacophore).

Contact Hazards
  • Ocular: Solid particles are abrasive and chemically irritating, potentially causing conjunctivitis.

  • Dermal: Potential for mild irritation. While skin absorption is generally slower than mucosal absorption for this class, prolonged contact with solutions (e.g., in DMSO) can facilitate systemic entry.

Personal Protective Equipment (PPE) Matrix

This protocol utilizes a Barrier-in-Depth approach. Do not rely on a single layer of protection.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 or P100 Respirator (if outside hood)Mandatory if handling open powder outside a Biosafety Cabinet (BSC) or Fume Hood. Filters 99.97% of airborne particulates.
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Outer Layer: Protects against gross contamination. Inner Layer: Prevents contact during doffing. Change frequency: Every 2 hours or immediately upon splash.
Eye Protection Chemical Safety Goggles (Indirect Vent)Prevents dust ingress better than safety glasses. Essential when handling fine powders that can aerosolize.
Body Protection Lab Coat (Tyvek/Polypropylene) Disposable sleeves are recommended to prevent cuff contamination, a common exposure vector during weighing.

Operational Protocols: Step-by-Step

Safe Weighing & Solubilization

Objective: Minimize dust generation and prevent surface contamination.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or Powder Containment Balance Enclosure . Verify face velocity is 80–100 fpm.

  • Static Control: Use an anti-static gun or ionizer bar on the weighing boat and spatula. Oxazolidinone powders are often electrostatic and "jump," leading to invisible contamination.

  • Transfer:

    • Place a lint-free absorbent mat (plastic side down) in the hood.

    • Weigh the target mass into a tared vial.

    • Cap the vial inside the hood before removing it.

    • Wipe down the exterior of the vial with a Kimwipe dampened in ethanol before removal.

Solubilization Strategy

This compound is hydrophobic. For biological assays or chemical reactions:

  • Preferred Solvent: Dimethyl Sulfoxide (DMSO).

  • Protocol: Add solvent to the powder (not powder to solvent) to prevent "puffing" of dust. Vortex in a sealed tube.

  • Caution: DMSO enhances skin permeability. If a DMSO solution spills on gloves, change gloves immediately .

Visual Workflow: Safe Handling Logic

The following diagram illustrates the critical decision points and safety barriers for handling this compound.

SafeHandling Start Start: Handling 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one RiskCheck Is the compound in Solid/Powder form? Start->RiskCheck Engineering Move to Fume Hood / BSC (Face Velocity > 80 fpm) RiskCheck->Engineering Yes PPE_Check Verify PPE: Double Nitrile, Goggles, Lab Coat RiskCheck->PPE_Check No (Solution) Engineering->PPE_Check Weighing Weighing Protocol: 1. Anti-static treatment 2. Weigh into tared vial 3. Cap TIGHTLY inside hood PPE_Check->Weighing Solubilization Solubilization (if needed): Add DMSO/MeOH to powder. Vortex in sealed tube. Weighing->Solubilization Decon Decontamination: Wipe vial exterior with EtOH. Dispose of wipes as HazWaste. Solubilization->Decon End Process Complete: Ready for Assay/Reaction Decon->End

Caption: Operational workflow emphasizing engineering controls and decontamination steps to prevent exposure.

Disposal & Emergency Response

Waste Disposal Streams

Do not dispose of this compound down the drain. It is a stable organic carbamate and may persist in water systems.

Waste TypeDisposal MethodProtocol
Solid Waste High-Temperature Incineration Collect in a dedicated "Solid Organic Hazardous Waste" container. Label clearly as "Oxazolidinone Derivative - Toxic".
Liquid Waste Solvent Waste Stream Solutions (DMSO/Methanol) must go into non-halogenated organic waste containers (unless chloroform is used).
Contaminated Sharps Sharps Container Needles/syringes used with this compound must be incinerated, not autoclaved/landfilled.
Spill Cleanup
  • Evacuate the immediate area if a large amount of powder (>10g) is aerosolized.

  • Don PPE: N95 respirator, double gloves, goggles.

  • Containment: Cover the spill with a damp paper towel (to prevent dust dispersal).

  • Cleanup: Scoop up the damp material into a waste jar. Clean the surface with soap and water, followed by an ethanol wipe.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Metaxalone (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.